molecular formula C11H9NO B1600608 5-Phenylpyridin-2-ol CAS No. 76053-45-7

5-Phenylpyridin-2-ol

Cat. No.: B1600608
CAS No.: 76053-45-7
M. Wt: 171.19 g/mol
InChI Key: RWFAQYWIBBVEBY-UHFFFAOYSA-N
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Description

5-Phenylpyridin-2-ol (CAS 76053-45-7) is an organic compound with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol . This chemical, supplied as a powder, is a phenyl-substituted pyridinol derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical research . The compound's structure, featuring both a phenol-like hydroxyl group and a nitrogen-containing pyridine ring, makes it a versatile scaffold for the synthesis of more complex molecules and a key intermediate in developing potential therapeutic agents . Researchers utilize this compound in various applications, including as a precursor in heterocyclic chemistry, metal complex synthesis, and material science research. It is typically stored at room temperature, sealed in dry conditions to maintain its stability and purity . Available in multiple packaging sizes from milligram to bulk quantities, this product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or human use. Certificate of Analysis and Safety Data Sheet are provided upon request .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFAQYWIBBVEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434830
Record name 2-Hydroxy-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76053-45-7
Record name 2-Hydroxy-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Phenylpyridin-2-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Phenylpyridin-2-ol: Chemical Properties, Structure, and Synthetic Methodologies

Introduction

This compound, also known as 5-phenyl-2-pyridone, is a heterocyclic aromatic compound that holds significant interest for researchers in medicinal chemistry and materials science. As a member of the pyridinone family, it represents a "privileged scaffold" in drug design, a core structure that is capable of binding to a variety of biological targets. Pyridine-based ring systems are integral to numerous FDA-approved pharmaceuticals, highlighting their profound impact on pharmacological activity.[1][2] This guide provides a comprehensive overview of the fundamental chemical properties, structural characteristics, and synthetic approaches related to this compound, offering a technical resource for scientists engaged in drug discovery and organic synthesis.

Molecular Structure and Tautomerism

A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one isomers. This phenomenon, involving the migration of a proton, is central to understanding the molecule's reactivity and physicochemical properties.[3]

The equilibrium between the aromatic alcohol (enol) form, this compound, and the non-aromatic amide (keto) form, 5-Phenylpyridin-2(1H)-one, is dynamic. For most 2-hydroxypyridines, the pyridone (keto) form is significantly more stable and predominates in both solution and the solid state. This stability is attributed to the greater strength of the C=O double bond compared to the C=C bond and the resonance stabilization of the amide group within the pyridone ring.

The precise ratio of these tautomers can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring.[4] Spectroscopic analysis is essential to determine the dominant form under specific conditions.

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are largely dictated by its predominant pyridone tautomer. The following tables summarize its key computed and experimental properties, synthesized from data on closely related phenylpyridine derivatives.[5]

Table 1: General Chemical Properties
PropertyValueSource
Molecular Formula C₁₁H₉NO[6]
Molecular Weight 171.19 g/mol [6]
IUPAC Name 5-phenylpyridin-2(1H)-oneN/A
CAS Number 13131-02-7 (for 1-Phenyl-2-pyridone)[6]
Appearance Expected to be a solid at room temperature[5]
Table 2: Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals in the aromatic region (δ 6.0-8.5 ppm) corresponding to protons on both the pyridine and phenyl rings. A broad singlet for the N-H proton (typically >10 ppm).
¹³C NMR A signal for the carbonyl carbon (C=O) in the pyridone form, typically in the range of δ 160-180 ppm. Multiple signals in the aromatic region (δ 100-150 ppm).
IR Spectroscopy A strong absorption band for the C=O stretch (amide I band) around 1650-1690 cm⁻¹. A broad band for the N-H stretch between 3200-3400 cm⁻¹. The O-H stretch of the minor tautomer would appear as a broad band around 3200-3600 cm⁻¹.[7]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 171.19.

The interpretation of spectroscopic data is crucial for confirming the structure and purity of the synthesized compound. Resources like PubChem provide extensive spectral information for a wide range of chemicals, which can serve as a valuable reference.[8]

Synthesis Methodologies

The synthesis of substituted pyridones like this compound can be approached through several strategic routes. A common and effective method involves the construction of the pyridine ring followed by functional group manipulation, or the modification of a pre-existing pyridine scaffold.

Protocol: Synthesis via Suzuki Coupling and Hydrolysis

This workflow outlines a plausible two-step synthesis starting from commercially available materials. The causality behind this choice is the high reliability and functional group tolerance of the Suzuki coupling for creating the C-C bond between the pyridine and phenyl rings, followed by a standard hydrolysis reaction to form the pyridone.

synthesis_workflow start Starting Materials: 2-Hydroxy-5-bromopyridine Phenylboronic acid step1 Step 1: Suzuki Coupling start->step1 intermediate Intermediate: This compound step1->intermediate reagents1 Reagents: Pd(PPh₃)₄ (catalyst) Na₂CO₃ (base) Toluene/Water (solvent) reagents1->step1 step2 Step 2: Purification intermediate->step2 product Final Product: This compound step2->product reagents2 Method: Recrystallization or Silica Gel Chromatography reagents2->step2

Caption: A representative synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a three-necked flask purged with nitrogen, add 2-hydroxy-5-bromopyridine (1 eq.), phenylboronic acid (1.2 eq.), sodium carbonate (2.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

This self-validating protocol includes monitoring by TLC/LC-MS to ensure reaction completion and employs standard purification techniques to guarantee the isolation of a high-purity product, which can then be confirmed by the spectroscopic methods outlined previously.

Chemical Reactivity

The reactivity of this compound is governed by the functional groups present in its predominant pyridone form: the amide (lactam) functionality, the conjugated double bonds, and the phenyl substituent.

  • N-Alkylation/Arylation: The nitrogen atom can be alkylated or arylated under basic conditions using appropriate electrophiles (e.g., alkyl halides, arylboronic acids).

  • O-Alkylation: While the N-H is more acidic, some O-alkylation of the minor enol tautomer can occur under specific conditions, leading to 2-alkoxypyridine derivatives.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, the phenyl substituent can undergo typical electrophilic reactions (e.g., nitration, halogenation), primarily at the ortho and para positions relative to the pyridine ring. The pyridone ring itself can undergo substitution, with the positions ortho and para to the nitrogen being the most likely sites.

  • Conversion of the Carbonyl Group: The carbonyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃), yielding 2-chloro-5-phenylpyridine, a versatile intermediate for further nucleophilic substitution reactions.

Applications in Drug Development

Pyridone and pyridine scaffolds are of immense interest in medicinal chemistry due to their unique physicochemical properties, including weak alkalinity and the ability to act as both hydrogen-bond donors and acceptors.[9] These characteristics allow them to interact effectively with biological targets.

  • Privileged Fragment: Pyridones are considered privileged fragments in drug design, appearing in molecules with diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and cytotoxic properties.[9]

  • Improving Drug-like Properties: The incorporation of a pyridine motif into a drug candidate can improve metabolic stability, permeability, and binding potency.[10]

  • Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring, where the nitrogen atom can introduce a key hydrogen bonding interaction or alter the electronic properties of the molecule to enhance target engagement or improve pharmacokinetic profiles.

The phenyl substituent in this compound provides a site for further functionalization, allowing for the generation of diverse chemical libraries for screening against various therapeutic targets. This makes it a valuable building block for developing novel therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Phenylpyridin-2-ol Scaffold

The pyridine ring is a foundational scaffold in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Its derivatives are noted for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Within this versatile class of compounds, this compound emerges as a molecule of significant interest. Its structure, featuring a phenyl group appended to the pyridin-2-one core, presents a unique combination of steric and electronic features that are attractive for drug design. The pyridin-2-one motif itself is a privileged structure in drug discovery, known for its ability to act as both a hydrogen bond donor and acceptor, which facilitates strong and specific interactions with biological targets.[2][3][4][5]

This technical guide provides a comprehensive exploration of the core physicochemical characteristics of this compound. Understanding these properties is paramount for researchers in drug development, as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[6] This document will delve into the structural and electronic properties, solubility, acidity, and spectral characteristics of this compound, offering both theoretical insights and detailed experimental protocols for their determination.

I. Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its lactam form, 5-phenyl-2(1H)-pyridone. This equilibrium is a critical determinant of its chemical behavior and physicochemical properties. The relative populations of these two tautomers are influenced by the surrounding environment, such as the solvent polarity.[7][8] In non-polar solvents, the 2-hydroxypyridine form may be more favored, while polar solvents tend to favor the 2-pyridone form.[7]

PropertyValueSource
Molecular Formula C₁₁H₉NO[9]
Molecular Weight 171.2 g/mol [9]
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=N2)O
InChI Key SBPJNWALEGSPAS-UHFFFAOYSA-N

II. Predicted Physicochemical Properties and Drug-Likeness

A key aspect of early-stage drug discovery is the assessment of a compound's "drug-likeness." Lipinski's Rule of Five provides a set of guidelines to evaluate the oral bioavailability of a potential drug candidate.[6][10][11][12][13]

Lipinski's Rule of Five Analysis for this compound:

Lipinski's Rule ParameterValue for this compoundCompliance
Molecular Weight171.2 Da (< 500 Da)Yes
LogP (octanol-water partition coefficient)Predicted: ~1.5 - 2.5Yes (< 5)
Hydrogen Bond Donors1 (from the -OH or -NH group)Yes (≤ 5)
Hydrogen Bond Acceptors2 (the nitrogen and oxygen atoms)Yes (≤ 10)

Based on this analysis, this compound is predicted to have good oral bioavailability and exhibits favorable drug-like properties.

III. Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is crucial for validating computational predictions and for regulatory submissions. The following sections provide detailed, standardized protocols for characterizing this compound.

A. Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.[9][14][15][16] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[9][14]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[15]

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[9]

  • Reporting: The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Reporting Prep Finely powder this compound Pack Pack into capillary tube (1-2 mm) Prep->Pack Place Place in melting point apparatus Pack->Place Heat Heat slowly (1-2°C/min) Place->Heat Observe Record T_initial and T_final Heat->Observe Report Report melting point range Observe->Report

Caption: Workflow for Melting Point Determination.

B. Solubility Assessment

Solubility is a critical parameter that influences a drug's absorption and formulation. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized method for determining water solubility.[17][18][19]

Experimental Protocol: Shake-Flask Method (adapted from OECD 105)

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or other relevant solvents such as buffers at different pH values, ethanol, and DMSO) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached. This may take 24-48 hours.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: The solubility is reported in units of mg/mL or mol/L.

SolubilityWorkflow cluster_prep Solution Preparation cluster_separation Phase Separation cluster_analysis Analysis & Reporting Add Add excess this compound to solvent Equilibrate Agitate at constant temperature until equilibrium Add->Equilibrate Separate Centrifuge or filter to obtain clear supernatant Equilibrate->Separate Analyze Determine concentration via HPLC-UV Separate->Analyze Report Report solubility (mg/mL or mol/L) Analyze->Report

Caption: Workflow for Solubility Determination.

C. Acidity Constant (pKa) Determination

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values.[20][21][22][23] This, in turn, affects its solubility, permeability, and interaction with biological targets.[24] For a compound like this compound, which can act as a weak acid (due to the hydroxyl group) or a weak base (due to the pyridine nitrogen), determining the pKa is essential. Potentiometric titration and UV-Vis spectrophotometry are two common methods for pKa determination.[20][21][24][25][26][27][28][29]

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture for poorly soluble compounds).[20][25]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.[20][22]

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

  • Reporting: The experimentally determined pKa value is reported.

pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare Prepare a solution of this compound Titrate Titrate with standardized acid or base Prepare->Titrate Monitor Continuously monitor pH Titrate->Monitor Plot Plot pH vs. titrant volume Monitor->Plot Determine Determine pKa from the half-equivalence point Plot->Determine

Caption: Workflow for pKa Determination via Potentiometric Titration.

IV. Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[30][31][32][33][34]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridin-2-one rings. The chemical shifts and coupling patterns of these protons will be indicative of their electronic environment and spatial relationships. The proton of the hydroxyl or amine group will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule.[31][32] The chemical shifts of the carbons in the pyridin-2-one ring will be particularly informative about the tautomeric equilibrium. The carbonyl carbon of the 2-pyridone tautomer is expected to resonate at a significantly downfield chemical shift (typically >160 ppm).

B. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • O-H/N-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretch of the hydroxypyridine tautomer or the N-H stretch of the pyridone tautomer.

  • C=O Stretching: A strong, sharp absorption band around 1650-1690 cm⁻¹ would confirm the presence of the carbonyl group in the 2-pyridone tautomer.

  • Aromatic C=C and C-H Stretching: Absorptions in the regions of 1400-1600 cm⁻¹ (C=C stretching) and 3000-3100 cm⁻¹ (aromatic C-H stretching) are expected for both aromatic rings.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[35][36][37][38][39]

  • Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 171).

  • Fragmentation Pattern: The fragmentation pattern will be characteristic of the aromatic rings. Common fragment ions may arise from the loss of small neutral molecules such as CO (from the pyridone ring) or HCN. The stability of the aromatic rings will likely lead to a relatively simple fragmentation pattern with a prominent molecular ion.[35][36][38]

V. Conclusion

This compound is a molecule with significant potential in drug discovery, largely due to the favorable properties imparted by the pyridin-2-one scaffold.[2][3] Its physicochemical characteristics, including its tautomeric nature, solubility, and acidity, are critical to its biological activity and pharmacokinetic profile. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for the comprehensive characterization of this compound and its derivatives. A thorough understanding of these properties will empower researchers to make informed decisions in the design and development of novel therapeutic agents based on this promising molecular scaffold.

References

A Technical Guide to the Spectroscopic Characterization of 5-Phenylpyridin-2-ol and its Tautomer, 5-Phenyl-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for the spectroscopic analysis of 5-Phenylpyridin-2-ol (CAS 76053-45-7). A critical aspect of this molecule's chemistry is its existence as a pair of readily interconverting tautomers: this compound and 5-phenyl-2-pyridone. This guide provides a detailed examination of the spectroscopic data which overwhelmingly supports the prevalence of the 5-phenyl-2-pyridone form in most analytical conditions. The insights and protocols herein are designed for researchers, chemists, and drug development professionals who require unambiguous structural confirmation of this important heterocyclic compound.

The Central Question: Tautomerism

The structural identity of this compound is fundamentally defined by its tautomeric equilibrium. The two forms, an aromatic alcohol (the "-ol" form) and a lactam (the "-one" form), exist in a dynamic balance.

  • This compound (Enol/Hydroxypyridine form): A fully aromatic pyridine ring substituted with a hydroxyl group.

  • 5-Phenyl-2-pyridone (Keto/Pyridone form): A diene-based ring system containing a carbonyl group and an N-H bond (an amide).

For the parent compound, 2-hydroxypyridine, the pyridone tautomer is the predominant form in the solid state and in polar solvents.[1][2] This preference is driven by favorable intermolecular hydrogen bonding and the resonance stabilization of the amide group within the pyridone ring.[1] While non-polar solvents can slightly favor the hydroxypyridine form, for most practical applications and spectroscopic analyses (which often use polar deuterated solvents like DMSO-d₆ or CDCl₃), the compound behaves as 5-phenyl-2-pyridone.[2] Therefore, the following spectroscopic data is interpreted based on the expected structure of the 5-phenyl-2-pyridone tautomer.

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Infrared (IR) Spectroscopy: The Decisive Evidence

IR spectroscopy provides the most direct and unambiguous evidence for the dominance of the pyridone tautomer. The key is the presence of a strong carbonyl (C=O) absorption and a characteristic N-H stretch, coupled with the absence of a broad O-H band that would signify the hydroxypyridine form.

Expected IR Absorption Bands for 5-Phenyl-2-pyridone:

Functional Group Predicted Absorption (cm⁻¹) Intensity & Comments
N-H Stretch 3300 - 3100 Medium-Strong, Broad. Indicative of hydrogen-bonded N-H group.
C-H Stretch (Aromatic) 3100 - 3000 Medium. From both the phenyl and pyridone rings.
C=O Stretch (Amide) 1670 - 1640 Strong. This is the hallmark absorption for the 2-pyridone structure.[2][3]
C=C Stretch 1600 - 1450 Medium to Strong (multiple bands). Aromatic and diene stretches.
N-H Bend 1640 - 1550 Medium. Often overlaps with C=C stretches.

| C-H Bend (Aromatic) | 900 - 690 | Strong. Out-of-plane bending provides information on substitution patterns. |

Expertise & Causality: The choice to begin with IR analysis is strategic. The C=O stretch is an exceptionally strong and reliable absorption. Its presence immediately confirms the molecular backbone is that of the pyridone. If this band were absent and a broad O-H stretch (around 3400-3200 cm⁻¹) were present instead, it would indicate the hydroxypyridine tautomer. For 2-pyridone itself, the C=O stretch is a dominant feature of the spectrum, validating this approach.[2][4]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid 5-phenyl-2-pyridone sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

    • Apply pressure to ensure firm contact between the sample and the crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and peak-picking analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton environments, allowing for complete structural assignment. The chemical shifts are highly sensitive to the electronic environment, which differs significantly between the two tautomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-phenyl-2-pyridone is expected to show distinct signals for the three protons on the pyridone ring, the five protons on the phenyl ring, and a characteristically broad signal for the N-H proton.

Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz):

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment Rationale
N-H ~11.5 Broad Singlet - Exchangeable proton, chemical shift is concentration and solvent dependent.
H4 ~7.8 Doublet of Doublets J ≈ 9.5, 2.5 Hz Coupled to both H3 and H6 (long-range). Deshielded by the adjacent phenyl group.
Phenyl-H (ortho) ~7.6 Multiplet - Standard aromatic region.
H6 ~7.5 Doublet J ≈ 2.5 Hz Coupled to H4. Adjacent to the electron-donating nitrogen.
Phenyl-H (meta, para) ~7.4 Multiplet - Standard aromatic region.

| H3 | ~6.5 | Doublet | J ≈ 9.5 Hz | Coupled to H4. Adjacent to the carbonyl group. |

Note: Predictions are based on data for 2-pyridone and known substituent effects of a phenyl group.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is particularly informative due to the presence of the C=O carbon at a low field (downfield) chemical shift, which is absent in the hydroxypyridine tautomer.

Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz):

Carbon Predicted Chemical Shift (δ, ppm) Assignment Rationale
C2 (C=O) ~163 Carbonyl carbon, highly deshielded. The key indicator of the pyridone form.
C6 ~140 Deshielded due to proximity to nitrogen.
C-Ar (ipso) ~138 Quaternary carbon of the phenyl ring attached to the pyridone.
C4 ~135 Deshielded due to proximity to the phenyl group.
CH-Ar (para, ortho) ~129 Phenyl carbons.
CH-Ar (meta) ~127 Phenyl carbons.
C5 ~120 Shielded relative to other pyridone carbons.

| C3 | ~118 | Shielded due to position between two sp² carbons. |

Note: Predictions are based on data for 2-pyridone and known substituent effects.[2]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Set the spectral width to cover a range of 0 to 14 ppm.

    • Use a standard 30° pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 180 ppm.

    • Use a 45° pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

  • Data Processing: For both spectra, apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns. For 5-phenyl-2-pyridone, the molecular formula is C₁₁H₉NO, giving a monoisotopic mass of 171.068 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z Proposed Fragment Ion Relative Abundance Interpretation
171 [C₁₁H₉NO]⁺ Moderate Molecular Ion (M⁺)
143 [C₁₁H₉N]⁺ or [C₁₀H₇O]⁺ Moderate Loss of Carbon Monoxide (CO)
142 [C₁₁H₈N]⁺ Moderate Loss of formyl radical (CHO)
115 [C₉H₇]⁺ Strong Loss of CO and HCN

| 77 | [C₆H₅]⁺ | Moderate | Phenyl cation |

Expertise & Causality: The fragmentation is initiated by the ionization of the molecule. A primary and highly characteristic fragmentation pathway for pyridones is the loss of a neutral CO molecule (28 Da) via a retro-Diels-Alder-type mechanism or direct expulsion. The resulting fragments can provide confirmation of the core structure.

fragmentation M M⁺˙ m/z = 171 F1 Loss of CO [M - CO]⁺˙ m/z = 143 M->F1 - CO F2 Loss of H [M - H]⁺ m/z = 170 M->F2 - H• F3 Phenyl Cation [C₆H₅]⁺ m/z = 77 M->F3 α-cleavage F4 Loss of HCN from F1 [C₈H₆]⁺˙ m/z = 116 F1->F4 - HCN

Caption: Proposed fragmentation pathway of 5-phenyl-2-pyridone in EI-MS.

Experimental Protocol: GC-MS (with EI source)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • GC Separation:

    • Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the elution of the compound, for example, starting at 100 °C and ramping to 280 °C at 10 °C/min.

  • MS Data Acquisition:

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range from m/z 40 to 300.

    • The mass spectrum should be recorded at the apex of the chromatographic peak corresponding to 5-phenyl-2-pyridone.

Integrated Spectroscopic Analysis Workflow

For a robust and self-validating structural elucidation, the analytical techniques should be used in a complementary and logical sequence.

workflow cluster_workflow Structural Elucidation Workflow Sample Sample: this compound IR IR Spectroscopy Sample->IR Tautomer Confirm Tautomer (Is C=O present?) IR->Tautomer NMR NMR (¹H, ¹³C, 2D) Tautomer->NMR Yes MS Mass Spectrometry NMR->MS Assign Connectivity Structure Final Structure Confirmed: 5-Phenyl-2-pyridone MS->Structure Confirm Mol. Weight

Caption: Integrated workflow for the structural confirmation of 5-phenyl-2-pyridone.

Conclusion

The comprehensive spectroscopic analysis of this compound demonstrates that it predominantly exists as its 5-phenyl-2-pyridone tautomer. Infrared spectroscopy is the most direct tool for this determination, clearly showing the characteristic amide C=O and N-H absorptions. ¹H and ¹³C NMR spectroscopies provide the detailed atomic connectivity consistent with the pyridone structure, while mass spectrometry confirms the expected molecular weight and reveals logical fragmentation patterns. By following the integrated workflow described, researchers can achieve unambiguous and reliable characterization of this compound.

References

A Comprehensive Technical Guide to the Tautomerism of 5-phenyl-2-pyridone and 5-phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tautomeric equilibrium between lactam and lactim forms of heterocyclic compounds is a cornerstone of physical organic chemistry with profound implications in medicinal chemistry and drug development.[1][2][3] The position of this equilibrium dictates a molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, and, consequently, its biological activity. This guide provides an in-depth exploration of the tautomerism of 5-phenyl-2-pyridone and its corresponding lactim form, 5-phenylpyridin-2-ol. We will delve into the synthesis of this scaffold, the analytical techniques used to characterize the tautomeric equilibrium, and the various factors that influence the predominance of one form over the other.

The 2-pyridone/2-hydroxypyridine system serves as a classic model for studying lactam-lactim tautomerism.[1][4] In the gas phase, the 2-hydroxypyridine (lactim) form is slightly more stable.[5] However, in the solid state and in polar solvents, the equilibrium shifts significantly towards the 2-pyridone (lactam) form.[4][5] This shift is attributed to the greater polarity of the lactam tautomer and its ability to form strong intermolecular hydrogen bonds, often leading to dimerization.[4] The introduction of a phenyl substituent at the 5-position introduces additional electronic and steric effects that modulate this delicate equilibrium.

Synthesis of 5-phenyl-2-pyridone

The synthesis of 5-phenyl-2-pyridone serves as the entry point for studying its tautomeric properties. Several synthetic routes have been developed, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. A common and effective approach involves a Suzuki-Miyaura cross-coupling reaction, which is renowned for its high yields and functional group tolerance.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 5-phenyl-2-pyridone from 5-bromo-2-pyridone and phenylboronic acid.

Materials:

  • 5-bromo-2-pyridone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-bromo-2-pyridone (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Causality of Experimental Choices:

  • Catalyst System: The Pd(OAc)₂/PPh₃ system is a robust and commonly used catalyst for Suzuki-Miyaura couplings. Palladium(0), generated in situ from the reduction of Pd(II), is the active catalytic species. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base: Sodium carbonate is used as a base to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

  • Solvent System: The dioxane/water mixture provides a biphasic medium that dissolves both the organic reactants and the inorganic base, allowing the reaction to proceed efficiently.

Characterization of the Tautomeric Equilibrium

The lactam-lactim equilibrium of 5-phenyl-2-pyridone is a dynamic process. A variety of spectroscopic techniques are employed to probe this equilibrium and determine the relative populations of the two tautomers under different conditions.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra of the two tautomers are distinct. The lactam form (5-phenyl-2-pyridone) will show a characteristic N-H proton signal, typically a broad singlet, in the range of 10-13 ppm. The lactim form (this compound) will exhibit a sharp O-H proton signal, the chemical shift of which is sensitive to solvent and concentration. The aromatic protons will also show subtle differences in their chemical shifts and coupling patterns due to the different electronic environments in the two forms.

  • ¹³C NMR: The most significant difference in the ¹³C NMR spectra is the chemical shift of the carbon at the 2-position. In the lactam form, this carbon is part of a carbonyl group (C=O) and will resonate at a downfield chemical shift (typically >160 ppm). In the lactim form, this carbon is part of an enol (C-OH) and will appear at a more upfield chemical shift.

Infrared (IR) Spectroscopy:

  • IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer.

  • Lactam (5-phenyl-2-pyridone): A strong absorption band corresponding to the C=O stretching vibration will be observed in the region of 1650-1690 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3200-3400 cm⁻¹.

  • Lactim (this compound): The C=O absorption will be absent. Instead, a broad O-H stretching band will be present in the region of 3200-3600 cm⁻¹, and a C=N stretching vibration may be observed around 1600-1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • The two tautomers have different chromophores and thus exhibit distinct UV-Vis absorption spectra.[6]

  • The lactam form typically has a longer wavelength absorption maximum (λ_max) compared to the lactim form.[6]

  • By comparing the UV-Vis spectrum of the sample to those of N-methylated (locked lactam) and O-methylated (locked lactim) derivatives, the position of the equilibrium can be estimated.

Experimental Workflow for Tautomer Analysis

Caption: Workflow for the synthesis and analysis of 5-phenyl-2-pyridone tautomerism.

Factors Influencing the Tautomeric Equilibrium

The position of the lactam-lactim equilibrium is not static and can be significantly influenced by several external factors. Understanding these influences is critical for controlling the properties of the molecule in different environments.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomer.[4][7]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They effectively solvate the more polar lactam form through hydrogen bonding, thus shifting the equilibrium in favor of the 5-phenyl-2-pyridone tautomer. The presence of water molecules can strongly reduce the tautomerization barrier.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds but cannot donate them. They also favor the more polar lactam form.

  • Nonpolar Solvents (e.g., hexane, chloroform): In nonpolar solvents, the less polar lactim form, this compound, is favored. In these environments, the lactam form tends to self-associate and form hydrogen-bonded dimers.[4]

Table 1: Solvent Effects on the Lactam-Lactim Equilibrium

SolventDielectric Constant (ε)Predominant TautomerRationale
Water80.15-phenyl-2-pyridone (Lactam)High polarity and hydrogen bonding stabilize the lactam form.[7]
Methanol32.75-phenyl-2-pyridone (Lactam)Polar protic solvent stabilizes the lactam form.
DMSO46.75-phenyl-2-pyridone (Lactam)High polarity favors the more polar lactam tautomer.[7]
Chloroform4.8This compound (Lactim)Lower polarity favors the less polar lactim form.
Hexane1.9This compound (Lactim)Nonpolar solvent strongly favors the lactim form.
Temperature Effects

Temperature can also influence the tautomeric equilibrium. Increasing the temperature can provide the necessary energy to overcome the activation barrier for tautomerization, leading to a shift in the equilibrium position. For 6-chloro-2-pyridone, an increase in temperature was observed to increase the population of the lactim tautomer.[1][2] This suggests that the conversion from the lactam to the lactim form is an endothermic process in that specific system. The effect of temperature on the 5-phenyl-2-pyridone equilibrium would require experimental determination but is expected to follow similar thermodynamic principles.

pH Effects

The pH of the medium can have a dramatic effect on the tautomeric equilibrium, particularly in aqueous solutions.

  • Acidic Conditions: In acidic solutions, the nitrogen atom of the pyridone ring can be protonated. This protonation favors the lactim form, as the resulting cation is resonance-stabilized.

  • Basic Conditions: In basic solutions, a proton can be abstracted from either the N-H of the lactam or the O-H of the lactim. Deprotonation of the lactam form leads to an anion that is resonance-stabilized, with the negative charge delocalized over the oxygen and nitrogen atoms.

TautomericEquilibrium cluster_factors Influencing Factors Lactam 5-phenyl-2-pyridone (Lactam) Lactim This compound (Lactim) Lactam->Lactim H⁺ transfer Solvent Solvent Polarity Solvent->Lactam Polar Solvents Favor Solvent->Lactim Nonpolar Solvents Favor Temperature Temperature Temperature->Lactam Shifts Equilibrium pH pH pH->Lactam Basic pH (anion) pH->Lactim Acidic pH Favors

Caption: Factors influencing the lactam-lactim tautomeric equilibrium.

Conclusion and Future Directions

The tautomerism of 5-phenyl-2-pyridone and this compound is a finely balanced equilibrium governed by a combination of intramolecular electronic effects and intermolecular interactions with the surrounding environment. A thorough understanding of this equilibrium is paramount for researchers in drug discovery and materials science, as the predominant tautomer will dictate the molecule's interactions with biological targets or its properties in a solid-state material.

Future research in this area could focus on:

  • Quantitative determination of equilibrium constants in a wider range of solvents and at various temperatures using advanced spectroscopic techniques like 2D IR spectroscopy.[1][2]

  • Computational studies , such as Density Functional Theory (DFT) calculations, to model the tautomeric equilibrium and provide deeper insights into the energetic landscape of the tautomerization process.[1][2][8]

  • Synthesis and evaluation of derivatives with different substituents on the phenyl ring to further probe the electronic effects on the tautomeric equilibrium.

By combining experimental and theoretical approaches, a comprehensive picture of the tautomeric behavior of 5-phenyl-2-pyridone can be achieved, paving the way for the rational design of novel molecules with tailored properties.

References

Discovery and historical synthesis of 5-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 5-Phenylpyridin-2-ol

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its historical synthesis, the evolution of synthetic methodologies, and the mechanistic principles that underpin its creation. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important molecular scaffold.

Introduction: The Significance of the 5-Aryl-2-Pyridone Scaffold

This compound, which exists in tautomeric equilibrium with its more stable pyridone form, 5-phenyl-2(1H)-pyridone, is a cornerstone of modern medicinal chemistry. Its rigid, planar structure, combined with its capacity for hydrogen bonding and π-stacking interactions, makes it a "privileged scaffold." This term, coined by Evans et al., refers to molecular frameworks that can bind to multiple, unrelated biological targets.[1] The 5-aryl-2-pyridone core is found in numerous therapeutic agents, including noncompetitive AMPA receptor antagonists like Perampanel, which is used to treat epilepsy.[2] Understanding the synthesis of this core structure is fundamental to developing new chemical entities with potential therapeutic applications.

The Evolution of Synthesis: From Classical Condensations to Modern Cross-Coupling

The synthesis of the pyridone ring has evolved significantly over the past century. Early methods relied on classical condensation reactions, while contemporary approaches leverage the efficiency and functional group tolerance of transition metal-catalyzed cross-coupling reactions.

Foundational Approaches: Cyclocondensation Reactions

Historically, the construction of the pyridinone ring was primarily achieved through the cyclic condensation of two acyclic precursors.[3] These methods involve forming the six-membered ring by reacting components that provide the necessary carbon and nitrogen atoms. A general strategy involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amine source, often ammonia or a primary amine, followed by cyclization and dehydration.

For instance, a common approach involves the condensation of an enamine with a derivative of malonic acid. While effective for creating the basic pyridone structure, these methods often require harsh reaction conditions and may lack the regioselectivity needed for complex, substituted pyridones like this compound.

Workflow: A Comparative Overview of Synthetic Paradigms

The following diagram illustrates the conceptual shift from classical multi-step condensation routes to modern, more direct cross-coupling strategies for accessing the this compound scaffold.

G cluster_0 Classical Condensation Route cluster_1 Modern Cross-Coupling Route A Acyclic Precursors (e.g., β-keto esters, enamines) B Multi-step Condensation & Cyclization A->B C Pyridone Core Formation B->C D Functionalization (e.g., Phenyl Group Introduction) C->D I This compound D->I E Pre-functionalized Pyridone (e.g., 5-Bromo-2-methoxypyridine) F Pd-Catalyzed Suzuki Coupling with Phenylboronic Acid E->F G Protected 5-Phenylpyridone F->G H Deprotection G->H H->I

Caption: High-level comparison of classical vs. modern synthetic routes.

The Era of Transition Metal Catalysis: The Suzuki-Miyaura Reaction

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryl compounds, including 5-phenylpyridones. The Suzuki-Miyaura reaction, in particular, has become a method of choice due to its mild conditions, high yields, commercial availability of reagents, and tolerance of a wide range of functional groups.[4]

This approach typically involves the coupling of a 5-halopyridin-2-ol (or a protected derivative) with phenylboronic acid in the presence of a palladium catalyst and a base. The protecting group on the pyridone oxygen (e.g., methyl or benzyl) is often necessary to prevent O-arylation and improve solubility.

Detailed Synthetic Protocol: Suzuki-Miyaura Synthesis of 5-Phenyl-2-methoxypyridine

The following protocol details a representative Suzuki-Miyaura coupling to synthesize the protected precursor to this compound, followed by deprotection. This two-step process is highly efficient and scalable.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction: 5-Bromo-2-methoxypyridine + Phenylboronic Acid → 5-Phenyl-2-methoxypyridine

Methodology:

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as potassium phosphate (K₃PO₄, 2.0 eq).[4]

  • Reaction Execution: Heat the reaction mixture to 85-95°C and stir vigorously for 12-18 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-phenyl-2-methoxypyridine as a pure solid.

Step 2: Demethylation to Yield this compound

Reaction: 5-Phenyl-2-methoxypyridine → this compound

Methodology:

  • Reagent Addition: Dissolve the 5-phenyl-2-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the solution to 0°C in an ice bath.

  • Cleavage: Add a strong Lewis acid, such as boron tribromide (BBr₃, 1.5 eq), dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Parameter Suzuki Coupling (Step 1) Demethylation (Step 2)
Typical Yield 85-95%>90%
Purity (Post-Purification) >98% (by HPLC)>99% (by HPLC)
Key Reagents Pd(PPh₃)₄, Phenylboronic AcidBoron Tribromide (BBr₃)
Reaction Time 12-18 hours2-4 hours

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting synthetic challenges. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Palladium(0)/Palladium(II) interchange.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArylHalide Ar¹-Pd(II)L₂-X Pd0->PdII_ArylHalide OxAdd Oxidative Addition OxAdd->PdII_ArylHalide PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_ArylHalide->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar¹-Ar² (Product) RedElim->Product ArylHalide Ar¹-X (5-Bromo-2-methoxypyridine) ArylHalide->OxAdd BoronicAcid Ar²-B(OR)₂ (Phenylboronic Acid) BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

References

A Technical Guide to the Solubility and Stability Profiling of 5-Phenylpyridin-2-ol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Phenylpyridin-2-ol, a member of the 2-pyridone class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and materials science. The 2-pyridone motif is considered a "privileged scaffold" due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to modulate physicochemical properties like solubility and lipophilicity.[1][2][3] A critical and often foundational aspect of working with any novel or specialized compound is the thorough characterization of its solubility and stability. These parameters are not merely physical constants; they are pivotal in determining a compound's utility, from its behavior in biological assays to its formulation viability and shelf-life.[4][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility and stability of this compound. We will move beyond theoretical data to provide robust, field-proven experimental protocols, explain the causality behind methodological choices, and offer a clear pathway to generating reliable and reproducible data.

Physicochemical Profile of this compound

Before delving into experimental determination, it is crucial to understand the inherent chemical nature of this compound. A key characteristic of 2-pyridones is their existence in a tautomeric equilibrium with their 2-hydroxypyridine form. For this compound, the lactam (pyridone) form is known to predominate in both solid and solution phases, a factor that significantly influences its polarity and hydrogen bonding capabilities.[1][2]

PropertyValueSource
Chemical Structure (Image of this compound structure)-
Molecular Formula C₁₁H₉NOCalculated
Molecular Weight 171.20 g/mol Calculated
Tautomeric Form Predominantly 5-phenyl-2(1H)-pyridone[1][2]
Predicted Polarity Biphasic: Polar lactam ring, non-polar phenyl ringStructural Analysis

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For drug discovery and development, this property impacts everything from assay reliability to bioavailability.[4][7] We will focus on determining the thermodynamic (or equilibrium) solubility, which represents the true saturation point of the compound and is best measured using the "gold standard" shake-flask method.[8][9]

Predicted Qualitative Solubility

The "like dissolves like" principle is a fundamental guide for predicting solubility.[10] this compound possesses a polar, hydrogen-bonding capable pyridone ring and a non-polar, hydrophobic phenyl ring. This dual nature suggests:

  • Low solubility in highly non-polar solvents like hexanes.

  • Low to moderate solubility in polar protic solvents like water, where the phenyl group limits dissolution despite the polar ring.

  • Moderate to high solubility in polar aprotic solvents like DMSO and DMF, which can solvate the polar portion of the molecule effectively.

  • Good solubility in lower-chain alcohols (e.g., methanol, ethanol) that share characteristics of both polar and non-polar solvents.

Quantitative Solubility Data Summary

The following table should be used to record experimentally determined solubility values. A diverse range of common laboratory solvents is recommended to build a comprehensive profile.[11][12]

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Classification
WaterPolar Protic25e.g., Sparingly Soluble
Phosphate-Buffered Saline (PBS, pH 7.4)Polar Protic (Aqueous)25e.g., Slightly Soluble
MethanolPolar Protic25e.g., Soluble
EthanolPolar Protic25e.g., Soluble
AcetonePolar Aprotic25e.g., Freely Soluble
AcetonitrilePolar Aprotic25e.g., Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic25e.g., Very Soluble
Dichloromethane (DCM)Non-Polar25e.g., Soluble
TolueneNon-Polar25e.g., Slightly Soluble
HexanesNon-Polar25e.g., Insoluble
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system for accurately determining the equilibrium solubility of this compound.[8][9]

Rationale: The shake-flask method ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most reliable solubility measurement.[8] Incubation for 24-48 hours is critical to ensure this equilibrium is achieved, especially for compounds that dissolve slowly.[6]

Methodology:

  • Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at the end) to a series of glass vials, each containing a known volume (e.g., 5 mL) of a selected solvent.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or rotator set to 25°C. Agitate the samples at a constant speed for 24 to 48 hours.

    • Causality Insight: Constant agitation maximizes the surface area of the solid exposed to the solvent, facilitating the dissolution process and ensuring the entire system reaches a uniform saturated state.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle.

  • Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all undissolved microparticulates.

    • Trustworthiness Check: Filtration is a critical step. Failure to remove undissolved solid will lead to an overestimation of solubility. The first few drops from the filter should be discarded to avoid any potential adsorption effects.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the analytical method (e.g., UV-Vis Spectroscopy or HPLC-UV).

    • Measure the absorbance (UV-Vis) or peak area (HPLC) of the standards and the diluted sample.

    • Generate a calibration curve from the standard solutions.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by applying the dilution factor. This value is the thermodynamic solubility.

Workflow for Solubility Determination

G Workflow: Shake-Flask Solubility Determination A Start B Add excess this compound to known volume of solvent A->B C Equilibrate for 24-48h (Constant Temp. & Agitation) B->C D Settle & Separate Phases C->D E Filter Supernatant (0.22 µm syringe filter) D->E F Quantify Concentration (HPLC or UV-Vis vs. Standards) E->F G Calculate Solubility (Apply Dilution Factor) F->G H End G->H

Caption: A logical workflow for determining thermodynamic solubility.

Stability Profiling

Stability testing evaluates the effect of environmental factors on the quality of a compound over time.[5] It is essential for determining appropriate storage conditions and predicting shelf-life. Forced degradation (or stress testing) is a crucial first step, designed to accelerate the degradation process to identify likely degradation products and pathways.[13][14][15]

Stability-Indicating Analytical Method

A prerequisite for any stability study is a validated stability-indicating analytical method (SIAM). This is typically a gradient reverse-phase HPLC method capable of separating the intact parent compound (this compound) from all potential degradation products, process impurities, and excipients without interference.[13][16][17][18] The development of such a method is outside the scope of this guide but is a mandatory precursor to the following protocol.

Summary of Forced Degradation Study Results

This table should be used to summarize the results from the forced degradation experiments. The goal is to induce a modest level of degradation (e.g., 5-20%) to allow for the detection and identification of degradants.

Stress ConditionTime Points (hours)% Recovery of Parent CompoundObservations (e.g., # of degradants)
Hydrolytic
0.1 M HCl, 60°C0, 2, 6, 12, 24
Water, 60°C0, 2, 6, 12, 24
0.1 M NaOH, RT0, 2, 6, 12, 24
Oxidative
3% H₂O₂, RT0, 2, 6, 12, 24
Thermal
80°C (Solid State)0, 24, 48, 72
Photolytic
ICH Q1B Option 20, plus final time point
Experimental Protocol: Forced Degradation Study

Rationale: This protocol exposes this compound to harsh conditions to accelerate its breakdown. By analyzing the samples at various time points, we can understand its lability and the conditions under which it is most stable.[13][14]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix one part of the stock solution with one part of 0.1 M HCl. Incubate in a water bath at 60°C. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix one part of the stock solution with one part of 0.1 M NaOH. Keep at room temperature. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

    • Causality Insight: Base hydrolysis is often performed at room temperature because it can be much more rapid and aggressive than acid hydrolysis for many functional groups.

  • Oxidative Degradation: Mix one part of the stock solution with one part of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation: Place a known amount of solid this compound in a vial and store it in an oven at 80°C. At specified time points, dissolve a sample of the solid in a suitable solvent to the target concentration for analysis.

  • Photostability: Expose both a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. Analyze the samples at the end of the exposure period.

  • Analysis: Analyze all samples using the pre-validated stability-indicating HPLC method. Calculate the percent recovery of the parent compound relative to a time-zero or dark control sample. Examine the chromatograms for the appearance of new peaks, which represent degradation products.

Workflow for Stability Profiling

G Workflow: Forced Degradation Stability Study cluster_stress Stress Conditions A Start B Prepare Stock Solution of this compound A->B C Acid Hydrolysis (HCl, Heat) B->C D Base Hydrolysis (NaOH, RT) B->D E Oxidation (H₂O₂, RT) B->E F Thermal (Solid, Heat) B->F G Photolytic (ICH Light) B->G H Sample at Various Time Points C->H D->H E->H F->H G->H I Analyze via Stability-Indicating HPLC Method H->I J Quantify Parent Compound & Detect Degradants I->J K Assess Stability Profile & Identify Degradation Pathways J->K L End K->L

Caption: A parallel workflow for assessing compound stability under various stress conditions.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful application in any research or development context. While theoretical predictions based on its biphasic structure provide a useful starting point, rigorous experimental verification is non-negotiable. The shake-flask method remains the definitive approach for determining thermodynamic solubility, providing the accuracy needed for downstream applications. Similarly, a systematic forced degradation study, underpinned by a robust stability-indicating analytical method, is the only reliable way to elucidate degradation pathways and establish appropriate handling and storage protocols. By following the detailed methodologies outlined in this guide, researchers can generate the high-quality, reproducible data required to confidently advance their work with this promising compound.

References

Quantum Chemical Calculations for 5-Phenylpyridin-2-ol: A Methodological Whitepaper for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 5-Phenylpyridin-2-ol, a molecular scaffold of considerable interest in medicinal chemistry. The content is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key methodological choices. This approach is designed to empower researchers, scientists, and drug development professionals to perform robust, reproducible, and insightful in silico studies.

Section 1: Strategic Imperative - Why Computational Chemistry for this compound?

In the landscape of modern drug discovery, understanding the intrinsic properties of a molecule at the electronic level is paramount for rational drug design. This compound and its analogs have demonstrated a range of biological activities, making them a focal point for further development. Quantum chemical calculations serve as a powerful analytical tool, offering insights that are often inaccessible through purely experimental means.

Through these calculations, we can accurately predict:

  • Stable 3D Conformations: The precise geometry of the molecule, which is fundamental to its interaction with biological targets.

  • Electronic Landscape: The distribution of electrons, which dictates the molecule's reactivity and intermolecular interactions. This includes mapping the electrostatic potential and identifying frontier molecular orbitals.

  • Spectroscopic Signatures: Predicting properties like infrared (IR) spectra, which can aid in experimental characterization.

  • Reactivity Hotspots: Identifying which atoms are most susceptible to metabolic transformation or interaction with a receptor.

This guide will delineate a validated workflow to obtain these critical molecular descriptors.

Section 2: The Theoretical Cornerstone - Selecting a Robust Computational Methodology

The fidelity of quantum chemical predictions is intrinsically tied to the chosen level of theory, which encompasses both the theoretical method and the basis set. For a molecule of the size and complexity of this compound, a judicious balance between accuracy and computational expense is essential.

The Method of Choice: Density Functional Theory (DFT)

For medium-sized organic molecules, Density Functional Theory (DFT) has emerged as the preeminent computational method. It provides a highly favorable accuracy-to-cost ratio, making it a workhorse in the field. The central premise of DFT is that the ground-state energy of a molecule can be determined from its electron density. The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional.

In this guide, we advocate for the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional . B3LYP has a well-established history of providing reliable results for a diverse range of organic systems. Its inclusion of a component of exact Hartree-Fock exchange enhances its ability to describe the electronic structure of conjugated systems, such as the one present in this compound.

The Language of Electrons: The Basis Set

The basis set is a collection of mathematical functions that are used to construct the molecular orbitals. A more extensive basis set will yield a more accurate description of the electron distribution, albeit at a greater computational cost.

For this compound, the 6-311++G(d,p) basis set is recommended. The components of this basis set are as follows:

  • 6-311G: A triple-zeta basis set, which provides a flexible and accurate representation of the valence electrons.

  • ++: These symbols indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are critical for describing non-covalent interactions and the behavior of electrons far from the nucleus.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, which is crucial for accurately modeling chemical bonds.

The combination of B3LYP with the 6-311++G(d,p) basis set represents a robust and widely accepted level of theory for this class of molecules.

Section 3: The Experimental Protocol - A Validated Computational Workflow

The following section outlines a systematic, step-by-step protocol for the quantum chemical analysis of this compound. This workflow is designed to ensure the scientific validity of the results at each stage.

computational_workflow cluster_setup Phase 1: Setup cluster_calculation Phase 2: Core Calculations cluster_analysis Phase 3: In-depth Analysis cluster_results Phase 4: Results mol_build 1. Initial Structure Generation geom_opt 2. Geometry Optimization mol_build->geom_opt freq_anal 3. Frequency Analysis geom_opt->freq_anal Verify Minimum opt_geom Optimized Geometry geom_opt->opt_geom sp_calc 4. Single-Point Energy freq_anal->sp_calc Proceed if No Imaginary Frequencies vib_freq Vibrational Frequencies freq_anal->vib_freq pop_anal 5. Population Analysis (NBO) sp_calc->pop_anal fmo_anal 6. Frontier Orbital Analysis sp_calc->fmo_anal react_desc 7. Reactivity Descriptors sp_calc->react_desc elec_prop Electronic Properties pop_anal->elec_prop fmo_anal->elec_prop react_map Reactivity Insights react_desc->react_map

Caption: A structured workflow for quantum chemical calculations.

Step 1: Initial Structure Generation

An initial three-dimensional structure of this compound is required as a starting point. This can be created using any standard molecular modeling software, such as GaussView or Avogadro. While the initial geometry does not need to be perfect, a chemically reasonable starting point will facilitate a more efficient geometry optimization.

Step 2: Geometry Optimization

The purpose of geometry optimization is to locate the minimum energy structure on the potential energy surface.[1][2][3] This is an iterative procedure where the forces on each atom are minimized.[4]

Protocol:

  • Input File Creation: Construct an input file for a quantum chemistry software package (e.g., Gaussian). This file must specify the initial atomic coordinates, the chosen level of theory (B3LYP/6-311++G(d,p)), the desired calculation type (Opt), and the molecule's charge and spin multiplicity (0 and 1, respectively).

  • Job Execution: Submit the calculation for execution.

  • Convergence Check: Upon completion, it is imperative to verify that the optimization has converged successfully by checking the output file for the relevant convergence criteria.

Step 3: Frequency Analysis

A geometry optimization algorithm locates a stationary point, which could be a minimum or a transition state. A frequency analysis is therefore a non-negotiable step to confirm the nature of the optimized structure.

Scientific Rationale: For a molecule at a minimum energy geometry, all vibrational modes will have real (positive) frequencies. The presence of an imaginary frequency indicates that the structure is a transition state.

Protocol:

  • Input File Creation: Using the optimized geometry from the previous step, create a new input file for a frequency calculation (Freq) at the same level of theory.

  • Job Execution: Run the frequency calculation.

  • Analysis of Results:

    • Confirmation of Minimum: Scrutinize the output to ensure that there are no imaginary frequencies.

    • Thermochemical Data: This calculation also yields important thermochemical parameters, including the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • Predicted IR Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum.

Step 4: Single-Point Energy and Population Analysis

With a validated minimum energy structure, a single-point energy calculation is performed to obtain more refined electronic properties.

Protocol:

  • Input File Creation: Using the optimized geometry, set up a single-point energy calculation (SP). To gain deeper insights into the electronic structure, include a keyword for population analysis, such as Pop=NBO for Natural Bond Orbital analysis.[5][6][7][8][9]

  • Analysis of Output: This calculation will provide:

    • Accurate Electronic Energy: A precise value for the electronic energy of the molecule.

    • Charge Distribution: NBO analysis will provide a detailed and chemically intuitive picture of the charge distribution and bonding within the molecule.[5][6][7][8][9]

    • Molecular Orbitals: The energies and compositions of the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Section 4: From Data to Drug Design - Interpreting the Results

The output from these calculations provides a rich dataset that can be translated into actionable insights for drug design.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding a molecule's reactivity.

  • HOMO: The region of the molecule most likely to donate electrons, indicating sites susceptible to electrophilic attack.

  • LUMO: The region of the molecule most likely to accept electrons, indicating sites susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap: This energy difference is a key indicator of chemical stability. A smaller gap generally correlates with higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP provides a visual map of the charge distribution on the molecule's surface. This is particularly useful for predicting non-covalent interactions with a biological target.

  • Red (Negative Potential): Electron-rich regions, likely to act as hydrogen bond acceptors.

  • Blue (Positive Potential): Electron-deficient regions, likely to act as hydrogen bond donors.

Conceptual DFT and Reactivity Descriptors

Conceptual DFT offers a quantitative framework for understanding chemical reactivity.[10][11][12]

  • Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule by describing how the electron density changes upon the addition or removal of an electron.[13][14] This allows for the precise prediction of sites prone to nucleophilic, electrophilic, or radical attack.[10][12][13][14]

Section 5: Quantitative Data Summary

For clarity and comparative analysis, all quantitative data should be presented in tabular format.

Table 1: Calculated Thermochemical Properties at 298.15 K

PropertyValue (Hartree)
Zero-Point Vibrational EnergyCalculated Value
EnthalpyCalculated Value
Gibbs Free EnergyCalculated Value

Table 2: Frontier Molecular Orbital Properties

ParameterEnergy (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value

Table 3: NBO Charges on Key Atoms

AtomNBO Charge (a.u.)
N1Calculated Value
O1Calculated Value
C2Calculated Value
C5Calculated Value
C1' (Phenyl)Calculated Value

Section 6: Conclusion

This technical guide has outlined a robust and scientifically grounded protocol for the quantum chemical analysis of this compound. By adhering to this workflow, researchers can generate high-quality, reproducible data that will provide deep insights into the molecule's physicochemical properties. This knowledge is invaluable for guiding the rational design of novel therapeutics and accelerating the drug discovery process.

Section 7: References

  • Natural Bond Orbital (NBO) Analysis. Gaussian, Inc. --INVALID-LINK--

  • NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1. Gaurav Jhaa - YouTube. --INVALID-LINK--

  • Gaussian: How to Compute Bond Energy and Bond Order using NBO. ResearchGate. --INVALID-LINK--

  • Conceptual Density Functional Theory. Chemical Reviews. --INVALID-LINK--

  • Optimization of molecular geometries. PennyLane Demos. --INVALID-LINK--

  • Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. Dr M A Hashmi - YouTube. --INVALID-LINK--

  • Fukui Functions and the Dual Descriptor. SCM. --INVALID-LINK--

  • From Density Functional Theory to Conceptual Density Functional Theory and Biosystems. PMC - PubMed Central. --INVALID-LINK--

  • Geometry optimization. Quantum Mechanics Tools - MolSSI Education. --INVALID-LINK--

  • Conceptual Density Functional Theory and Some Recent Developments. MDPI. --INVALID-LINK--

  • NBO Analysis and Hyperconjugation Effect in Gaussian. video Dailymotion. --INVALID-LINK--

  • Geometry optimization: CO/Pd(100). QuantumATK. --INVALID-LINK--

  • Fukui function. Wikipedia. --INVALID-LINK--

  • Quantum ESPRESSO: Geometry and Lattice Optimization. SCM. --INVALID-LINK--

  • Geometry Optimization with Q-Chem. Q-Chem 5.4 User's Manual. --INVALID-LINK--

References

Literature review on the synthesis and applications of phenylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Applications of Phenylpyridines

Authored by a Senior Application Scientist

Introduction: The Phenylpyridine Scaffold - A Nexus of Functionality

Phenylpyridines, a class of aromatic heterocyclic compounds, represent a cornerstone in modern chemistry, bridging the gap between fundamental synthesis and high-value applications. Their structure, consisting of a pyridine ring linked to a phenyl group, is deceptively simple. The true power of this scaffold lies in the electronic interplay between the electron-deficient pyridine ring and the electron-rich phenyl ring, a feature that can be meticulously tuned through substitution. This inherent modularity has established phenylpyridines as "privileged structures," particularly in materials science and medicinal chemistry.[1][2]

This guide provides an in-depth exploration of the phenylpyridine core, from the principal synthetic strategies that grant access to this versatile scaffold to its transformative applications in organic electronics, drug development, and catalysis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.

Part 1: Synthesis of the Phenylpyridine Core

The construction of the C-C bond linking the phenyl and pyridine rings is the central challenge in synthesizing this scaffold. Over the past several decades, transition metal-catalyzed cross-coupling reactions have become the most robust and versatile methods, largely supplanting harsher classical approaches.[3]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Phenylpyridine Synthesis

Palladium-catalyzed reactions are favored for their high efficiency, mild reaction conditions, and exceptional tolerance of various functional groups.[3] The choice among the top methodologies often depends on the availability of starting materials, cost, and the toxicity of reagents.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most prevalent method for synthesizing phenylpyridines due to the stability, commercial availability, and low toxicity of the requisite boronic acid reagents.[3] The reaction couples a halo-pyridine (or a pyridyl-boronic acid) with a phenylboronic acid (or a halo-benzene) in the presence of a palladium catalyst and a base.

Causality in Protocol Design: The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and solvent system (e.g., dioxane/water) is critical.[4][5] The base is essential for the transmetalation step, forming a more nucleophilic boronate species. The solvent must solubilize both the organic and inorganic reagents. Water often plays a crucial role in the catalytic cycle, facilitating the formation of the active palladium(0) species and promoting the transmetalation step.[6]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal + [Ar'B(OH)3]- RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Releases Product Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'B(OH)2) + Base ArBOH2->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille and Negishi Couplings

The Stille coupling (using organostannane reagents) and the Negishi coupling (using organozinc reagents) are powerful alternatives to the Suzuki reaction.[1][4]

  • Stille Coupling: Offers excellent functional group tolerance but is often avoided due to the high toxicity of organotin compounds.[3][4]

  • Negishi Coupling: The organozinc reagents are more reactive than organoboranes, which can be advantageous for less reactive aryl halides. However, they are also more sensitive to moisture and air.[4]

Comparative Overview of Cross-Coupling Methods
MethodArylating ReagentCatalyst (Typical)Base/AdditiveProsCons
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Cs₂CO₃Low toxicity, stable reagents, commercially availableCan be sensitive to sterically hindered substrates
Stille OrganostannanePd(PPh₃)₄Not requiredHighly tolerant of functional groupsHigh toxicity of tin reagents and byproducts
Negishi Organozinc HalidePd(PPh₃)₄Not requiredHigh reactivity, good for difficult couplingsAir and moisture sensitive reagents
Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[7] In the context of phenylpyridines, the pyridine nitrogen atom acts as a directing metalation group (DMG). It coordinates to a strong organolithium base (e.g., n-BuLi), directing the deprotonation specifically to the ortho-position of the phenyl ring.[8] The resulting aryllithium intermediate can then be quenched with a wide range of electrophiles to install a new substituent with perfect regiocontrol.[7][8]

Causality in DoM: The success of DoM hinges on the ability of the heteroatom (nitrogen) to form a stable complex with the lithium base, lowering the activation energy for deprotonation at the adjacent ortho-position compared to other sites.[8] The use of low temperatures (-78 °C) is crucial to prevent side reactions and ensure the stability of the aryllithium intermediate.[7]

C-H Activation and Functionalization

More recently, transition-metal-catalyzed C-H activation has emerged as a highly atom-economical method for modifying the phenylpyridine scaffold.[9] This approach avoids the need for pre-functionalized starting materials (like halides or organometallics). Palladium catalysts are frequently used to selectively activate the C-H bonds at the ortho-position of the phenyl ring, guided by coordination to the pyridine nitrogen.[9][10] This activated intermediate can then undergo coupling with various partners.

Studies have shown that this method can be used for a range of transformations, including alkylation, acylation, and thiolation, providing direct access to complex derivatives.[10] The regioselectivity is often excellent and is governed by the formation of a stable palladacycle intermediate.[10][11]

Part 2: Applications of Phenylpyridines

The unique photophysical and biological properties of phenylpyridines have made them indispensable in several high-tech and biomedical fields.

Organic Electronics: Illuminating the Future with OLEDs

Phenylpyridines are most famously applied as ligands in phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs).[12][13]

Cyclometalated Iridium(III) Complexes

The archetypal emitter is fac-tris(2-phenylpyridine)iridium(III), or Ir(ppy)₃.[14] In this complex, three phenylpyridine ligands coordinate to an iridium center. Each ligand, known as a cyclometalating ligand, forms a highly stable five-membered ring with the metal via a strong Ir-C σ-bond and an Ir-N coordinate bond.[15]

Mechanism of Phosphorescence: This strong coordination and the presence of the heavy iridium atom facilitate highly efficient intersystem crossing from the singlet excited state to the triplet excited state. The subsequent radiative decay from this triplet state results in phosphorescence. Ir(ppy)₃ is known for its brilliant green emission with near-unity quantum efficiency, making it a benchmark for OLED technology.[12][14]

Tuning Emission Properties: The electronic properties, and thus the emission color, of these complexes can be precisely tuned by adding electron-withdrawing or -donating groups to the phenylpyridine ligand.[16] For example, adding fluorine atoms to the phenyl ring, as in 2-(2,4-difluorophenyl)pyridine (dfppy), stabilizes the highest occupied molecular orbital (HOMO), leading to a larger energy gap and a shift in emission to the blue region of the spectrum.[17][18]

OLED_Structure Cathode Cathode (-) (e.g., Al, LiF/Al) ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection EML Emissive Layer (EML) Host + Ir(ppy)3 Guest ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (+) (e.g., ITO) HTL->Anode Hole Injection

Caption: Simplified structure of a multilayer OLED device.

Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

The phenylpyridine motif is a key component in numerous biologically active molecules, granting it the status of a privileged scaffold in medicinal chemistry.[2] Its rigid structure is ideal for orienting functional groups for specific interactions with biological targets.

Key Therapeutic Areas:
  • Anticancer Activity: Derivatives have been developed as potent inhibitors of tubulin polymerization, disrupting the cellular cytoskeleton and leading to apoptosis in cancer cells.[2] Others function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation.[2][19]

  • Anti-inflammatory Agents: Certain phenylpyridine derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[2]

  • Insecticidal and Antimicrobial Agents: The scaffold has been incorporated into novel compounds showing high insecticidal activity against various agricultural pests.[20] Additionally, derivatives have shown inhibitory activity against Gram-positive bacteria.[1]

Summary of Biological Activities
Derivative ClassBiological TargetTherapeutic ApplicationReference
DiarylpyridinesTubulinAnticancer[2]
Substituted PhenylpyridinesProtein KinasesAnticancer[2][19]
Phenylpyridine DerivativesCOX-2 EnzymeAnti-inflammatory[2]
N-phenylbenzamidesInsect Nervous SystemInsecticide[20]

Part 3: Experimental Protocols

To ensure scientific integrity and reproducibility, a detailed, self-validating protocol for a cornerstone reaction is provided below.

Protocol: Synthesis of 3-Phenylpyridine via Suzuki-Miyaura Coupling

This protocol describes a general and reliable procedure for the synthesis of 3-phenylpyridine from 3-bromopyridine and phenylboronic acid.[4]

Suzuki_Workflow Setup 1. Reaction Setup - Combine reagents in Schlenk flask - 3-bromopyridine (1.0 eq) - Phenylboronic acid (1.2 eq) - K2CO3 (2.0 eq) - Pd(PPh3)4 (3 mol%) Inert 2. Inert Atmosphere - Purge flask with Argon/Nitrogen - Add degassed solvents (Dioxane/Water) Setup->Inert Reaction 3. Reaction - Heat mixture to 80-100 °C - Monitor by TLC/GC-MS Inert->Reaction Workup 4. Aqueous Work-up - Cool to RT - Dilute with water - Extract with Ethyl Acetate Reaction->Workup Purify 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by silica gel column chromatography Workup->Purify Product 6. Characterization - Obtain 3-Phenylpyridine - Confirm by NMR, MS Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 3-phenylpyridine.

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 eq.)

  • Phenylboronic acid (1.2 mmol, 1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane, degassed (4 mL)

  • Water, degassed (1 mL)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromopyridine, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and dilute with water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Conclusion

The phenylpyridine scaffold is a testament to how a simple molecular framework can give rise to extraordinary functional diversity. Its synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions, making a vast chemical space readily accessible. The applications, particularly the central role of Ir(ppy)₃ in pioneering OLED technology and the continued emergence of phenylpyridine-based drug candidates, underscore its profound impact. For researchers in materials science and drug discovery, a deep understanding of the synthesis and functionalization of this core structure remains a critical asset for innovation.

References

5-Phenylpyridin-2-ol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-2-one moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile roles in molecular recognition.[1][2][3] This six-membered heterocyclic ring can act as a hydrogen bond donor and acceptor, and serve as a bioisostere for various functional groups such as amides and phenyls.[1][2] These properties allow it to influence a drug candidate's lipophilicity, aqueous solubility, and metabolic stability, making it a highly sought-after component in the design of novel therapeutics.[1][2] Within this important class of compounds, 5-Phenylpyridin-2-ol stands out as a key building block and a molecule of significant interest. Its structure combines the advantageous pyridin-2-one core with a phenyl substituent, offering a platform for a wide range of chemical modifications and potential biological activities. This guide provides a comprehensive technical overview of this compound, including its fundamental properties, a detailed synthetic protocol, and its applications in the field of drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key identifiers and properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 76053-45-7N/A
Molecular Formula C₁₁H₉NON/A
Molecular Weight 171.20 g/mol N/A
Synonyms 5-phenyl-2(1H)-pyridone, 5-Phenyl-2-hydroxypyridineN/A

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a multi-step process commencing with the preparation of a key intermediate, 5-bromo-2-methoxypyridine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and subsequent demethylation. This synthetic route offers a reliable and scalable method for obtaining the target molecule.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Bromo-2-methoxypyridine cluster_step2 Step 2: Suzuki-Miyaura Cross-Coupling cluster_step3 Step 3: Demethylation A 2,5-Dibromopyridine C 5-Bromo-2-methoxypyridine A->C Reflux B Sodium Hydroxide in Methanol B->C D 5-Bromo-2-methoxypyridine G 2-Methoxy-5-phenylpyridine D->G Coupling E Phenylboronic Acid E->G F Pd Catalyst & Base F->G H 2-Methoxy-5-phenylpyridine J This compound H->J Cleavage I Demethylating Agent (e.g., BBr₃ or Pyridinium HCl) I->J

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-Bromo-2-methoxypyridine

The precursor, 5-bromo-2-methoxypyridine, is synthesized from 2,5-dibromopyridine.

Protocol:

  • In a 500 mL reaction flask, combine 47 g of 2,5-dibromopyridine and 8 g of solid sodium hydroxide in 200 mL of methanol.[4]

  • Stir the mixture and heat to reflux for 5 hours.[4]

  • After the reaction is complete, remove the majority of the methanol by distillation.[4]

  • Cool the reaction mixture and add 100 mL of water.[4]

  • Extract the aqueous layer with dichloromethane.[4]

  • Remove the dichloromethane from the organic layer to obtain the crude product.[4]

  • Purify the crude product by distillation under reduced pressure to yield 2-methoxy-5-bromopyridine.[4]

Step 2: Suzuki-Miyaura Cross-Coupling

This step involves the palladium-catalyzed cross-coupling of 5-bromo-2-methoxypyridine with phenylboronic acid to form the C-C bond. The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl compounds due to its tolerance of a wide range of functional groups.[5][6]

Protocol:

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-2-methoxypyridine (1.0 equivalent), phenylboronic acid (1.2 equivalents), and a suitable base such as potassium phosphate (2.0-3.0 equivalents).[5][7]

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 - 0.05 equivalents).[5][7]

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (in a 4:1 to 10:1 ratio).[5][7]

  • Stir the reaction mixture at a temperature between 85-95 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Upon completion, cool the reaction to room temperature and filter the mixture.

  • Dilute the filtrate with an organic solvent such as ethyl acetate and wash sequentially with a 5% sodium carbonate solution and brine.[8]

  • Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methoxy-5-phenylpyridine.[8]

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Demethylation to this compound

The final step is the cleavage of the methyl ether to yield the desired this compound. This can be achieved using various demethylating agents.

Protocol (Conceptual - specific conditions may need optimization):

  • Dissolve the crude 2-methoxy-5-phenylpyridine from the previous step in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a demethylating agent such as boron tribromide (BBr₃) or pyridinium hydrochloride.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully adding methanol or water.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over a drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridin-2-one scaffold is a highly valued structural motif in medicinal chemistry, and this compound serves as a key starting point for the synthesis of a diverse range of biologically active molecules.[1][3] The phenyl group at the 5-position provides a site for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of the 5-aryl-pyridone core have shown promise as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a significant target in cancer therapy.[9] Furthermore, analogs of 5-substituted-2(1H)-pyridone are being investigated as potential treatments for idiopathic pulmonary fibrosis.[10] The versatility of the pyridin-2-one core allows it to mimic peptide bonds and interact with the hinge region of kinases, making it a valuable component in the design of kinase inhibitors.[1]

The this compound Core as a Versatile Scaffold

Medicinal_Chemistry_Scaffold cluster_derivatization Potential Derivatization Sites Core This compound Core Phenyl Ring (R1) Pyridinone N-H (R2) Other Positions R1 Substitution on Phenyl Ring (Modulates Lipophilicity, Sterics, and π-π Interactions) Core:f0->R1 Functionalization R2 N-Alkylation/Arylation (Alters H-bonding, Solubility, and Metabolic Stability) Core:f1->R2 Modification R3 Further Substitution on Pyridinone Ring (Fine-tunes Electronic Properties and Vectorial Exit) Core:f2->R3 Derivatization

Caption: Derivatization potential of the this compound scaffold.

The inherent properties of the this compound scaffold, combined with the potential for diverse chemical modifications, make it an attractive starting point for the development of new therapeutic agents across various disease areas.

Conclusion

This compound is a molecule of significant interest to the scientific and drug discovery community. Its straightforward synthesis, coupled with the proven biological relevance of the pyridin-2-one scaffold, positions it as a valuable building block for the generation of novel and potent bioactive compounds. The detailed synthetic protocol and discussion of its medicinal chemistry applications provided in this guide are intended to facilitate further research and development efforts centered on this promising chemical entity.

References

Methodological & Application

Synthetic Routes to 5-Phenylpyridin-2-ol via Suzuki Coupling: A Detailed Protocol and Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

5-Phenylpyridin-2-ol and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the synthesis of this biaryl system, offering high yields and broad functional group tolerance under relatively mild conditions.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound. It delves into the mechanistic underpinnings of the Suzuki coupling, offers a detailed, step-by-step experimental protocol, and discusses key aspects of process optimization and troubleshooting.

Introduction: The Significance of this compound and the Suzuki-Miyaura Reaction

The 5-aryl-2-pyridone motif is a cornerstone in the development of novel therapeutics. Its structural rigidity and capacity for diverse intermolecular interactions make it an ideal fragment for targeting various biological receptors and enzymes. Consequently, efficient and scalable synthetic routes to compounds like this compound are of paramount importance to the pharmaceutical industry.[1][4]

The palladium-catalyzed Suzuki-Miyaura coupling reaction, first reported by Akira Suzuki in 1979, has become an indispensable tool for forming carbon-carbon bonds.[5][6] The reaction typically involves the cross-coupling of an organoboron species (like a boronic acid) with an organohalide.[5][6] Its widespread adoption is due to several key advantages:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups within the molecules.[3]

  • Commercial Availability of Reagents: A vast array of boronic acids and organohalides are commercially available, facilitating rapid analogue synthesis.[7]

  • Low Toxicity: The boronic acid reagents and their by-products are generally less toxic and more environmentally benign compared to other organometallic reagents.[7]

The Suzuki-Miyaura Catalytic Cycle

The synthesis of this compound via Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the 5-halopyridin-2-ol (typically 5-bromo- or 5-iodopyridin-2-ol). This step oxidizes the palladium from Pd(0) to Pd(II) and is often the rate-determining step of the reaction.[5][6]

  • Transmetalation: The organoboron reagent (phenylboronic acid) is activated by a base to form a more nucleophilic borate complex.[7] This complex then transfers its phenyl group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[6][8]

  • Reductive Elimination: The final step involves the reductive elimination of the desired this compound product from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->I1 PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A R¹-X (5-Bromopyridin-2-ol) Transmetalation Transmetalation PdII_A->I2 PdII_B R¹-Pd(II)L_n-R² Transmetalation->PdII_B [R²-B(OH)₃]⁻ (Activated Phenylboronic Acid) RedElim Reductive Elimination PdII_B->I3 RedElim->Pd0 R¹-R² (this compound) I1->PdII_A I2->PdII_B I3->Pd0 BoronicAcid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate + OH⁻ Base Base (e.g., K₂CO₃) Borate->Transmetalation

Figure 1: Suzuki-Miyaura Catalytic Cycle for Aryl-Aryl Coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of 5-bromopyridin-2-ol with phenylboronic acid. Researchers should perform their own risk assessment before starting any chemical synthesis.

Materials and Reagents
ReagentFormulaPuritySupplier
5-Bromopyridin-2-olC₅H₄BrNO>97%Commercial
Phenylboronic AcidC₆H₇BO₂>98%Commercial
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd>98%Commercial
Potassium Carbonate (K₂CO₃)K₂CO₃>99% (anhydrous)Commercial
1,4-DioxaneC₄H₈O₂Anhydrous, >99.8%Commercial
Deionized WaterH₂O-Laboratory
Ethyl Acetate (EtOAc)C₄H₈O₂ACS GradeCommercial
Brine (Saturated NaCl solution)NaCl(aq)-Laboratory
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄Laboratory GradeCommercial
Silica GelSiO₂60 Å, 230-400 meshCommercial
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Schlenk line or balloon setup for inert atmosphere

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Figure 2: Experimental Workflow for Suzuki Coupling Synthesis.
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromopyridin-2-ol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq). Then, add the degassed solvents, 1,4-dioxane and water, in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-bromopyridin-2-ol) is consumed (typically 8-12 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

  • Characterization: Combine the pure fractions, concentrate in vacuo, and dry to yield this compound as a solid. Confirm the identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Example Reagent Table (for a 5 mmol scale)
ReagentMolar Eq.MW ( g/mol )AmountMoles (mmol)
5-Bromopyridin-2-ol1.0174.00870 mg5.0
Phenylboronic Acid1.2121.93732 mg6.0
K₂CO₃2.5138.211.73 g12.5
Pd(PPh₃)₄0.031155.56173 mg0.15
1,4-Dioxane--20 mL-
Water--5 mL-

Process Optimization and Troubleshooting

While the Suzuki coupling is robust, challenges can arise, particularly with heteroaromatic substrates.[9][10] The coupling of 2-pyridyl nucleophiles, known as "the 2-pyridyl problem," can be notoriously difficult due to reagent instability and slow transmetalation rates.[9][10][11] While our substrate is a 5-substituted pyridin-2-ol, understanding these challenges can inform optimization.

Comparative Table of Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact reaction efficiency.[12][13][14]

Catalyst / LigandBaseSolventTemp (°C)Yield (%)Notes / Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂ORefluxGood-ExcellentA standard, widely used condition for many Suzuki couplings.[15]
Pd(dppf)Cl₂Na₂CO₃Dioxane80-100Good-ExcellentOften effective for heteroaryl couplings, dppf is a robust ligand.[16][17][18]
Pd₂(dba)₃ / P(t-Bu)₃KFDioxaneRT - 80Good-ExcellentHighly active catalyst system, effective even for less reactive aryl chlorides.[7][11]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100HighBuchwald-Hartwig ligands like SPhos are excellent for challenging couplings.
Common Issues and Solutions
  • Low Yield / No Reaction:

    • Cause: Inactive catalyst. The Pd(0) species can be sensitive to air.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere and that solvents are properly degassed to remove oxygen.

  • Protodeboronation:

    • Cause: The boronic acid reacts with residual water or acidic protons to revert to benzene, reducing the amount available for coupling.[11]

    • Solution: Use anhydrous conditions if necessary, although many protocols use aqueous bases. A stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ can sometimes accelerate the desired coupling over this side reaction.

  • Homocoupling (Biphenyl Formation):

    • Cause: Phenylboronic acid couples with itself. This can be promoted by the presence of oxygen.

    • Solution: Meticulous degassing of the reaction mixture and maintaining an inert atmosphere can minimize this side product.

  • Difficulty with Purification:

    • Cause: Residual palladium catalyst or phosphine oxide by-products co-eluting with the product.

    • Solution: A post-workup wash with a thiol-functionalized silica or treatment with a scavenger can help remove palladium residues before chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By understanding the reaction mechanism and the roles of the various components, researchers can effectively implement and optimize this critical transformation. The protocol provided herein serves as a robust starting point for accessing this important medicinal chemistry scaffold, while the troubleshooting guide offers practical solutions to common experimental challenges.

References

Gram-Scale Synthesis of 5-Phenylpyridin-2-ol: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Phenylpyridin-2-ol Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry, appearing as a core structural element in a diverse array of pharmacologically active compounds. Its unique electronic and steric properties allow for versatile interactions with biological targets, making it a sought-after building block for the synthesis of novel therapeutics. This application note provides a comprehensive and robust protocol for the gram-scale synthesis of this compound, designed for researchers and professionals in drug development. The described two-step methodology is optimized for scalability, safety, and purity, ensuring a reliable supply of this critical intermediate for further chemical exploration.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step sequence, commencing with a Suzuki-Miyaura cross-coupling reaction, followed by a demethylation step. This strategy offers high yields and is amenable to gram-scale production.

Synthetic_Pathway 5-bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine Step1_reagents Pd Catalyst, Base Dioxane/Water 5-bromo-2-methoxypyridine->Step1_reagents Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Step1_reagents 2-methoxy-5-phenylpyridine 2-Methoxy-5-phenylpyridine Step1_reagents->2-methoxy-5-phenylpyridine Suzuki Coupling Step2_reagents BBr3, DCM 2-methoxy-5-phenylpyridine->Step2_reagents This compound This compound Step2_reagents->this compound Demethylation

Caption: Overall synthetic route for this compound.

Part 1: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methoxypyridine and Phenylboronic Acid

The initial step involves the formation of a carbon-carbon bond between 5-bromo-2-methoxypyridine and phenylboronic acid, facilitated by a palladium catalyst. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[1]

Mechanistic Insight: The Catalytic Cycle of Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][3]

Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)(Br)L2 OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ph-B(OH)2, Base PdII_Ar_Ph Ar-Pd(II)(Ph)L2 Transmetalation->PdII_Ar_Ph RedElim Reductive Elimination PdII_Ar_Ph->RedElim RedElim->Pd0 Regeneration Product Ar-Ph RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-methoxypyridine to form a Pd(II) intermediate.[4]

  • Transmetalation: In the presence of a base, the phenyl group from phenylboronic acid is transferred to the palladium center.[5]

  • Reductive Elimination: The coupled product, 2-methoxy-5-phenylpyridine, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Gram-Scale Protocol for 2-Methoxy-5-phenylpyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
5-Bromo-2-methoxypyridine188.0210.053.21.0
Phenylboronic Acid121.937.8064.01.2
Pd(PPh₃)₄1155.561.231.060.02
K₂CO₃138.2114.7106.42.0
1,4-Dioxane-200 mL--
Water (degassed)-50 mL--

Procedure:

  • Reaction Setup: To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-bromo-2-methoxypyridine (10.0 g, 53.2 mmol), phenylboronic acid (7.80 g, 64.0 mmol), and potassium carbonate (14.7 g, 106.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (200 mL) and degassed water (50 mL) to the flask.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (1.23 g, 1.06 mmol).

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with ethyl acetate (3 x 50 mL).

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-methoxy-5-phenylpyridine can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The pure product is typically a white to off-white solid.

Expected Yield: 80-90%

Characterization of 2-Methoxy-5-phenylpyridine:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.70 (d, J = 2.4 Hz, 1H), 7.75 (dd, J = 8.8, 2.4 Hz, 1H), 7.55-7.50 (m, 2H), 7.40 (t, J = 7.6 Hz, 2H), 7.30 (t, J = 7.2 Hz, 1H), 6.80 (d, J = 8.8 Hz, 1H), 3.95 (s, 3H).[6]

  • ¹³C NMR (101 MHz, CDCl₃): δ 164.0, 147.0, 139.0, 138.5, 129.0, 127.0, 126.5, 111.0, 53.5.[6] The methoxy group carbon typically appears around 53-56 ppm.[7]

Part 2: Demethylation of 2-Methoxy-5-phenylpyridine

The final step is the cleavage of the methyl ether to yield the desired this compound. Boron tribromide (BBr₃) is a powerful and efficient reagent for this transformation.[8]

Mechanistic Insight: BBr₃-Mediated Ether Cleavage

The demethylation proceeds via the formation of a Lewis acid-base adduct between the ethereal oxygen and the boron atom of BBr₃. This is followed by nucleophilic attack of a bromide ion on the methyl group.[9][10]

Demethylation_Mechanism Start Ar-O-CH3 + BBr3 Adduct [Ar-O(BBr3)-CH3] Start->Adduct Lewis Acid-Base Adduct Formation Transition SN2 Transition State Adduct->Transition Nucleophilic Attack by Br- Products Ar-O-BBr2 + CH3Br Transition->Products Hydrolysis Hydrolysis (H2O) Products->Hydrolysis Final Ar-OH + B(OH)3 + HBr Hydrolysis->Final

Caption: Mechanism of BBr₃-mediated demethylation of an aryl methyl ether.

Gram-Scale Protocol for this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Methoxy-5-phenylpyridine185.228.043.21.0
Boron Tribromide (1.0 M in DCM)250.5252 mL52.01.2
Dichloromethane (DCM)-150 mL--

Safety Precautions:

  • Boron tribromide is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Pyridine and its derivatives are toxic and flammable. Ensure adequate ventilation and avoid sources of ignition.[11]

Procedure:

  • Reaction Setup: To an oven-dried 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxy-5-phenylpyridine (8.0 g, 43.2 mmol) in anhydrous dichloromethane (150 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add boron tribromide solution (1.0 M in DCM, 52 mL, 52.0 mmol) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • Quenching: Carefully and slowly quench the reaction by adding it to 200 mL of ice-cold water with vigorous stirring.

  • Work-up:

    • Separate the organic layer in a separatory funnel.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.

  • Purification:

    • Recrystallization: The crude this compound can be purified by recrystallization. A mixture of ethanol and water or ethyl acetate and hexanes are suitable solvent systems.[12][13] Dissolve the crude product in a minimal amount of the hot primary solvent and slowly add the anti-solvent until cloudiness persists. Cool the mixture slowly to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Expected Yield: 85-95%

Characterization of this compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.85 (br s, 1H, OH), 8.15 (d, J = 2.8 Hz, 1H), 7.75 (dd, J = 9.2, 2.8 Hz, 1H), 7.55 (d, J = 7.6 Hz, 2H), 7.40 (t, J = 7.6 Hz, 2H), 7.25 (t, J = 7.2 Hz, 1H), 6.45 (d, J = 9.2 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 163.5, 142.0, 139.5, 132.0, 129.0, 127.5, 126.0, 120.5, 116.0.

Conclusion

This application note provides a detailed and reliable protocol for the gram-scale synthesis of this compound. By following the outlined procedures for the Suzuki-Miyaura coupling and subsequent demethylation, researchers can efficiently produce this valuable building block in high yield and purity. The provided mechanistic insights and characterization data serve to enhance the understanding and reproducibility of the synthesis. Adherence to the specified safety precautions is paramount for the safe execution of this protocol.

References

Application Note: A Practical Guide to the Purification of 5-Phenylpyridin-2-ol via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purifying 5-Phenylpyridin-2-ol

This compound and its tautomer, 5-phenyl-2-pyridone, represent a core structural motif in medicinal chemistry and materials science. As precursors and key intermediates in the synthesis of novel pharmaceuticals, their purity is paramount. Impurities from synthetic reactions, such as starting materials, by-products, or reagents, can interfere with subsequent reaction steps, compromise biological assay results, and introduce confounding variables in drug development studies.

Normal-phase column chromatography is a fundamental and powerful technique for isolating such compounds from complex mixtures.[1] This method leverages the differential partitioning of components between a polar stationary phase (typically silica gel) and a non-polar mobile phase.[2] However, the inherent properties of this compound—namely its polarity and the basicity of the pyridine nitrogen—present specific challenges, including strong adsorption to the silica surface, leading to poor recovery and peak tailing.[3]

This guide provides a systematic approach to overcome these challenges, ensuring efficient and reproducible purification.

Foundational Principles: Analyte and System Chemistry

Understanding the Analyte: this compound

This compound exists in a tautomeric equilibrium with 5-phenyl-2-pyridone. The pyridone form often predominates in the solid state and in various solvents.[4] For the purpose of chromatography, it is crucial to recognize the molecule's key features:

  • High Polarity: The hydroxyl (-OH) group in the pyridinol form and the amide C=O and N-H groups in the pyridone form are highly polar and capable of strong hydrogen bonding.

  • Aromatic System: The presence of two aromatic rings contributes to its overall structure and potential for π-π interactions.

  • Basic Nitrogen Center: The pyridine nitrogen is weakly basic, which can lead to strong, non-ideal interactions with the acidic silanol (Si-O-H) groups on the surface of silica gel, a primary cause of peak tailing.[1]

The Stationary Phase: Silica Gel

Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its high polarity, large surface area, and affordability.[1] Its surface is covered with silanol groups, which are slightly acidic. Polar compounds like this compound are retained on the column through hydrogen bonding and dipole-dipole interactions with these silanol groups.[3]

The Mobile Phase: The Eluent's Role

The mobile phase, or eluent, is a solvent or mixture of solvents that flows through the column, carrying the sample components.[5] In normal-phase chromatography, the eluent is less polar than the stationary phase. The separation is achieved because the eluent competes with the analyte for binding sites on the silica gel. A more polar eluent will displace the analyte more effectively, causing it to move faster down the column (higher Retention Factor, Rf).[4]

Pre-Chromatography: Method Development with TLC

Attempting column chromatography without preliminary analysis is inefficient. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal solvent system.[5] The goal is to find a solvent mixture that moves the target compound to an Rf value between 0.25 and 0.40 . This range provides the best balance for achieving good separation on a column.

Protocol: TLC Solvent System Screening
  • Plate Preparation: Use commercially available silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Development:

    • Start with a relatively non-polar solvent system, such as 20% Ethyl Acetate in Hexanes . Place the plate in a developing chamber containing this eluent.

    • If the spot remains at the baseline (Rf ≈ 0), the solvent is not polar enough. Increase the polarity. Try 40% Ethyl Acetate in Hexanes , then 60% , and so on.

    • If the compound still shows low mobility, switch to a more polar solvent system, such as 5% Methanol in Dichloromethane (DCM) .[6]

  • Visualization: After development, visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Addressing Tailing: If the spot for this compound appears as a streak or "tail" rather than a tight circle, it indicates strong interaction with the acidic silica. To counteract this, add 0.5-1% triethylamine (Et₃N) to the eluent mixture.[7] This basic additive neutralizes the acidic sites on the silica, leading to more symmetrical spots.

  • Optimization: Continue adjusting the solvent ratio until the desired Rf of ~0.3 is achieved with minimal tailing.

Detailed Protocol: Column Chromatography Purification

This protocol assumes a standard glass column for flash chromatography, where air pressure is used to accelerate solvent flow.

Materials and Reagents
ComponentSpecification
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)
Crude Sample This compound (from synthesis)
Solvents Hexanes, Ethyl Acetate, Dichloromethane, Methanol (HPLC Grade)
Additive Triethylamine (Et₃N) (if required, based on TLC)
Apparatus Glass chromatography column, collection tubes, TLC plates, UV lamp

Workflow Diagram

Purification_Workflow Purification Workflow for this compound cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Optimize Solvent System, Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Recommended) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Monitor Progress Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure this compound Evaporate->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Packing (Wet Slurry Method) The wet slurry method is generally preferred as it minimizes air bubbles and ensures a homogeneously packed column.[8]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, create a slurry of silica gel with the least polar solvent you will use (e.g., 100% hexanes or the initial mobile phase). The consistency should be like a milkshake.

  • Pour the slurry into the column. Use a funnel to avoid spillage.

  • Gently tap the side of the column to help the silica settle evenly.

  • Open the stopcock to drain some solvent, which further compacts the silica bed. Add more eluent as needed, ensuring the top of the silica bed never runs dry.

Step 2: Sample Loading (Dry Loading Recommended) For polar compounds that may have limited solubility in the non-polar mobile phase, dry loading is superior to wet loading. It prevents the dissolution solvent from interfering with the top of the column, leading to better band sharpness and separation.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM or methanol).

  • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this silica-adsorbed sample to the top of the packed column.

  • Gently add a thin protective layer of sand over the sample layer.

Step 3: Elution

  • Carefully add the mobile phase (determined from TLC) to the column, ensuring not to disturb the sand layer.

  • Apply gentle air pressure to the top of the column to begin the flow. A flow rate of approximately 2 inches per minute is a good target for flash chromatography.

  • Isocratic Elution: If the impurities are well-separated from the product on the TLC plate, you can run the entire column with the single optimized solvent system.

  • Gradient Elution: If impurities are close to the product, a gradient elution is more effective. Start with a less polar solvent system (e.g., 10% Ethyl Acetate/Hexanes) to elute non-polar impurities first. Then, gradually increase the percentage of the polar solvent to elute your target compound.[7]

Step 4: Fraction Collection and Analysis

  • Collect the eluent in a series of test tubes or flasks.

  • Periodically, spot fractions onto a TLC plate to monitor the elution of compounds. Spot the starting crude material as a reference.

  • Analyze the TLC plate under UV light to identify which fractions contain your pure product.

  • Combine all fractions that show a single, clean spot corresponding to this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
Compound won't elute (stuck at the top) Mobile phase is not polar enough. Strong interaction with silica.Increase the polarity of the mobile phase (e.g., add methanol to DCM). If the issue persists, consider using a more inert stationary phase like alumina.
Significant Peak Tailing Strong acid-base interaction between the basic nitrogen of the pyridine and acidic silanol groups.Add a small amount (0.5-1%) of a basic modifier like triethylamine or a solution of ammonium hydroxide in methanol to the mobile phase.[1][3]
Compound Decomposes on the Column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica by pre-flushing the column with an eluent containing triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina.
Poor Separation of Spots Inappropriate mobile phase; column overloaded with sample.Re-optimize the solvent system with TLC to achieve a greater difference in Rf values. Reduce the amount of crude material loaded onto the column.[1]

Conclusion

The purification of this compound by normal-phase column chromatography is a highly effective method when approached systematically. The success of the purification hinges on careful preliminary method development using TLC, with particular attention paid to mitigating the strong polar and basic interactions of the analyte with the silica gel stationary phase. By employing techniques such as dry sample loading and the addition of basic modifiers to the eluent, researchers can overcome common challenges like peak tailing and achieve high purity and recovery. This robust protocol serves as a reliable foundation for obtaining high-quality this compound essential for advanced research and development.

References

The Versatility of 5-Phenylpyridin-2-ol: A Privileged Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry campaigns. Among these, the 5-phenylpyridin-2-ol core has emerged as a particularly valuable precursor. Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties makes it an ideal starting point for the development of a diverse range of therapeutic agents. This guide provides an in-depth exploration of this compound as a precursor for medicinal chemistry scaffolds, offering detailed application notes, synthesis protocols, and an examination of its role in the development of targeted therapies.

The inherent value of the this compound scaffold lies in its pyridone ring, which can act as both a hydrogen bond donor and acceptor. This dual nature allows for versatile interactions within the binding sites of various proteins. Furthermore, the pyridone moiety is often employed as a bioisostere for amides, phenyls, and other heterocyclic systems, enabling chemists to fine-tune a molecule's properties, such as lipophilicity, aqueous solubility, and metabolic stability.[1]

The Strategic Advantage of the this compound Scaffold

The this compound scaffold offers a unique constellation of features that make it a powerful tool in the medicinal chemist's arsenal. Its utility can be understood through three key pillars:

  • Structural and Electronic Properties: The pyridin-2(1H)-one tautomer is the predominant form, featuring a planar, aromatic system. The presence of the phenyl group at the 5-position provides a crucial handle for introducing molecular diversity through a wide array of cross-coupling reactions. The lactam functionality within the pyridone ring is a key pharmacophoric element, capable of forming critical hydrogen bonds with protein backbones, a common feature in the binding of kinase inhibitors.

  • Synthetic Accessibility and Versatility: As will be detailed in the protocols below, the this compound core can be constructed and elaborated upon using robust and well-established synthetic methodologies. The strategic placement of functional groups allows for late-stage diversification, a critical aspect of generating compound libraries for high-throughput screening and lead optimization.

  • Bioisosteric Potential: The pyridone ring serves as an effective bioisostere for several common functional groups, including amides and phenols.[1] This allows for the modification of a drug candidate's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties while maintaining or even enhancing its desired biological activity.

Core Synthesis of the Precursor: this compound

The synthesis of the this compound precursor is a critical first step. A reliable and scalable route involves a Suzuki-Miyaura cross-coupling reaction to form the key carbon-carbon bond between the pyridine and phenyl rings, followed by a deprotection step to reveal the desired hydroxyl group.

Experimental Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 5-bromo-2-methoxypyridine.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Methoxy-5-phenylpyridine

This reaction couples 5-bromo-2-methoxypyridine with phenylboronic acid to form the biaryl system.

  • Materials:

    • 5-Bromo-2-methoxypyridine

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Ethanol

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add 5-bromo-2-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Bubble argon or nitrogen through the mixture for 15-20 minutes to degas the solution.

    • Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) to the flask.

    • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-methoxy-5-phenylpyridine.

Step 2: Demethylation to Yield this compound

The methoxy group is cleaved to yield the final pyridin-2-ol.

  • Materials:

    • 2-Methoxy-5-phenylpyridine

    • Boron tribromide (BBr₃) or Pyridinium hydrochloride

    • Dichloromethane (DCM) (for BBr₃ method)

    • Methanol

    • Saturated sodium bicarbonate solution

  • Procedure (using BBr₃):

    • Dissolve 2-methoxy-5-phenylpyridine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of boron tribromide (1.2 eq) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

    • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Application in Medicinal Chemistry: Building Bioactive Scaffolds

The true power of this compound lies in its ability to serve as a versatile starting point for the synthesis of complex molecules with a wide range of biological activities. The following sections detail its application in the development of kinase inhibitors and anti-fibrotic agents.

Application 1: A Scaffold for Potent Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridone core of this compound is a well-established hinge-binding motif in many kinase inhibitors.

Btk is a crucial component of the B-cell receptor signaling pathway, making it an attractive target for the treatment of autoimmune diseases and B-cell malignancies. Novel 5-phenylpyridin-2(1H)-one derivatives have been designed and synthesized as potent and reversible Btk inhibitors.

Btk_Inhibitor_Workflow Precursor This compound Intermediate1 Functionalization at N1 (e.g., Alkylation) Precursor->Intermediate1 Step 1 Intermediate2 Introduction of Linker at C3/C4 (e.g., Halogenation) Intermediate1->Intermediate2 Step 2 Intermediate3 Coupling of Side Chain (e.g., Suzuki or Buchwald-Hartwig) Intermediate2->Intermediate3 Step 3 Final_Compound Potent Btk Inhibitor Intermediate3->Final_Compound Step 4

This protocol describes a general method for introducing a substituted aryl group at a halogenated position on the this compound scaffold, a common strategy in the synthesis of kinase inhibitors.

  • Materials:

    • Halogenated this compound derivative (e.g., 3-bromo-5-phenylpyridin-2-ol)

    • Substituted arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)[2]

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0-3.0 eq).

    • Add the palladium catalyst (0.02 - 0.05 eq).

    • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[2]

    • Add the degassed solvent mixture.

    • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the desired coupled product.

Derivative Target Activity (IC₅₀) Reference
Compound ABtk15 nMFictional Example
Compound BEGFR25 nMFictional Example
Compound CVEGFR210 nMFictional Example
Table 1: Example Activities of Fictional Kinase Inhibitors Derived from this compound.
Application 2: Scaffolds for Anti-Fibrotic Agents

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited treatment options. Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is an approved therapy for IPF, highlighting the potential of the pyridone scaffold in this therapeutic area. Researchers have explored the synthesis of new analogs of 5-substituted-2(1H)-pyridone containing amino acid moieties as potential drugs for IPF.[3][4]

Anti_Fibrotic_Workflow Precursor 5-Carboxy-1-phenyl-2(1H)-pyridone Activation Carboxylic Acid Activation (e.g., with isobutyl chloroformate) Precursor->Activation Step 1 Coupling Amide Bond Formation (with Amino Acid Ester) Activation->Coupling Step 2 Final_Compound Anti-Fibrotic Agent Coupling->Final_Compound Step 3

This protocol details the formation of an amide bond between a carboxylated this compound derivative and an amino acid ester.[3][4]

  • Materials:

    • 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

    • L-alanine methyl ester hydrochloride

    • N-methylmorpholine (NMM)

    • Isobutyl chloroformate

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • Dissolve 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF and cool the mixture to -15 °C.[3][4]

    • Add N-methylmorpholine (1.0 eq) followed by isobutyl chloroformate (1.0 eq).[3][4]

    • In a separate flask, neutralize L-alanine methyl ester hydrochloride (1.0 eq) with N-methylmorpholine (1.0 eq) in anhydrous DMF.

    • After 5 minutes, add the neutralized amino acid ester solution to the activated carboxylic acid solution.

    • Stir the reaction mixture at -15 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 24 hours.[3][4]

    • Work up the reaction by adding water and extracting the product with a suitable organic solvent.

    • Purify the crude product by chromatography or recrystallization to obtain the desired amide derivative.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and valuable platform in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a diverse range of biological targets have led to its successful application in the development of kinase inhibitors and anti-fibrotic agents, with potential in other therapeutic areas such as antiviral and neuroprotective agents. The continued exploration of novel derivatization strategies, coupled with a deeper understanding of the structure-activity relationships of its derivatives, will undoubtedly lead to the discovery of new and improved therapeutic agents based on this privileged scaffold.

References

Application of 5-Phenylpyridin-2-ol in the Synthesis of Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Kinase Inhibitors and the Privileged 5-Phenylpyridin-2-ol Scaffold

Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating specific protein substrates, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has revolutionized therapeutic strategies in oncology and beyond. Within the vast chemical space of kinase inhibitors, certain molecular scaffolds have proven to be particularly effective, earning the designation of "privileged structures." The pyridin-2(1H)-one motif is one such scaffold, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.

This technical guide focuses on the application of a specific and highly versatile building block, This compound , in the synthesis of potent and selective kinase inhibitors. The introduction of a phenyl group at the 5-position of the pyridin-2-ol core offers a crucial vector for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitor potency and selectivity. This guide will provide an in-depth overview of the synthetic utility of this compound, detailed experimental protocols for its incorporation into kinase inhibitor scaffolds, and an exploration of its application in targeting key kinases such as Bruton's tyrosine kinase (Btk) and proto-oncogene tyrosine-protein kinase Src (c-Src).

Synthetic Strategies: Accessing the this compound Core and its Derivatives

The synthesis of 5-phenylpyridin-2(1H)-one and its derivatives is central to their application in kinase inhibitor development. A common and effective method for introducing the phenyl group at the 5-position of the pyridone ring is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and versatile approach to forming the crucial carbon-carbon bond between the pyridinone core and a phenyl group.

Visualizing the Synthetic Workflow: From Bromopyridine to Kinase Inhibitor

The following diagram illustrates a general synthetic workflow for the preparation of 5-phenylpyridin-2(1H)-one based kinase inhibitors, highlighting the key Suzuki coupling step.

synthetic_workflow start 5-Bromo-2-methoxypyridine suzuki Suzuki Coupling (Pd catalyst, base) start->suzuki boronic_acid Phenylboronic Acid boronic_acid->suzuki intermediate1 5-Phenyl-2-methoxypyridine suzuki->intermediate1 demethylation Demethylation (e.g., HBr, BBr3) intermediate1->demethylation core_scaffold This compound demethylation->core_scaffold functionalization Functionalization (e.g., amination, coupling) core_scaffold->functionalization final_product Kinase Inhibitor functionalization->final_product

Caption: General synthetic route to this compound based kinase inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the this compound core and its subsequent elaboration into a kinase inhibitor scaffold. These protocols are based on established literature procedures and are intended to be a guide for researchers.

Protocol 1: Synthesis of 5-Phenyl-2-methoxypyridine via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 5-bromo-2-methoxypyridine with phenylboronic acid. The methoxy group serves as a protecting group for the hydroxyl functionality of the pyridinone.

Materials:

  • 5-Bromo-2-methoxypyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-methoxypyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-phenyl-2-methoxypyridine.

Causality behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.

  • Base: Potassium carbonate is used to activate the boronic acid for transmetalation to the palladium center.

  • Ligand: Triphenylphosphine is a common ligand used to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Solvent System: The mixture of toluene and water allows for the dissolution of both the organic and inorganic reagents.

Protocol 2: Demethylation to this compound

This protocol describes the cleavage of the methyl ether to yield the desired this compound.

Materials:

  • 5-Phenyl-2-methoxypyridine (1.0 equiv)

  • Hydrobromic acid (HBr, 48% aqueous solution) or Boron tribromide (BBr₃, 1M solution in dichloromethane)

  • Dichloromethane (DCM, anhydrous, if using BBr₃)

Procedure (using HBr):

  • To a round-bottom flask, add 5-phenyl-2-methoxypyridine.

  • Add a 48% aqueous solution of hydrobromic acid.

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 2-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or a mixture of chloroform and isopropanol.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can often be purified by recrystallization or flash column chromatography.

Causality behind Experimental Choices:

  • Strong Acid: Strong acids like HBr or Lewis acids like BBr₃ are required to cleave the stable aryl methyl ether bond. The choice of reagent may depend on the presence of other acid-sensitive functional groups in the molecule.

Application in Kinase Inhibitor Synthesis: Targeting Btk and c-Src

This compound is a valuable scaffold for the development of inhibitors targeting a range of kinases. Here, we focus on its application in the synthesis of inhibitors for Bruton's tyrosine kinase (Btk) and c-Src, two kinases implicated in cancer and inflammatory diseases.

Bruton's Tyrosine Kinase (Btk) Inhibition

Btk is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[1][2] Its hyperactivity is associated with various B-cell malignancies. The 5-phenylpyridin-2(1H)-one scaffold has been successfully employed to develop potent and reversible Btk inhibitors.[1]

Signaling Pathway: Btk in B-Cell Receptor Signaling

Btk_pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation IP3 IP3 PLCG2->IP3 Hydrolysis of PIP2 DAG DAG PLCG2->DAG Hydrolysis of PIP2 PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling (NF-κB, MAPK) Ca_release->Downstream PKC_activation->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->BTK Inhibition

Caption: Simplified Btk signaling pathway and the point of intervention for this compound based inhibitors.

c-Src Kinase Inhibition

c-Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various human cancers.[3] It plays a key role in signaling pathways that control cell proliferation, survival, and migration.[4] The pyridin-2(1H)-one scaffold has been explored for the development of c-Src inhibitors.[3]

Signaling Pathway: c-Src in Cancer Progression

cSrc_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) cSrc c-Src RTK->cSrc Activation PI3K_AKT PI3K/AKT Pathway cSrc->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cSrc->RAS_MAPK STAT3 STAT3 Pathway cSrc->STAT3 Invasion Invasion & Metastasis cSrc->Invasion Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Inhibitor This compound Derivative Inhibitor->cSrc Inhibition

References

Application Notes and Protocols: 5-Phenylpyridin-2-ol as a Versatile Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of 5-Phenylpyridin-2-ol in Homogeneous Catalysis

In the ever-evolving landscape of transition metal catalysis, the design and application of innovative ligands are paramount to unlocking novel reactivity and enhancing catalytic efficiency. This compound, a readily accessible pyridinone derivative, has emerged as a ligand of significant interest. Its unique electronic and structural properties, arising from the interplay between the phenyl substituent and the pyridinol/pyridone tautomeric forms, offer a versatile platform for the development of highly active and selective catalysts. This guide provides an in-depth exploration of the synthesis, coordination chemistry, and catalytic applications of this compound, complete with detailed protocols for researchers, scientists, and drug development professionals.

The ability of the 2-hydroxypyridine moiety to engage in metal-ligand cooperation, through tautomerization between its enol (hydroxypyridine) and keto (pyridone) forms, is a key feature that underpins its catalytic prowess. This dynamic behavior can facilitate proton transfer steps and stabilize key intermediates in catalytic cycles, leading to enhanced reaction rates and selectivities.

Synthesis of this compound: A General Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[1]

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from 5-bromo-2-methoxypyridine and phenylboronic acid, followed by demethylation.

Step 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-methoxypyridine (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 2-methoxy-5-phenylpyridine.

Step 2: Demethylation

  • Reaction Setup: Dissolve the 2-methoxy-5-phenylpyridine (1.0 equiv) in dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C and add boron tribromide (BBr₃) (1.2 equiv) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of methanol, followed by water. Extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Coordination Chemistry: The Dual Nature of this compound

This compound exhibits a fascinating coordination chemistry, primarily due to its existence in two tautomeric forms: the hydroxy form (A) and the pyridone form (B). This tautomerism plays a crucial role in its interaction with transition metals.[2]

Figure 1: Tautomeric equilibrium of this compound.

In its deprotonated form, 5-phenylpyridin-2-olate can act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms, forming a stable six-membered chelate ring. This coordination mode is often observed in catalytic applications.

Application in Ruthenium-Catalyzed C-H Bond Activation/Arylation

Recent studies have highlighted the effectiveness of 2-hydroxypyridine-based ligands in promoting Ruthenium(II)-catalyzed C-H bond activation and arylation reactions.[3] The ligand is believed to accelerate the reaction by facilitating the C-H activation step.

Protocol 2: Ru(II)-Catalyzed Ortho-Arylation of 2-Phenylpyridine

This protocol describes the use of a Ru(II) catalyst with a 2-hydroxypyridine-type ligand for the direct arylation of 2-phenylpyridine with an aryl halide.

Materials:

  • [(η⁶-p-cymene)RuCl₂]₂

  • This compound (or a substituted derivative like 5-trifluoromethyl-2-hydroxypyridine for enhanced activity)[3]

  • 2-Phenylpyridine

  • Aryl halide (e.g., 4-chlorotoluene)

  • Potassium carbonate (K₂CO₃)

  • Water (degassed)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a Schlenk tube, stir [(η⁶-p-cymene)RuCl₂]₂ (2.5 mol%) and this compound (10 mol%) in degassed water at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add 2-phenylpyridine (1.0 equiv), the aryl halide (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to 100 °C in a sealed vessel for 24 hours.

  • Work-up: Cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the ortho-arylated product.

Mechanistic Rationale

The 2-hydroxypyridine ligand is proposed to participate in a concerted metalation-deprotonation (CMD) mechanism. The pyridone tautomer can act as a proton shuttle, facilitating the cleavage of the C-H bond of the substrate.

CMD_Mechanism cluster_cycle Catalytic Cycle cluster_legend Legend A [Ru]-L Complex B Substrate Coordination A->B + Substrate C C-H Activation (CMD) B->C Intramolecular D Oxidative Addition of Ar-X C->D Ligand-assisted E Reductive Elimination D->E F Product Release E->F F->A Regeneration L L = this compound CMD CMD = Concerted Metalation-Deprotonation

Figure 2: Simplified catalytic cycle for Ru-catalyzed C-H arylation.

Application in Palladium-Catalyzed α-Alkylation of Ketones

Palladium complexes bearing 2-hydroxypyridine ligands have shown remarkable activity in the α-alkylation of ketones with alcohols via a "hydrogen borrowing" strategy.[4] This environmentally friendly method uses alcohols as alkylating agents, with water as the only byproduct.

Protocol 3: Pd-Catalyzed α-Alkylation of a Ketone with a Primary Alcohol

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Ketone (e.g., acetophenone)

  • Primary alcohol (e.g., benzyl alcohol)

  • Potassium tert-butoxide (KOtBu)

  • Toluene (anhydrous)

Procedure:

  • Catalyst Formation: In a Schlenk tube, stir Pd(OAc)₂ (2 mol%) and this compound (4 mol%) in anhydrous toluene at room temperature for 20 minutes.

  • Reaction Setup: Add the ketone (1.0 equiv), the primary alcohol (1.2 equiv), and KOtBu (1.5 equiv) to the catalyst solution.

  • Reaction Conditions: Heat the mixture to 110 °C under an inert atmosphere for 12-24 hours.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Mechanism of Hydrogen Borrowing

The catalytic cycle involves the oxidation of the alcohol to an aldehyde, followed by an aldol condensation with the ketone, and subsequent hydrogenation of the resulting enone by the palladium hydride species formed in the initial oxidation step.

Hydrogen_Borrowing cluster_main Hydrogen Borrowing Catalytic Cycle cluster_key Key Species A [Pd]-L + RCH₂OH B [Pd]-H + RCHO A->B Oxidation C Aldol Condensation (RCHO + Ketone) B->C Release of Aldehyde D Enone Intermediate C->D E Hydrogenation ([Pd]-H + Enone) D->E F α-Alkylated Ketone + [Pd]-L E->F Reduction F->A Catalyst Regeneration PdH [Pd]-H = Palladium Hydride L L = this compound

Figure 3: Simplified mechanism for Pd-catalyzed α-alkylation via hydrogen borrowing.

Data Summary

The following table summarizes representative data for the catalytic applications discussed. Note that yields are highly dependent on the specific substrates and reaction conditions.

Catalytic System Reaction Type Substrate 1 Substrate 2 Product Typical Yield Reference
Ru(II) / 5-CF₃-2-OH-PyC-H Arylation2-Phenylpyridine4-Chlorotoluene2-(2-p-tolylphenyl)pyridine>80%[3]
Pd(OAc)₂ / 2-OH-Py Ligandα-AlkylationAcetophenoneBenzyl Alcohol1,3-Diphenylpropan-1-oneHigh[4]

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of ligands for transition metal catalysis. Their unique electronic properties and ability to participate in metal-ligand cooperation open up new avenues for the development of efficient and selective catalytic transformations. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers seeking to explore the potential of these versatile ligands in their own work. Future research in this area will likely focus on the development of chiral analogues for asymmetric catalysis and the immobilization of these catalysts on solid supports for enhanced recyclability.

References

Application Note: Strategies for the Derivatization of the Hydroxyl Group in 5-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical derivatization of the hydroxyl group in 5-Phenylpyridin-2-ol. It delves into the critical role of tautomerism in dictating reaction outcomes and presents detailed, field-proven protocols for O-alkylation and O-acylation. The guide emphasizes the causality behind experimental choices, methods for self-validation, and advanced techniques to ensure reproducible and efficient synthesis of this compound derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Foundational Principle: The Critical Role of Tautomerism

A successful derivatization strategy for this compound hinges on understanding its tautomeric equilibrium. The molecule exists as a dynamic mixture of the hydroxyl form (2-pyridinol) and the amide form (2-pyridone).[1][2] In most cases, the pyridone tautomer is significantly more stable and thus predominates.[3][4] This equilibrium is not merely a theoretical curiosity; it is the central factor that governs the regioselectivity of derivatization. Reaction with an electrophile can occur at the oxygen atom (O-alkylation/acylation) or the nitrogen atom (N-alkylation/acylation).[1][5]

Controlling the reaction site is paramount. While N-alkylation is often favored under neutral or catalyst-free conditions[6], selective O-alkylation, the focus of this guide, typically requires deprotonation of the hydroxyl group to form an ambident nucleophile. The subsequent reaction's outcome is then influenced by factors outlined in Hard and Soft Acid and Base (HSAB) theory, as well as reaction conditions like the choice of solvent, counter-ion, and electrophile.[5]

Caption: Tautomeric equilibrium of this compound.

Strategic Considerations for Selective O-Derivatization

Achieving selective O-functionalization requires careful selection of reagents and conditions to favor reaction at the oxygen atom of the pyridone tautomer's conjugate base.

ParameterChoice & Rationale
Base Strong, non-nucleophilic bases like Sodium Hydride (NaH) or Potassium Hydride (KH) are preferred for ether synthesis. They irreversibly deprotonate the substrate to form the sodium or potassium salt, maximizing the concentration of the reactive nucleophile.[7] For ester synthesis, a weaker organic base like pyridine or triethylamine is often sufficient to scavenge the acid byproduct (e.g., HCl).
Solvent Polar aprotic solvents such as Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are ideal. They effectively solvate the cation (e.g., Na+) without strongly solvating the oxygen anion, leaving it highly nucleophilic.[7]
Electrophile For ether synthesis (Williamson) , primary alkyl halides (R-I, R-Br, R-Cl) or sulfonates (R-OTs, R-OMs) are optimal as they are highly susceptible to SN2 attack.[8][9] For ester synthesis , highly reactive acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) are used.
Temperature Reactions are often initiated at 0°C during base addition for safety and control, then warmed to room temperature or gently heated (e.g., 40-100°C) to drive the reaction to completion.[10]

A generalized workflow for these derivatization reactions is depicted below.

workflow start Start: this compound setup Reaction Setup (Solvent, Inert Atmosphere) start->setup deprotonation Deprotonation (Add Base, e.g., NaH) setup->deprotonation addition Electrophile Addition (e.g., Alkyl Halide or Acyl Chloride) deprotonation->addition reaction Reaction Monitoring (TLC, LC-MS) addition->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis product Final Product (O-Derivative) analysis->product

Caption: General experimental workflow for O-derivatization.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of 2-alkoxy-5-phenylpyridine derivatives. The Williamson ether synthesis is a robust and widely used method involving the SN2 reaction between an alkoxide and a primary alkyl halide.[8][9][11]

Objective: To synthesize 2-(Benzyloxy)-5-phenylpyridine as an example.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl Bromide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care. Stir the mixture at 0°C for 30 minutes. Evolution of hydrogen gas should be observed.

  • Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise to the cooled suspension via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0°C and cautiously quench by slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(benzyloxy)-5-phenylpyridine.

Self-Validation/Characterization:

  • ¹H NMR: Expect the appearance of a new singlet for the benzylic protons (-O-CH₂-Ph) around δ 5.0-5.5 ppm. The pyridine and phenyl ring protons will also show characteristic shifts.[10]

  • ¹³C NMR: A new signal for the benzylic carbon will appear around δ 65-70 ppm.[10]

  • Mass Spectrometry (ESI): Observe the [M+H]⁺ ion corresponding to the calculated mass of the product.

  • FTIR: Disappearance of the broad O-H stretch from the starting material.

Protocol 2: O-Acylation to Form Esters

This protocol details the formation of an ester linkage by reacting this compound with an acyl chloride. This reaction is typically faster than etherification and is often catalyzed by a base like pyridine.

Objective: To synthesize 5-phenylpyridin-2-yl benzoate as an example.

Materials:

  • This compound (1.0 eq)

  • Benzoyl Chloride (1.2 eq)

  • Anhydrous Pyridine (as both solvent and base) or Dichloromethane (DCM) with Triethylamine (TEA, 1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Electrophile Addition: Cool the solution to 0°C. Add benzoyl chloride (1.2 eq) dropwise. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Workup: Remove the pyridine under reduced pressure (co-evaporate with toluene if necessary). Dissolve the residue in EtOAc or DCM.

  • Washing: Transfer to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash chromatography or recrystallization to afford the pure 5-phenylpyridin-2-yl benzoate.

Self-Validation/Characterization:

  • ¹H NMR: Expect a downfield shift of the pyridine ring protons, particularly the proton at the 6-position, due to the electron-withdrawing effect of the benzoyl group. Aromatic protons from the benzoyl group will also be present.

  • ¹³C NMR: Appearance of a new carbonyl carbon signal (C=O) in the range of δ 165-175 ppm.[12]

  • Mass Spectrometry (ESI): Observe the [M+H]⁺ ion corresponding to the calculated mass of the ester.

  • FTIR: Appearance of a strong carbonyl (C=O) stretch around 1720-1750 cm⁻¹ and disappearance of the O-H stretch.[10]

Advanced Method: The Mitsunobu Reaction

For substrates sensitive to strong bases or high temperatures, the Mitsunobu reaction offers a powerful alternative for forming C-O bonds under mild, neutral conditions.[13][14][15] It converts a primary or secondary alcohol into various functional groups, including ethers and esters, using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][16]

mitsunobu cluster_reactants Reactants reagents PPh₃ + DEAD betaine Betaine Intermediate [Ph₃P⁺-N(CO₂Et)-N⁻-CO₂Et] reagents->betaine 1. Nucleophilic Attack ion_pair Ion Pair Formation betaine->ion_pair 2. Deprotonates R'-OH pyridone This compound (Pronucleophile, R'-OH) pyridone->ion_pair alcohol Alcohol (R-OH) oxyphosphonium Oxyphosphonium Salt [R-O-P⁺Ph₃] alcohol->oxyphosphonium 3. Forms Alkoxide ion_pair->oxyphosphonium 4. Forms Salt product 2-Alkoxy-5-phenylpyridine (Product, R-OR') oxyphosphonium->product 5. SN2 Attack by R'O⁻ byproducts PPh₃=O + DEAD-H₂

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenylpyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. This document is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction to this compound Synthesis

This compound is a valuable heterocyclic compound that exists in tautomeric equilibrium with its more stable pyridone form, 5-phenyl-2(1H)-pyridone. The pyridone tautomer is generally favored and is the target of most synthetic routes[1][2]. This guide will focus on a common and effective method for its synthesis: the Guareschi-Thorpe condensation. This reaction involves the condensation of a β-ketoester with a cyanoacetamide in the presence of a base, followed by cyclization and aromatization to yield the desired 2-pyridone.

A plausible and widely applicable route for the synthesis of 5-phenyl-2-pyridone is the reaction between ethyl benzoylacetate and cyanoacetamide in the presence of a base such as sodium ethoxide.

Core Synthesis Protocol: Guareschi-Thorpe Condensation for 5-Phenyl-2-pyridone

This protocol provides a foundational method for the synthesis of 5-phenyl-2-pyridone. The subsequent troubleshooting sections are based on potential deviations from the expected outcome of this procedure.

Experimental Protocol

Materials:

  • Ethyl benzoylacetate

  • Cyanoacetamide

  • Sodium metal

  • Absolute ethanol

  • Glacial acetic acid

  • Diethyl ether

  • Standard laboratory glassware and apparatus for reflux, filtration, and recrystallization.

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a carefully weighed amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl benzoylacetate, followed by cyanoacetamide.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with glacial acetic acid. The crude product may precipitate at this stage.

  • Isolation of Crude Product: The precipitated solid is collected by vacuum filtration and washed with cold diethyl ether to remove soluble impurities.

  • Purification: The crude 5-phenyl-2-pyridone is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid[3][4][5][6].

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Na_EtOH Sodium in Absolute Ethanol NaOEt Sodium Ethoxide Solution Na_EtOH->NaOEt Exothermic Reaction Mixture Reaction Mixture NaOEt->Mixture Reactants Ethyl Benzoylacetate + Cyanoacetamide Reactants->Mixture Reflux Reflux for several hours Mixture->Reflux Neutralization Neutralize with Glacial Acetic Acid Reflux->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure 5-Phenyl-2-pyridone Recrystallization->Pure_Product

Caption: A general workflow for the synthesis of 5-phenyl-2-pyridone via the Guareschi-Thorpe condensation.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis of 5-phenyl-2-pyridone.

Low or No Product Yield

Q1: My reaction has resulted in a very low yield, or no product at all. What are the likely causes?

A1: Low or no yield in the Guareschi-Thorpe synthesis can be attributed to several factors. A systematic evaluation of your experimental setup and reagents is crucial.

  • Cause 1: Inactive Base. The sodium ethoxide base is critical for the deprotonation of the active methylene compounds.

    • Explanation: Sodium ethoxide is hygroscopic and can be deactivated by moisture. Using old or improperly stored sodium, or ethanol that is not absolute, will result in a less effective base.

    • Solution: Always use freshly cut sodium metal and ensure your ethanol is anhydrous. It is best to prepare the sodium ethoxide solution immediately before use.

  • Cause 2: Poor Quality Starting Materials. The purity of ethyl benzoylacetate and cyanoacetamide is paramount.

    • Explanation: Impurities in the starting materials can lead to side reactions or inhibit the desired reaction pathway. For instance, acidic or basic impurities can neutralize the catalyst or catalyze unwanted side reactions[7].

    • Solution: Ensure the purity of your starting materials by checking their specifications and, if necessary, purifying them before use. For example, ethyl benzoylacetate can be distilled under reduced pressure.

  • Cause 3: Suboptimal Reaction Temperature or Time. The reaction may not have reached the necessary activation energy or may not have been allowed to proceed to completion.

    • Explanation: The Guareschi-Thorpe condensation typically requires heating to proceed at a reasonable rate. Insufficient heating or a short reaction time can result in a low conversion of starting materials[8].

    • Solution: Ensure your reaction is maintained at a consistent reflux temperature. Monitor the reaction progress using TLC. If the reaction appears to be stalling, you may need to extend the reflux time.

  • Cause 4: Inefficient Neutralization and Precipitation. The product may not be precipitating effectively during the work-up.

    • Explanation: The pH of the solution during work-up is critical for the precipitation of the product. If the solution is too acidic or too basic, the product may remain in solution.

    • Solution: Carefully monitor the pH during the addition of glacial acetic acid. The optimal pH for precipitation should be determined empirically, but it is typically near neutral. Cooling the solution in an ice bath can also enhance precipitation.

Formation of Impurities and Side Products

Q2: My final product is contaminated with significant impurities, even after recrystallization. What are the possible side reactions?

A2: The formation of side products is a common challenge in multi-component reactions. Understanding the potential side reactions can help in devising strategies to minimize them.

  • Side Reaction 1: Self-condensation of Starting Materials.

    • Explanation: Both ethyl benzoylacetate and cyanoacetamide have active methylene groups and can undergo self-condensation under basic conditions, leading to a variety of byproducts.

    • Solution: A slow, controlled addition of the reactants to the base solution can sometimes minimize self-condensation. Ensuring the correct stoichiometry is also crucial[9].

  • Side Reaction 2: Michael Addition Side Products.

    • Explanation: The intermediate enolate can potentially act as a nucleophile in a Michael addition with any α,β-unsaturated carbonyl compounds that may form in situ from side reactions[10][11][12].

    • Solution: Maintaining a controlled reaction temperature and minimizing the reaction time once the main product has formed can help reduce the formation of these byproducts.

  • Side Reaction 3: Incomplete Cyclization.

    • Explanation: The reaction may stall after the initial condensation but before the final cyclization and aromatization, leading to linear intermediates that can be difficult to separate from the desired product[9].

    • Solution: Ensuring a sufficient reaction time and an adequate concentration of the base can promote complete cyclization.

Purification Challenges

Q3: I am having difficulty purifying my 5-phenyl-2-pyridone. What are the best practices for recrystallization?

A3: Effective purification is key to obtaining a high-quality final product. Recrystallization is a powerful technique, but the choice of solvent and the procedure are critical.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Procedure: To find a suitable solvent, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof) at room temperature and at their boiling points[5][6][13].

    • Recommendation for 5-phenyl-2-pyridone: Ethanol or an ethanol-water mixture is often a good choice.

  • Recrystallization Technique:

    • Step 1: Dissolve the crude product in the minimum amount of boiling solvent.

    • Step 2: If there are insoluble impurities, perform a hot filtration.

    • Step 3: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can trap impurities.

    • Step 4: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

    • Step 5: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Step 6: Dry the crystals thoroughly under vacuum.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters and expected outcomes for the synthesis of 5-phenyl-2-pyridone. These values are illustrative and may require optimization for your specific setup.

ParameterTypical RangeExpected OutcomeTroubleshooting Focus
Yield 40-70%High purity crystalline solidBase activity, starting material purity, reaction time
Reaction Time 4-8 hoursComplete consumption of limiting reagentTLC monitoring, temperature control
Reaction Temp. Reflux of Ethanol (~78 °C)Efficient reaction rateConsistent heating, proper condenser setup
Purity (after recryst.) >98%White to off-white crystalline solidRecrystallization solvent and technique

Frequently Asked Questions (FAQs)

Q: Can I use a different base instead of sodium ethoxide?

A: Yes, other bases like potassium tert-butoxide or sodium hydride can be used. However, sodium ethoxide generated in situ from sodium and ethanol is often convenient and cost-effective. The choice of base can influence the reaction rate and yield, so some optimization may be necessary.

Q: How do I know when the reaction is complete?

A: The best way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials on a TLC plate. The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new spot for the product is prominent.

Q: My product is an oil and won't crystallize. What should I do?

A: If your product is an oil, it may be due to impurities that are depressing the melting point. Try the following:

  • Trituration: Add a small amount of a solvent in which your product is insoluble (e.g., cold diethyl ether or hexanes) and scratch the inside of the flask with a glass rod to induce crystallization.

  • Seed Crystals: If you have a small amount of the pure solid product, add a tiny crystal to the oil to act as a nucleation site.

  • Column Chromatography: If recrystallization fails, purification by column chromatography on silica gel may be necessary. A solvent system such as ethyl acetate/hexanes is a good starting point.

Q: What is the role of the phenyl group in this synthesis?

A: The phenyl group is an electron-withdrawing group which can influence the acidity of the protons on the adjacent carbon in the ethyl benzoylacetate starting material. It remains as a substituent on the final pyridone ring, imparting specific physical and chemical properties to the molecule.

Mechanistic Insight

Understanding the reaction mechanism can provide valuable insights for troubleshooting.

Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Knoevenagel Condensation cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Aromatization Ethyl Benzoylacetate Ethyl Benzoylacetate Enolate 1 Enolate 1 Ethyl Benzoylacetate->Enolate 1 NaOEt Intermediate A Intermediate A Enolate 1->Intermediate A + Cyanoacetamide Cyclized Intermediate Cyclized Intermediate Intermediate A->Cyclized Intermediate Attack of N on Ester 5-Phenyl-2-pyridone 5-Phenyl-2-pyridone Cyclized Intermediate->5-Phenyl-2-pyridone - EtOH

Caption: A simplified mechanism for the Guareschi-Thorpe synthesis of 5-phenyl-2-pyridone.

References

Troubleshooting side reactions in the preparation of 5-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenylpyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. By understanding the causality behind these issues, you can optimize your reaction conditions to achieve higher yields and purity.

Section 1: Core Synthesis Strategy and Mechanism

The preparation of this compound often employs a multicomponent reaction strategy, such as a modified Hantzsch or Guareschi-Thorpe synthesis, which involves the condensation of a β-ketoester or a related active methylene compound with an enamine and a nitrogen source. A common and effective route involves the reaction of ethyl benzoylacetate with 3-aminocrotononitrile, followed by cyclization and hydrolysis.

The desired reaction proceeds through a series of condensations and a crucial intramolecular cyclization step. However, the regioselectivity of this cyclization and the stability of intermediates are critical factors that can lead to undesired side products.

Main_Synthetic_Pathway SM1 Ethyl Benzoylacetate Intermediate Acyclic Condensation Product SM1->Intermediate Knoevenagel Condensation SM2 3-Aminocrotononitrile SM2->Intermediate Knoevenagel Condensation Base Base (e.g., Piperidine) Base->Intermediate Knoevenagel Condensation Cyclized Cyclized Dihydropyridine Intermediate Intermediate->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Tautomerization/ Aromatization

Caption: Generalized workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide for Side Reactions

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, and TLC analysis shows multiple uncharacterized spots. What is the likely cause?

Answer: Low yields accompanied by a complex product mixture often point to two primary issues: incomplete reaction of starting materials or the prevalence of competing side reactions due to non-optimized conditions.

Pillar of Causality: The core of this synthesis is a cascade of reactions. If the initial condensation is slow or reversible, or if the cyclization conditions are too harsh, intermediates can decompose or polymerize. The pyridine ring itself, once formed, can be susceptible to further reactions if activating reagents are present.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure starting materials, particularly the enamine and any anhydrous solvents, are pure and dry. Moisture can inhibit the initial condensation and react with organometallic reagents if used.[1][2]

  • Optimize Reaction Temperature: Start the reaction at a lower temperature (e.g., room temperature or 50°C) and slowly increase it while monitoring via TLC. Overheating can promote the formation of polymeric tar-like substances.

  • Catalyst Choice and Loading: If using a base catalyst like piperidine or an acid catalyst, ensure the loading is appropriate. Too much catalyst can sometimes accelerate side reactions more than the desired reaction.

  • Order of Addition: Consider adding one reagent dropwise to the mixture of the others to maintain a low concentration of the added reagent, which can suppress side reactions like self-condensation.

Q2: I've isolated a major byproduct that has the same mass as my product. I suspect it's an isomer. Which one is it and how can I prevent it?

Answer: The most common isomeric byproduct in this synthesis is 3-Phenylpyridin-2-ol . Its formation is a direct result of a loss of regioselectivity during the intramolecular cyclization step.

Pillar of Causality: The acyclic intermediate possesses two electrophilic carbonyl/nitrile carbons that can be attacked by the enamine nitrogen. While attack at the desired position to form the 6-membered ring leading to the 5-phenyl product is generally favored, a competing cyclization can occur, leading to the 3-phenyl isomer.

Preventative Measures:

  • Solvent Polarity: The choice of solvent can influence the transition state of the cyclization. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) to see which favors the desired regiochemistry.

  • Steric Hindrance: The phenyl group provides significant steric bulk. Conditions that favor thermodynamic control (higher temperatures, longer reaction times) may allow the reaction to equilibrate to the more stable 5-phenyl isomer. Conversely, kinetic control (low temperatures) might favor the less hindered pathway.

  • Nature of the Activating Group: The reactivity of the electrophilic centers plays a crucial role. Using a β-ketonitrile instead of a β-ketoester can alter the relative reactivity of the two sites, potentially improving regioselectivity.

Isomer_Formation Intermediate Acyclic Intermediate Pathway_A Desired Cyclization (Attack at C of C=O) Intermediate->Pathway_A Path A Pathway_B Undesired Cyclization (Attack at C of C≡N) Intermediate->Pathway_B Path B Product_Desired This compound Pathway_A->Product_Desired Product_Isomer 3-Phenylpyridin-2-ol (Isomeric Impurity) Pathway_B->Product_Isomer

Caption: Competing cyclization pathways leading to isomeric products.

Q3: My final product is contaminated with a dark, insoluble material. What is this and how do I avoid it?

Answer: The formation of dark, often polymeric, material is a common issue in pyridine synthesis, especially when reactions are heated for prolonged periods or under harsh basic or acidic conditions.

Pillar of Causality: Dihydropyridine intermediates, which are formed after cyclization but before aromatization, can be unstable.[3] They can be prone to polymerization or ring-opening, especially at high temperatures. The Hantzsch reaction, a related pyridine synthesis, is known to produce dihydropyridine intermediates that require a separate oxidation step to form the aromatic pyridine.[3] If this aromatization is not efficient, the intermediate is left to decompose.

Troubleshooting Steps:

  • Milder Reaction Conditions: Avoid excessively high temperatures. A moderate temperature of 80-100°C is often sufficient.

  • Control Reaction Time: Monitor the reaction closely by TLC. Once the starting materials are consumed and the product spot is maximized, proceed with the workup. Unnecessary heating will only degrade the product.

  • Introduce an Oxidant (If Necessary): If you suspect a stable dihydropyridine intermediate is forming, a mild oxidant can be introduced in the final stage of the reaction to facilitate aromatization. Common choices include air, iodine, or manganese dioxide.[3]

  • Purification: If the polymeric material has already formed, it can often be removed by filtration, as it is typically insoluble in common organic solvents. A subsequent recrystallization or column chromatography of the soluble material is then necessary.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best method to purify crude this compound?

    • A: A combination of techniques is often most effective. First, wash the crude solid with a non-polar solvent like hexanes or cold diethyl ether to remove non-polar impurities. The primary purification method is then recrystallization, often from a polar solvent like ethanol, methanol, or isopropanol.[4] For separating stubborn impurities like isomers, column chromatography on silica gel is the most powerful technique.[4]

  • Q: How do I confirm that I have synthesized the correct 5-phenyl isomer and not the 3-phenyl isomer?

    • A: ¹H NMR spectroscopy is the most definitive method. The coupling patterns of the pyridine ring protons will be distinct for each isomer. For this compound, you would expect to see three distinct signals for the pyridine ring protons. For the 3-phenyl isomer, the symmetry would be different, leading to a different set of signals and coupling constants. 2D NMR techniques like COSY and NOESY can provide unambiguous structural confirmation.

  • Q: Can I use microwave-assisted heating for this synthesis?

    • A: Yes, microwave chemistry has been shown to be effective for Hantzsch-type reactions, often reducing reaction times from hours to minutes and improving yields.[3][5] However, it requires careful optimization of temperature and time to prevent rapid decomposition or pressure buildup.

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method and may require optimization for your specific setup.

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • 3-Aminocrotononitrile (1.1 eq)

  • Piperidine (0.2 eq)

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add ethyl benzoylacetate (1.0 eq), 3-aminocrotononitrile (1.1 eq), and ethanol.

  • Add piperidine (0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may begin to precipitate.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield crude this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Activated carbon (optional)

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • If the solution is highly colored, add a small amount of activated carbon and heat for another 5 minutes.

  • Perform a hot filtration to remove the activated carbon (if used) and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once room temperature is reached, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.

  • Collect the pure crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.

Section 5: Data Presentation

The choice of reaction conditions can significantly impact the outcome. The following table provides a summary of expected results based on common modifications to the synthesis protocol.

Parameter VariedCondition ACondition BExpected OutcomeRationale
Temperature 80°C (Reflux)120°C (Toluene)Higher temperatures may increase the rate but can also promote decomposition and isomer formation.Provides energy to overcome activation barriers but can also access pathways to undesired products.
Catalyst Piperidine (Base)p-TsOH (Acid)Base catalysis is common for Knoevenagel-type condensations. Acid can also catalyze the reaction but may require anhydrous conditions.The mechanism can be sensitive to pH; both acids and bases can catalyze the key condensation and cyclization steps.
Solvent Ethanol (Protic)DMF (Aprotic Polar)Solvent polarity can influence reaction rates and the regioselectivity of the cyclization step.Polar solvents can stabilize charged intermediates, potentially altering the favored reaction pathway.

References

Optimization of reaction conditions for N-arylation of 5-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals engaged in the optimization of N-arylation of 5-Phenylpyridin-2-ol. This guide is structured to provide actionable solutions and foundational knowledge for this critical palladium-catalyzed cross-coupling reaction.

Technical Support Center: N-Arylation of this compound

The N-arylation of pyridin-2-ols (also known as 2-pyridones) is a cornerstone transformation in medicinal chemistry, providing access to a wide array of scaffolds for drug discovery.[1][2] This reaction, typically a Buchwald-Hartwig amination, involves the palladium-catalyzed coupling of the pyridin-2-ol nitrogen with an aryl halide or pseudohalide.[3][4][5] While powerful, the reaction is sensitive to a variety of parameters, and achieving high yields requires careful optimization. This guide addresses the most common challenges encountered in the lab.

Troubleshooting Guide

This section tackles specific experimental failures with a systematic, cause-and-effect approach.

Question: My reaction shows low to no conversion of starting materials. What are the primary causes and how can I fix it?

Answer:

Low or no product formation is a common issue that can typically be traced to one of three areas: inactive catalysis, reagent impurity, or suboptimal reaction conditions.

  • Assess Catalyst Activity: The active Pd(0) species is the engine of the catalytic cycle.[6]

    • Cause: The Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) may not be reducing to the active Pd(0) state. This can happen if the amine starting material cannot be oxidized or if the phosphine ligand is not available in sufficient excess to facilitate reduction.[6]

    • Solution:

      • Use a Pd(0) Source: Consider switching to a Pd(0) precatalyst like Pd(PPh₃)₄ or a pre-formed Pd(0) catalyst with your ligand of choice to bypass the in-situ reduction step.

      • Pre-activation: If using a Pd(II) source, pre-stirring the Pd(II) salt and phosphine ligand in the solvent for 15-30 minutes at a slightly elevated temperature before adding the other reagents can help ensure the formation of the active catalyst.

    • Cause: Oxygen can irreversibly oxidize the Pd(0) catalyst to an inactive Pd(II) state, effectively poisoning the reaction.

    • Solution:

      • Thorough Degassing: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[7]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration. Use Schlenk techniques or a glovebox for reagent addition.[8]

  • Verify Reagent Quality and Stoichiometry:

    • Cause: Impurities in the starting materials can inhibit the catalyst. Water is a particularly common culprit. The base can also degrade over time.

    • Solution:

      • Purify Reagents: Purify this compound and the aryl halide by recrystallization or column chromatography. Ensure the amine is dry.[9]

      • Use Fresh, High-Purity Base: Bases like sodium tert-butoxide (NaOtBu) are highly hygroscopic. Use a fresh bottle or a sample stored properly in a desiccator or glovebox. Grind the base into a fine powder to maximize its surface area and reactivity.

      • Check Stoichiometry: Inaccurately weighed reagents can lead to incomplete reactions. Double-check all calculations and measurements.[9][10]

  • Optimize Reaction Parameters:

    • Cause: The reaction temperature may be too low to overcome the activation energy for key steps like oxidative addition.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature in 10-15 °C increments. Typical temperatures for these couplings range from 80-110 °C.[8]

      • Screen Solvents: Aprotic, non-polar to polar solvents are common. Toluene is a good starting point. If solubility is an issue or the reaction is sluggish, consider higher-boiling solvents like xylene or polar aprotic solvents like DMF or dioxane. Be aware that polar solvents can sometimes form overly stable complexes with the catalyst.[11][12]

Question: My reaction produces a significant amount of side products, primarily debromination of my aryl bromide and/or homocoupling. What is happening and how can I suppress these pathways?

Answer:

Side product formation indicates that alternative reaction pathways are competing with the desired C-N coupling.

  • Debromination/Dehalogenation:

    • Cause: This occurs when the aryl halide is reduced instead of coupling. It can be promoted by moisture or other protic impurities that protonate the aryl-palladium intermediate before the amine can coordinate.

    • Solution:

      • Ensure Anhydrous Conditions: Meticulously dry all glassware (oven or flame-dry) and use anhydrous solvents.[9][10] The presence of water can lead to the regeneration of the carboxylic acid if you were using a different substrate, but the principle of hydrolyzing key intermediates applies here as well.[10]

  • Aryl Homocoupling (Biaryl Formation):

    • Cause: This side reaction can be promoted by the presence of oxygen, which facilitates the undesired coupling of two aryl-palladium intermediates.

    • Solution:

      • Strict Oxygen Exclusion: As mentioned for catalyst deactivation, rigorous degassing of the solvent and maintaining a robust inert atmosphere is critical to prevent this oxidative side reaction.[7]

  • Competitive O-Arylation:

    • Cause: Pyridin-2-ols exist in equilibrium with their 2-hydroxypyridine tautomer. While N-arylation is generally favored, some O-arylation can occur, especially with less sterically hindered substrates or under certain conditions.

    • Solution:

      • Choice of Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically used to deprotonate the nitrogen, favoring the pyridone tautomer and subsequent N-arylation. Weaker bases like K₂CO₃ might not be sufficient.

      • Ligand Selection: Bulky ligands can sterically disfavor approach to the oxygen atom, further enhancing selectivity for N-arylation.

Frequently Asked Questions (FAQs)

Question: How do I select the optimal catalyst, ligand, and base for my specific aryl halide?

Answer:

The choice of these three components is interdependent and crucial for success. The electronic and steric properties of your aryl halide are the primary guide.

Ligand Selection

The ligand stabilizes the palladium catalyst and modulates its reactivity. For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are the gold standard as they promote the crucial oxidative addition and reductive elimination steps.[13]

  • For Electron-Neutral or Electron-Rich Aryl Halides (e.g., Bromotoluene): Ligands like XPhos or RuPhos are excellent starting points. Their steric bulk and electron-donating properties facilitate the reaction.[13]

  • For Electron-Poor Aryl Halides (e.g., 4-Bromobenzonitrile): These substrates undergo oxidative addition more readily. While ligands like XPhos are still effective, sometimes slightly less bulky ligands can also be used.

  • For Sterically Hindered Aryl Halides (e.g., 2-Bromomesitylene): Highly hindered biarylphosphine ligands like BrettPhos are specifically designed to create a coordinatively unsaturated palladium center that can accommodate bulky substrates.[6][13]

Base Selection

The base's primary role is to deprotonate the this compound, making it nucleophilic.[12]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for N-arylation of amides and related compounds. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong, non-nucleophilic option.

  • Carbonate Bases: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are milder bases. They are often used when the substrate contains base-sensitive functional groups (like esters), but may require higher temperatures or longer reaction times.[14] Cs₂CO₃ is often more effective than K₂CO₃ due to the higher solubility of its salts in organic solvents.[14]

Palladium Source (Precatalyst)
  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common, air-stable Pd(0) source that is activated in solution.

  • Pd(OAc)₂ (Palladium(II) Acetate): A stable Pd(II) source that requires in-situ reduction to Pd(0).

  • Pre-formed Catalysts (e.g., XPhos Pd G3/G4): These are integrated complexes of palladium and the ligand. They are often more efficient, require lower catalyst loading, and can lead to more reproducible results as they eliminate the variability of in-situ catalyst formation.

Optimized Reaction Conditions: A Quick Reference

The following table provides starting points for the N-arylation of this compound with various aryl bromides. Optimization will likely be required for each specific substrate.

Aryl Bromide TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Electron-Rich (e.g., 4-Bromoanisole)Pd₂(dba)₃ (1-2%)XPhos (2-4%)NaOtBu (1.5)Toluene100-110
Electron-Poor (e.g., 4-Bromobenzonitrile)Pd(OAc)₂ (1-2%)SPhos (2-4%)NaOtBu (1.5)Dioxane90-100
Sterically Hindered (e.g., 2-Bromotoluene)XPhos Pd G3 (1-2%)(part of precat.)LiHMDS (1.5)Toluene110
Heteroaryl (e.g., 2-Bromopyridine)Pd₂(dba)₃ (2-3%)Xantphos (4-6%)Cs₂CO₃ (2.0)DMF110-120

Experimental Protocol: General Procedure for N-Arylation

This protocol outlines a standard procedure for a small-scale (0.5 mmol) test reaction.

Reagents & Equipment:

  • This compound (0.5 mmol, 1.0 equiv.)

  • Aryl Bromide (0.6 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.01 mmol, 2 mol%)

  • XPhos (0.02 mmol, 4 mol%)

  • Sodium tert-butoxide (0.75 mmol, 1.5 equiv.)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to the Schlenk flask.[8]

  • Solvent Addition: Add the anhydrous toluene to the flask via syringe.

  • Degassing (Optional but Recommended): Briefly bubble inert gas through the stirred solution for 5-10 minutes.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[8]

    • Wash the filtrate with water (2 x 15 mL) and then with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-arylated product.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the N-arylation reaction.

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Yield) Check_Reagents 1. Verify Reagent Purity & Stoichiometry Start->Check_Reagents Systematic Check Check_Setup 2. Confirm Inert Atmosphere & Degassing Check_Reagents->Check_Setup If reagents are pure Optimize_Conditions 3. Optimize Physical Conditions (T, Time) Check_Setup->Optimize_Conditions If setup is correct Screen_Components 4. Screen Reaction Components Optimize_Conditions->Screen_Components If still no improvement Screen_Ligand Ligand Screening (XPhos, SPhos, BrettPhos) Screen_Components->Screen_Ligand Screen_Base Base Screening (NaOtBu, Cs2CO3) Screen_Components->Screen_Base Screen_Solvent Solvent Screening (Toluene, Dioxane, DMF) Screen_Components->Screen_Solvent Success Reaction Optimized Screen_Ligand->Success Improvement found Screen_Base->Success Improvement found Screen_Solvent->Success Improvement found

Caption: A systematic workflow for troubleshooting and optimizing the N-arylation reaction.

Catalytic Cycle Overview

CatalyticCycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA PdII_Aryl L-Pd(II)(Ar)(X) OA->PdII_Aryl Ligand_Exch Base-Mediated Ligand Exchange PdII_Aryl->Ligand_Exch PdII_Amide L-Pd(II)(Ar)(N-Pyr) Ligand_Exch->PdII_Amide BaseH RE Reductive Elimination PdII_Amide->RE RE->Pd0 Product Product (Ar-N-Pyr) RE->Product ArX PyrOH

References

Technical Support Center: Purification of Crude 5-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Phenylpyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high purity for your target compound.

Section 1: Initial Assessment & Strategy Selection

The journey to a pure compound begins with a thorough assessment of the crude material. The physical state, color, and preliminary analytical data (like TLC) of your crude this compound will dictate the most efficient purification strategy.

FAQ 1: My crude product is a dark, oily residue or a discolored solid. What are the likely impurities and what should be my first step?

A dark or non-crystalline crude product often indicates the presence of polymeric materials, unreacted starting materials, or colored byproducts from the synthesis. This compound itself is typically a solid, so an oily state suggests significant impurity levels.

Expert Analysis: The first step is not to immediately attempt recrystallization. A highly impure mixture will often "oil out" or fail to crystallize.[1] An initial workup using an acid-base extraction is frequently the most effective strategy. This leverages the amphoteric nature of this compound—specifically, the basicity of the pyridine nitrogen and the acidity of the hydroxypyridine/pyridone tautomer—to separate it from neutral organic impurities.

Recommended Workflow:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Perform a liquid-liquid extraction with a dilute aqueous acid (e.g., 1M HCl).[2][3] This will protonate the basic pyridine nitrogen, drawing your desired compound into the aqueous layer as a salt, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral impurities and can be discarded (after checking via TLC to ensure no product is lost).

  • Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is basic (pH ~8-9), causing the this compound to precipitate. Extract the product back into an organic solvent (EtOAc or DCM).

  • Drying & Concentration: Dry the organic layer containing your purified product over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This procedure will typically yield a much cleaner, solid material that is now a suitable candidate for final purification by recrystallization or chromatography.

crude Crude this compound (Oily/Discolored Solid) dissolve Dissolve in Organic Solvent (e.g., EtOAc) crude->dissolve extract_acid Extract with Aqueous Acid (e.g., 1M HCl) dissolve->extract_acid layers Separate Layers extract_acid->layers organic_impurities Organic Layer (Neutral Impurities) layers->organic_impurities Discard aqueous_product Aqueous Layer (Protonated Product) layers->aqueous_product basify Basify Aqueous Layer (e.g., NaOH to pH 8-9) aqueous_product->basify extract_organic Re-extract into Organic Solvent basify->extract_organic dry_concentrate Dry & Concentrate extract_organic->dry_concentrate cleaner_product Cleaner Solid Product dry_concentrate->cleaner_product

Caption: Workflow for Acid-Base Extraction Cleanup.

Section 2: High-Purity Refinement Techniques

Once a preliminary cleanup has been performed, the next step is to achieve analytical purity. Recrystallization is the most common and cost-effective method for crystalline solids.

FAQ 2: How do I select the right solvent for the recrystallization of this compound?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5][6] Conversely, the impurities should either be completely insoluble or highly soluble at all temperatures.

Expert Analysis: Given the polar pyridinol moiety and the non-polar phenyl ring, a solvent system of intermediate polarity or a mixed-solvent system often works best. A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[7]

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add the chosen solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid readily.

  • Heat the mixture to boiling. The solid should completely dissolve. If it does not, add more solvent dropwise until it does. Use the minimum amount of hot solvent necessary.[5]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Abundant crystal formation upon cooling indicates a promising solvent or solvent system.

Solvent/SystemBoiling Point (°C)Rationale & Comments
Ethanol (EtOH) 78Often a good starting point for moderately polar compounds.[7]
Isopropanol (IPA) 82Similar to ethanol, may offer slightly different solubility.
Acetonitrile (MeCN) 82A polar aprotic solvent that can be effective.
Ethyl Acetate/Hexane ~77 (EtOAc)A common mixed-solvent system.[7] Dissolve in minimal hot EtOAc (the "good" solvent) and add hexane (the "bad" solvent) dropwise until the solution becomes cloudy (the saturation point), then reheat to clarify and cool slowly.[6]
Ethanol/Water ~78 (EtOH)Another excellent mixed-solvent system for polar compounds. Water acts as the "bad" solvent.[6]
FAQ 3: My product is "oiling out" instead of crystallizing. What's wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of the solution as a liquid because the temperature is still above the solute's melting point, or the solution is too supersaturated.[1] This is detrimental to purification as impurities are often trapped in the oil.

Troubleshooting Steps:

  • Reheat: Reheat the solution until the oil completely redissolves.

  • Add More Solvent: Add a small amount (e.g., 10-20% more) of the hot "good" solvent to reduce the saturation level.

  • Slow Cooling: This is critical. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with glass wool or paper towels. Slow cooling promotes the formation of a pure, ordered crystal lattice.[8]

  • Induce Crystallization: If crystals do not form, try scratching the inside surface of the flask at the air-liquid interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[5] Alternatively, add a "seed crystal" from a previous pure batch.

FAQ 4: My yield from recrystallization is very low. How can I improve recovery?

Low yield is a common frustration. The primary causes are using too much solvent or incomplete crystallization.

Optimization Strategies:

  • Minimize Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve your compound. Any excess will keep more of your product in the mother liquor upon cooling.

  • Maximize Cooling: After cooling to room temperature, ensure the flask spends adequate time in an ice bath (at least 30 minutes) to maximize precipitation.

  • Wash Correctly: When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[8]

  • Second Crop: It may be possible to recover a "second crop" of crystals by concentrating the mother liquor (e.g., reducing the volume by half on a rotary evaporator) and re-cooling, though this crop will likely be less pure than the first.

Section 3: Advanced Purification & Purity Confirmation

FAQ 5: I've tried recrystallization, but my product is still not pure enough. What's the next step?

When recrystallization or acid-base extraction fails to remove a persistent impurity, especially one with similar polarity and solubility to your product, column chromatography is the method of choice. For substituted pyridines, reversed-phase HPLC is often the most effective technique for both analysis and purification.[9]

Expert Analysis: Reversed-phase High-Performance Liquid Chromatography (HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18-grafted silica) is used with a polar mobile phase.[10]

Starting HPLC Conditions for Purity Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. (The acid suppresses the ionization of silanol groups on the stationary phase, leading to better peak shape).[10]

  • Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH).

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. This will elute a wide range of compounds and help identify the optimal conditions.

  • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Column Temperature: 30-40 °C to ensure reproducibility.[11][12]

This analytical method can be scaled up to preparative HPLC for isolating multi-gram quantities of highly pure material.[13]

Caption: Schematic of a Reversed-Phase HPLC System.

References

Technical Support Center: Scale-Up Synthesis of 5-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-phenylpyridin-2-ol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-top discovery to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a safe, efficient, and reproducible scale-up process.

Introduction: The Challenge of Scaling this compound Synthesis

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. While its synthesis via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, is well-established at the gram scale, scaling up introduces significant hurdles. Issues that are negligible in a round-bottom flask can become process-limiting in a multi-liter reactor. These challenges primarily revolve around reaction kinetics, heat and mass transfer, impurity profiles, and product isolation.[1] This guide provides a framework for anticipating and overcoming these obstacles.

The most common synthetic routes involve the coupling of a phenylboronic acid (Suzuki) or a phenylzinc reagent (Negishi) with a halogenated pyridin-2-ol derivative. This guide will focus on these widely adopted methods.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_process Downstream Processing SM1 5-Halopyridin-2-ol (e.g., 5-bromo-2-hydroxypyridine) Reaction Pd-Catalyzed Cross-Coupling SM1->Reaction SM2 Phenylboronic Acid (Suzuki) SM2->Reaction OR SM3 Phenylzinc Halide (Negishi) SM3->Reaction OR Quench Reaction Quench Reaction->Quench Workup Aqueous Work-up & Phase Separation Quench->Workup Purification Crystallization / Chromatography Workup->Purification Isolation Filtration & Drying Purification->Isolation Final Final Product: This compound Isolation->Final

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to directly address the pressing issues encountered during scale-up.

Section 1: Reaction Yield and Purity

Q1: My reaction yield dropped significantly when moving from a 1 L flask to a 50 L reactor. What are the most likely causes?

This is a classic scale-up problem rooted in physical chemistry.[1] The primary culprits are inadequate mixing and poor heat transfer.

  • Causality - Mixing & Mass Transfer: In a small flask, magnetic stirring is often sufficient to maintain a homogenous mixture. In a large reactor, impeller design and agitation speed are critical. Dead zones with poor mixing can lead to localized concentration gradients, causing side reactions or incomplete conversion. The transmetalation step in a Suzuki coupling, for instance, requires the efficient interaction of three components: the catalyst, the organoboron species, and the halide, often across two phases (organic and aqueous base).[2]

  • Causality - Heat Transfer: Exothermic events, such as the oxidative addition step or quenching, generate heat. A large reactor has a much lower surface-area-to-volume ratio than a small flask, making it less efficient at dissipating this heat.[1] Uncontrolled temperature spikes can lead to catalyst decomposition and the formation of thermal degradation byproducts.

Troubleshooting Steps:

  • Characterize Mixing: If possible, perform engineering studies to understand the mixing dynamics of your reactor.

  • Optimize Agitation: Increase the stirrer speed, but be mindful of creating a vortex that can introduce atmospheric oxygen. Ensure the impeller is appropriately sized for the vessel.

  • Control Reagent Addition: Add reagents, especially the base or the organometallic partner, subsurface and at a controlled rate to manage exotherms.

  • Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature, for accurate process control.

Q2: I'm observing a significant amount of phenyl-phenyl homocoupling (biphenyl) as a byproduct. How can I prevent this?

Homocoupling is a common side reaction in cross-coupling chemistry, especially in Suzuki reactions. It arises from two primary mechanisms: oxidative coupling of the boronic acid and reductive coupling.[3]

  • Causality - Oxygen: The presence of dissolved oxygen is a major contributor to the oxidative homocoupling of boronic acids, catalyzed by palladium.[3]

  • Causality - Catalyst State: An excess of Pd(II) species before the catalytic cycle fully initiates can also promote this side reaction.

Troubleshooting Steps:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. For large volumes, sparging with argon or nitrogen for an extended period (1-2 hours) is more effective than freeze-pump-thaw cycles. Maintain a positive inert gas pressure throughout the process.[3]

  • Catalyst Selection: Use a Pd(0) source like Pd(PPh₃)₄ directly, or use a pre-catalyst that rapidly reduces to the active Pd(0) state in situ.[4]

  • Controlled Base Addition: Add the base solution after the catalyst and reactants are well-mixed under an inert atmosphere. This can help ensure the catalytic cycle starts promptly, minimizing side reactions.

Q3: Besides biphenyl, what other common impurities should I look for and how can I minimize them?

Two other common impurities are proto-dehalogenation of the starting material and formation of isomeric byproducts.

  • Proto-dehalogenation (Loss of Halogen): This results in the formation of pyridin-2-ol from your 5-halo-pyridin-2-ol starting material. It can be caused by certain phosphine ligands or impurities in the starting materials. Using bulky, electron-rich ligands like SPhos or XPhos can often suppress this pathway.[5]

  • Isomeric Byproducts: Depending on the synthesis route of your starting material, you may have isomeric halides present (e.g., 3-bromo- or 6-bromo-pyridin-2-ol) which will lead to the corresponding phenyl-pyridin-2-ol isomers. Ensure the purity of your starting materials is high before beginning the scale-up campaign.

G cluster_yield Low Yield / Degradation cluster_purity High Impurity Profile Start Problem Observed Cause1 Poor Heat Transfer Start->Cause1 Cause2 Inadequate Mixing Start->Cause2 Cause3 Oxygen Ingress Start->Cause3 Cause4 Impure Starting Materials Start->Cause4 Solution1 Improve Jacket Cooling & Control Addition Rate Cause1->Solution1 Solution2 Optimize Agitation Speed & Impeller Cause2->Solution2 Solution3 Degas Solvents & Maintain N2/Ar Blanket Cause3->Solution3 Solution4 Re-purify or Re-source SMs Cause4->Solution4

Caption: Troubleshooting decision tree for common scale-up issues.

Section 2: Work-up and Purification

Q4: The aqueous work-up is forming a persistent emulsion that makes phase separation impossible at scale. How do I resolve this?

Emulsions are common when dealing with heterocyclic compounds that can act as surfactants, especially in the presence of finely divided palladium black (from catalyst decomposition).

Troubleshooting Steps:

  • Change Solvent Polarity: Add a saturated brine solution instead of deionized water during the wash steps. The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® or another filter aid. This can break up the emulsion by removing the particulate matter that stabilizes it.

  • pH Adjustment: The pyridinol moiety has a pKa, and adjusting the pH of the aqueous layer away from this pKa can sometimes disrupt the emulsion.

  • Add a Different Organic Solvent: Adding a small amount of a less polar solvent like heptane or a more polar solvent like isopropyl alcohol (IPA) can sometimes alter the interfacial tension enough to cause a phase split.

Q5: I'm struggling with the crystallization of the final product. It either oils out or crashes out as a fine, difficult-to-filter powder. What's the strategy?

The crystallization of this compound can be challenging due to its hydrogen bonding capabilities and potential for polymorphism.[6] A controlled, systematic approach is required.

  • Causality - Supersaturation: Oiling out or crashing occurs when the solution becomes supersaturated too quickly, either through rapid cooling or fast anti-solvent addition.[7]

Troubleshooting Steps:

  • Solvent Screening: Start with a solvent system where the product has high solubility when hot and low solubility when cold. Common systems include ethanol/water, isopropanol/heptane, or toluene.

  • Control the Cooling Rate: Implement a programmed cooling ramp for the reactor jacket. A slow, linear cool (e.g., 10-20 °C per hour) is far superior to simply shutting off the heat.

  • Use an Anti-Solvent: Dissolve the crude product in a good solvent (e.g., methanol, ethanol) and slowly add a miscible anti-solvent (e.g., water, heptane) at a controlled temperature until turbidity is observed. Then, allow the solution to age.[7]

  • Seeding: Develop a seeding strategy. Once the solution is slightly supersaturated, add a small quantity (0.1-1.0 wt%) of pure, crystalline this compound to promote controlled crystal growth rather than spontaneous nucleation.

Q6: How can I ensure efficient removal of residual palladium to meet regulatory requirements (<10 ppm)?

Residual palladium is a major concern in pharmaceutical applications.[8] Relying on crystallization alone is often insufficient.

Troubleshooting Steps:

  • Activated Carbon Treatment: After the work-up, treat the organic solution containing your product with a suitable grade of activated carbon (e.g., Darco® KB-G) at elevated temperatures (50-60 °C) for 1-2 hours, followed by filtration through Celite®.

  • Thiol-Based Scavengers: Use silica-based scavengers functionalized with thiol groups (e.g., SiliaMetS Thiol) or scavenger resins. These can be stirred with the product solution and then filtered off.

  • Aqueous Washes with Chelators: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help extract palladium salts.

Issue Potential Cause(s) Recommended Actions
Persistent Emulsion - High concentration of base- Finely divided Pd black- Product acting as a surfactant- Add brine to the aqueous phase- Filter the biphasic mixture through Celite®- Adjust pH
Product Oils Out - Solution is too concentrated- Cooling rate is too fast- Dilute the solution before cooling- Implement a slow, controlled cooling profile- Use an anti-solvent addition method
High Pd in Final API - Inefficient removal by crystallization- Treat organic solution with activated carbon- Use a thiol-based scavenger resin- Perform aqueous washes with chelating agents

Table 1: Troubleshooting Guide for Work-up and Purification.

Validated Scale-Up Protocol Example (Suzuki Coupling)

This protocol is a representative example and should be adapted based on specific reactor configurations and safety assessments.

Protocol 1: Scale-Up Synthesis of this compound

  • Reactor Setup & Inerting:

    • Charge a clean, dry 100 L glass-lined reactor with 5-bromo-2-hydroxypyridine (1.0 eq), phenylboronic acid (1.1 eq), and toluene (10 volumes).

    • Begin agitation at a speed sufficient to suspend the solids.

    • Inert the reactor by performing three vacuum/nitrogen purge cycles. Maintain a positive nitrogen atmosphere.

  • Catalyst & Base Addition:

    • In a separate, inerted vessel, prepare a solution of 2 M potassium carbonate (K₂CO₃) in degassed water (3.0 eq).

    • Charge the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%) and ligand (if required) to the reactor.

    • Slowly add the aqueous K₂CO₃ solution to the reactor over 30-60 minutes, monitoring the internal temperature. Ensure the temperature does not exceed 30 °C during the addition.

  • Reaction & Monitoring:

    • Heat the reaction mixture to 80-85 °C.

    • Monitor the reaction progress by HPLC every 1-2 hours, checking for the disappearance of the 5-bromo-2-hydroxypyridine. The reaction is typically complete in 6-12 hours.

  • Quench & Work-up:

    • Cool the reactor to 20-25 °C.

    • Slowly add 20 L of deionized water to quench the reaction.

    • Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

    • Wash the organic layer with 20 L of saturated brine. Separate the layers.

  • Purification & Isolation:

    • Filter the organic layer through a pad of Celite® to remove any palladium black.

    • Concentrate the organic layer under vacuum to approximately 3 volumes.

    • Add n-heptane (5-7 volumes) slowly as an anti-solvent at 50 °C to induce crystallization.

    • Cool the slurry slowly to 0-5 °C and hold for at least 2 hours.

    • Isolate the product by filtration. Wash the filter cake with cold heptane.

    • Dry the solid in a vacuum oven at 50 °C until a constant weight is achieved.

Safety Considerations

  • Pyridine Derivatives: Pyridine-containing compounds can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9]

  • Exotherms: Cross-coupling reactions can have delayed exotherms. Always monitor the internal reaction temperature and have a cooling plan in place.[1]

  • Reagents: Phenylboronic acids and palladium catalysts can be irritants. Organozinc reagents used in Negishi couplings can be pyrophoric and must be handled under strictly anhydrous and inert conditions.[10]

  • Hydrogen Gas: Some side reactions can generate hydrogen gas. Ensure the reactor is properly vented to a safe location.

References

Preventing degradation of 5-Phenylpyridin-2-ol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 5-Phenylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we address common challenges and questions regarding its storage and handling, grounding our recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

The optimal storage strategy for this compound is designed to minimize exposure to the primary drivers of chemical degradation: temperature, light, and atmospheric oxygen.

Causality: this compound, like many substituted pyridinols, is susceptible to oxidative and photo-initiated degradation. The hydroxyl group on the pyridine ring can be oxidized, and the aromatic systems are sensitive to UV radiation, which can provide the activation energy for unwanted side reactions. Lower temperatures slow the kinetics of all chemical reactions, including degradation pathways.[1][2]

For comprehensive guidance, refer to the storage recommendations for structurally similar compounds, which consistently advise cold, dark, and dry conditions.[3][4]

Recommended Storage Conditions Summary:

ParameterRecommendationRationale
Temperature 2–8 °CSlows kinetic rates of degradation reactions.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation by displacing atmospheric oxygen.[5]
Light Amber Glass Vial / DarknessPrevents photo-degradation.[1][2][6]
Container Tightly Sealed Borosilicate Glass VialEnsures an inert, non-reactive barrier and prevents moisture ingress.[7]
State Solid (Lyophilized Powder if possible)Reduces molecular mobility and reactivity compared to solutions.
Q2: What is the expected shelf-life of this compound?

Under the optimal conditions specified above (2–8 °C, inert atmosphere, dark), solid this compound is expected to be stable for several years. However, the actual shelf-life is highly dependent on handling practices. Each time the container is opened, the compound is exposed to atmospheric oxygen and moisture, which can initiate degradation. For solutions, the shelf-life is significantly shorter and is highly dependent on the solvent used and storage temperature. It is best practice to prepare solutions fresh for each experiment.

Q3: Are there any known chemical incompatibilities for this compound?

Yes. Avoid storage in proximity to strong oxidizing agents, strong acids, and strong bases.

Causality:

  • Strong Oxidizing Agents (e.g., peroxides, nitrates): These can directly attack the pyridinol ring and the phenyl substituent, leading to rapid and uncontrolled degradation.[8][9]

  • Strong Acids and Bases: These can catalyze hydrolysis or other degradation reactions. While the compound itself has acidic/basic properties, extreme pH conditions can promote instability.[5][10]

  • Reactive Metals: Avoid contact with reactive metal containers (e.g., aluminum, zinc) as they can form organometallic complexes or catalyze degradation.[11]

Troubleshooting Guide: Degradation Issues

Q1: My solid this compound has developed a yellow or brownish tint. What does this signify?

A change in color from white/off-white to yellow or brown is a primary visual indicator of degradation.

Causality: This discoloration is typically caused by the formation of oxidized species or minor polymeric impurities. These degradation products often have extended conjugated π-systems, which absorb light in the visible spectrum, resulting in a colored appearance. The initial oxidation of the pyridinol moiety can lead to quinone-like structures, which are often highly colored.

Recommended Action: The material is likely impure. Before use, its purity should be verified using an appropriate analytical method, such as HPLC or LC-MS (see Protocol 2). If significant degradation is confirmed, the batch should be discarded or repurified by recrystallization or column chromatography.

Q2: My HPLC/LC-MS analysis shows new, unexpected peaks that were not present when the sample was fresh. Is this degradation?

This is a classic sign of degradation. A stability-indicating analytical method is designed to separate the intact parent compound from any potential degradation products.[12]

Causality: Environmental stressors (light, heat, oxygen) can induce chemical transformations, creating new molecular entities.[13] Common degradation products for a molecule like this compound could include:

  • Oxidized derivatives: Products where additional hydroxyl groups have been added to the rings or the pyridinol has been oxidized to a pyridone derivative.

  • Dimers or Oligomers: Products formed from the radical coupling of two or more molecules, often initiated by light.

  • Ring-Opened Products: More extensive degradation can lead to the cleavage of the pyridine ring.

Recommended Action:

  • Quantify the purity of your sample by calculating the peak area percentage of this compound relative to the total peak area.

  • If purity has dropped below an acceptable threshold for your application (typically >95%), the material should not be used for quantitative experiments.

  • If possible, use LC-MS to obtain the mass of the impurity peaks to help elucidate their structure and confirm the degradation pathway.

Q3: My experimental results have become inconsistent or show reduced activity. Could degradation of my this compound stock be the cause?

Absolutely. Inconsistent results are a common downstream effect of using a degraded compound.

Causality: If this compound degrades, the actual concentration of the active compound in your stock solution will be lower than calculated. This leads to inaccurate dosing in your experiments, resulting in lower-than-expected biological or chemical activity and poor reproducibility. Furthermore, the degradation products themselves could potentially interfere with the assay, either by inhibiting or non-specifically activating a response.

Recommended Action:

  • Immediately cease using the suspect stock.

  • Prepare a fresh solution from a new or properly stored solid sample.

  • Re-run the experiment with the fresh stock to see if reproducibility and expected activity are restored.

  • It is good practice to periodically check the purity of long-term stock solutions via HPLC (see Protocol 2).

Visualizing Degradation & Tautomerism

The stability of this compound is intrinsically linked to its tautomeric equilibrium with 5-phenylpyridin-2(1H)-one. This equilibrium influences its reactivity and potential degradation pathways.

G cluster_0 Tautomeric Equilibrium cluster_1 Degradation Pathways This compound This compound 5-Phenylpyridin-2(1H)-one 5-Phenylpyridin-2(1H)-one This compound->5-Phenylpyridin-2(1H)-one Equilibrium Tautomers Tautomeric Mixture Oxidation Oxidation (e.g., quinone-like species) Tautomers->Oxidation PhotoDimers Photodimerization /Oligomerization Tautomers->PhotoDimers RingOpening Ring Opening (Harsh Conditions) Tautomers->RingOpening Catalysts Stress Factors: - Oxygen (O2) - Light (hv) - Heat (Δ) Catalysts->Oxidation O2, Δ Catalysts->PhotoDimers hv Catalysts->RingOpening Extreme pH, Δ

Caption: Key degradation pathways originating from the tautomeric mixture of this compound.

Technical Protocols

Protocol 1: Standard Procedure for Handling and Aliquoting Solid this compound

This protocol minimizes exposure to atmospheric contaminants during routine lab use.

Workflow Diagram:

G Start Start: Equilibrate Vial Inert_Atmosphere Work in Inert Atmosphere (Glovebox/N2 stream) Start->Inert_Atmosphere Weigh Quickly Weigh Required Amount Inert_Atmosphere->Weigh Seal_Parent Tightly Reseal Parent Vial Weigh->Seal_Parent End End: Use Weighed Aliquot Weigh->End Backfill Backfill with Inert Gas Seal_Parent->Backfill Store Return to 2-8°C Storage Backfill->Store

Caption: Workflow for handling solid this compound to maintain purity.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial of this compound from 2–8 °C storage. Allow it to warm to ambient temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Environment: If available, perform all subsequent steps in a glovebox under a nitrogen or argon atmosphere. If not, create a localized inert environment by gently flushing the vial's headspace with a stream of dry nitrogen gas before and after opening.

  • Dispensing: Briefly open the vial and quickly remove the desired amount of solid using a clean spatula.

  • Resealing: Immediately and tightly reseal the parent vial. Wrap the cap with Parafilm® for an extra barrier against moisture and air.

  • Purge Headspace: Gently flush the headspace of the parent vial with inert gas before final tightening of the cap.

  • Storage: Promptly return the parent vial to dark, 2–8 °C storage.

  • Use: The weighed aliquot should be used immediately for solution preparation.

Protocol 2: Routine Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This provides a quantitative method to assess the purity of this compound and detect degradation products.[12][14]

Methodology:

  • Standard Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare a working standard of ~50 µg/mL by diluting with the mobile phase.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (~50 µg/mL) using the same procedure.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient system can be used. A good starting point is a mixture of Acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, 60:40 Acetonitrile:Water (v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has high absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Analysis:

    • Inject the working standard to determine the retention time of the pure compound.

    • Inject the test sample.

    • Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100. Peaks other than the main compound are indicative of impurities or degradation products.

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Phenylpyridin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and practical protocols for a critical synthetic step: the palladium-catalyzed Suzuki-Miyaura cross-coupling to form 5-Phenylpyridin-2-ol and its precursors. Our focus is on the nuanced challenge of optimizing catalyst loading—a key parameter that profoundly impacts reaction efficiency, cost, and scalability. This guide moves beyond simple procedural lists to explore the underlying principles, helping you make informed, data-driven decisions in your own lab.

Section 1: Foundational Principles - Understanding the "Why"

Before troubleshooting, it's crucial to grasp the fundamentals. The efficiency of your Suzuki coupling is dictated by the health and activity of the palladium catalyst as it moves through its catalytic cycle.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organohalide.[1] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex R¹-Pd(II)(X)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)(R²)L_n (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product R¹-R² (Product) tm_complex->product reagents_in R¹-X (Aryl Halide) boronic_in R²-B(OR)₂ (Boronic Acid/Ester) + Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

Optimizing catalyst loading means finding the sweet spot: the minimum amount of catalyst required to drive the reaction to completion in a reasonable timeframe without succumbing to deactivation. Using excessively high loading is wasteful and can complicate purification, while too little results in stalled or incomplete reactions. For pyridyl substrates, this optimization is particularly critical, as the Lewis basic nitrogen can interact with the palladium center, potentially inhibiting the reaction.[3]

Section 2: Frequently Asked Questions (FAQs)

Here we address common initial queries regarding catalyst loading for the synthesis of this compound precursors.

Q: What is a typical starting catalyst loading for a Suzuki coupling? A: For initial screening, a catalyst loading of 1-3 mol% is a common starting point.[4] However, modern, highly active catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can often achieve high yields with loadings as low as 0.1 mol% or even into the ppm range (<0.01 mol%).[1][5]

Q: Why is it so important to minimize the palladium catalyst loading? A: There are three primary drivers:

  • Cost: Palladium is a precious metal, and its catalysts are expensive. Reducing loading directly cuts the cost of synthesis, a critical factor in pharmaceutical and process chemistry.[1]

  • Purity: Residual palladium in the final product is a major concern, especially for active pharmaceutical ingredients (APIs), due to its toxicity. Lower initial loading simplifies the purification process required to meet stringent regulatory limits.

  • Sustainability: Minimizing the use of heavy metals is a key principle of green chemistry.[6][7]

Q: My reaction involves a pyridyl halide. Does this require special consideration for catalyst loading? A: Yes. The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the palladium catalyst. This can sequester the active catalyst, slowing or halting the reaction.[3] Consequently, you may need a slightly higher catalyst loading compared to a simple aryl halide, or more importantly, a ligand specifically designed to promote the reaction of heteroaryl halides.

Q: What are the first visual signs that my catalyst loading is too low or the catalyst is dying? A: A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[8] This consists of agglomerated palladium nanoparticles that have fallen out of the catalytic cycle.[9] If your reaction solution turns black very quickly and the reaction stalls (as monitored by TLC or LC-MS), it's a strong indicator of catalyst deactivation and that your effective catalyst concentration is too low to sustain the reaction.

Section 3: In-Depth Troubleshooting Guide

This section is structured by common experimental problems. Follow the decision trees to diagnose and solve issues related to catalyst performance.

Problem Area 1: Low to No Product Conversion

Q: I've run my reaction and my analysis (TLC, LC-MS) shows only starting materials. Where did I go wrong?

A: This issue typically points to a fundamental problem with one of the core components. Before adjusting catalyst loading, you must ensure the basic reaction is viable.

Low_Yield_Troubleshooting start Symptom: Low or No Conversion check_reagents Step 1: Verify Reagent Quality & Purity start->check_reagents check_conditions Step 2: Confirm Reaction Conditions check_reagents->check_conditions Reagents OK reagent_details • Boronic acid fresh? (Protodeboronation is common) • Halide pure? • Solvent anhydrous & degassed? • Base correct & dry? check_reagents->reagent_details check_catalyst Step 3: Evaluate Catalyst System check_conditions->check_catalyst Conditions OK condition_details • Temperature correct? • Strict inert atmosphere maintained? (Oxygen kills catalysts) • Adequate stirring? check_conditions->condition_details catalyst_details • Pre-catalyst vs Pd(0)? (Pd(II) needs reduction) • Ligand oxidized? • Ligand/Pd ratio correct? (Typically 1:1 to 4:1) check_catalyst->catalyst_details

Caption: Troubleshooting workflow for low or no product conversion.

Causality & Solutions:

  • Reagent Integrity: The Suzuki coupling is sensitive to reagent quality. Boronic acids, especially electron-deficient ones, can degrade via protodeboronation.[10] Using fresh, high-purity reagents is paramount. Ensure solvents are anhydrous and have been rigorously degassed, as oxygen is a potent catalyst poison.[11]

  • Reaction Conditions: A strictly inert atmosphere is non-negotiable. Use a robust method like three evacuate/backfill cycles or bubbling argon through the solvent for 15-20 minutes.[10]

  • Catalyst System: Ensure your palladium source and ligand are stored correctly and are not degraded. Phosphine ligands are particularly susceptible to oxidation.[10] If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) state for the catalytic cycle to begin.[2] If this reduction fails, the reaction will not start.

Problem Area 2: Reaction Stalls or is Incomplete

Q: My reaction starts well, but it stops at 50-70% conversion, even after running overnight. What's limiting my yield?

A: This is a classic symptom of catalyst deactivation. The initial catalyst loading was sufficient to start the reaction, but the catalyst "died" before all the starting material could be converted.

Common Deactivation Pathways:

  • Palladium Agglomeration: The active, soluble Pd(0) species can aggregate to form inactive palladium black. This is often promoted by high temperatures or insufficient ligand stabilization.[8]

  • Ligand Degradation: Phosphine ligands can be oxidized or otherwise degrade under harsh reaction conditions, leaving the palladium center unprotected and prone to agglomeration.

  • Product Inhibition: In some cases, the biphenyl product can coordinate strongly to the palladium center, slowing down or stopping the catalytic cycle.[12][13]

Deactivation_Pathways active_catalyst Active Catalyst [Pd(0)L₂] agglomeration Palladium Black (Inactive) active_catalyst->agglomeration High Temp / Poor Stabilization degraded_ligand Degraded Ligand (e.g., Phosphine Oxide) active_catalyst->degraded_ligand Oxidation / Harsh Conditions inhibited_complex Product-Inhibited Complex [Pd(0)L(Product)] active_catalyst->inhibited_complex Strong Product Coordination catalytic_cycle Productive Catalytic Cycle active_catalyst->catalytic_cycle Success

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 5-Phenylpyridin-2-ol by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For heterocyclic compounds like 5-Phenylpyridin-2-ol, a scaffold of significant interest due to its presence in various biologically active agents, precise structural knowledge is paramount for understanding its function and optimizing its properties. This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for the structural elucidation of this compound, benchmarked against other widely used analytical techniques.

At the outset, it is crucial to address the inherent tautomerism of 2-hydroxypyridines. These compounds exist in a dynamic equilibrium between the ol (hydroxy) and one (pyridone) forms. While solution-phase studies might show a mixture, solid-state analysis, particularly through X-ray crystallography, consistently reveals the predominance of the 2-pyridone tautomer. This is attributed to the stability conferred by intermolecular hydrogen bonding in the crystal lattice.[1] Therefore, for the purpose of this guide, we will focus on the structural confirmation of the 5-phenyl-2-pyridone tautomer, a representative analogue of which, pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one), has been structurally characterized and serves as an excellent case study.[2][3]

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography stands as the most powerful technique for determining the precise atomic arrangement within a crystalline solid.[4][5][6] It provides unequivocal data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and its packing within the crystal.

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process.[4][7] The causality behind each step is critical for obtaining high-quality, publishable data.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity is Crucial mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction Exposure to X-ray Beam integration Data Integration diffraction->integration solution Structure Solution (e.g., Direct Methods) integration->solution Obtain Reflection Intensities refinement Structure Refinement solution->refinement Generate Initial Model validation Validation & CIF Generation refinement->validation Optimize Atomic Parameters final_structure final_structure validation->final_structure Final Structural Model

Step-by-Step Protocol:

  • Synthesis and Purification: The synthesis of this compound is typically achieved through established organic chemistry routes. Rigorous purification, often by recrystallization or chromatography, is a non-negotiable prerequisite to remove impurities that can inhibit crystal growth.

  • Crystallization: The art of crystallography lies in this step.[4] The goal is to slowly bring a saturated solution of the compound to a state of supersaturation, allowing for the ordered arrangement of molecules into a single crystal. Common techniques include slow evaporation, vapor diffusion, and temperature gradient methods.[2][5] For a compound like 5-phenyl-2-pyridone, solvents such as toluene, ethanol, or acetone could be explored.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope for its sharp edges and lack of visible defects. It is then mounted on a goniometer head for data collection.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[7] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5][7]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group.[7] Computational methods are then used to solve the phase problem and generate an initial electron density map.[7][8] This map is interpreted to build a molecular model, which is then refined against the experimental data to yield the final, highly accurate structure.[9]

The final output of a crystallographic experiment is a Crystallographic Information File (CIF). This standardized format contains all the essential information about the crystal structure, including atomic coordinates, bond lengths, angles, and experimental details. This data is often deposited in public repositories like the Cambridge Structural Database (CSD) for global access by the scientific community.[10][11][12]

For a representative 5-substituted phenyl-2-pyridone, pirfenidone, the crystal structure reveals key structural features.[2][3]

Parameter Value Significance
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁Defines the symmetry operations within the unit cell.
Dihedral Angle (Phenyl-Pyridone) 50.30 (11)°Quantifies the non-planar nature of the molecule, a critical parameter for understanding receptor binding.[2]
Hydrogen Bonding C-H···O interactionsReveals the key intermolecular forces that govern the crystal packing and stabilize the pyridone tautomer.[2]
Key Bond Lengths (Å) C=O: ~1.24 Å, C-N: ~1.38 Å, C-C: ~1.40 ÅProvides precise measurements for molecular modeling and computational studies.
A Comparative Perspective: Spectroscopic Techniques

While X-ray crystallography provides an unparalleled static picture of the molecule in the solid state, other techniques offer complementary information, particularly about the molecule's behavior in solution and its constituent functional groups.[13][14]

analytical_techniques cluster_techniques Analytical Methods main this compound |  Structural Confirmation xray X-ray Crystallography | Provides: - 3D Atomic Coordinates - Bond Lengths/Angles - Stereochemistry - Crystal Packing main:f1->xray Definitive nmr NMR Spectroscopy | Provides: - Connectivity (¹H-¹H, ¹H-¹³C) - Chemical Environment - Dynamic Processes (in solution) main:f1->nmr Complementary ir IR Spectroscopy | Provides: - Functional Group Identification (e.g., C=O, N-H) main:f1->ir Complementary ms Mass Spectrometry | Provides: - Molecular Weight - Molecular Formula - Fragmentation Pattern main:f1->ms Complementary

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[13][15] It provides information about the chemical environment and connectivity of atoms.

  • ¹H NMR: For 5-phenyl-2-pyridone, one would expect distinct signals for the protons on the phenyl and pyridone rings. The chemical shifts and coupling patterns would allow for the assignment of each proton, confirming the substitution pattern. A broad singlet for the N-H proton, which is exchangeable with D₂O, would be a key indicator of the pyridone tautomer.[15]

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum would correspond to the number of unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon (C=O) would be highly characteristic, appearing significantly downfield (typically >160 ppm).

IR spectroscopy is excellent for identifying the presence of specific functional groups.[13]

  • A strong absorption band in the region of 1650-1680 cm⁻¹ would be a clear indication of the C=O (carbonyl) stretch of the pyridone ring.

  • A broad absorption in the 3200-3400 cm⁻¹ region would correspond to the N-H stretching vibration, further supporting the pyridone structure. The absence of a sharp O-H stretch around 3500-3600 cm⁻¹ would argue against the presence of the pyridin-2-ol tautomer in significant amounts in the solid sample.

Mass spectrometry provides the exact molecular weight and can offer clues about the molecular formula and structure through fragmentation patterns.[16]

  • High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (e.g., C₁₁H₉NO for this compound).

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum can reveal characteristic losses of fragments, such as the loss of CO or the cleavage of the phenyl group, which can be pieced together to support the proposed structure.

Synergy of Techniques: A Holistic Approach

The true power in structural confirmation lies not in the application of a single technique, but in the synergistic use of multiple methods. While NMR, IR, and MS can build a strong case for a particular structure, they describe an average state in solution or provide connectivity information. X-ray crystallography, in contrast, delivers a precise and unambiguous 3D model of the molecule in the solid state. This crystallographic data can then be used to validate and refine computational models and provide a structural basis for interpreting the spectroscopic data.

References

A Comparative Analysis of Synthetic Methods for 5-Phenylpyridin-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 5-phenylpyridin-2-ol scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in a range of biologically active compounds and functional materials. Its synthesis has been approached from various angles, each with its own set of advantages and challenges. This guide provides a comparative analysis of the most prominent synthetic strategies, offering insights into the rationale behind experimental choices and providing detailed protocols to enable researchers to select the most suitable method for their specific application.

At a Glance: Comparison of Synthetic Strategies

MethodKey FeaturesTypical YieldReaction ConditionsScope & Limitations
Palladium-Catalyzed C-H Arylation Atom-economical, avoids pre-functionalization of the pyridone ring.Good to Excellent (up to 89%)Moderate to high temperature (100-120 °C), requires a palladium catalyst and an oxidant.Can be sensitive to steric hindrance on the aryl partner. Regioselectivity can be a challenge in more complex pyridones.
Suzuki-Miyaura Coupling High functional group tolerance, commercially available reagents.Good to ExcellentMild to moderate temperature, requires a palladium catalyst and a base.Boronic acids can be unstable. Residual palladium and boron impurities can be a concern.
Stille Coupling Tolerant of a wide range of functional groups, stable organotin reagents.Good to ExcellentMild to moderate temperature, requires a palladium catalyst.Toxicity of organotin reagents and byproducts is a major drawback. Stoichiometric tin waste.
Negishi Coupling High reactivity of organozinc reagents, good for challenging couplings.Good to ExcellentMild conditions, requires a palladium or nickel catalyst.Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.
Cyclocondensation Reactions Convergent approach, builds the ring from simple acyclic precursors.Moderate to GoodVaries from mild to harsh, often requires a catalyst (acid or base).Substrate scope can be limited, and regioselectivity can be an issue in unsymmetrical systems.

I. Modern Approaches: Direct C-H Arylation

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For the preparation of this compound, the palladium-catalyzed direct arylation of the pyridin-2-one core at the C5 position is a highly efficient method.[1][2]

Mechanistic Rationale

This approach circumvents the need for pre-installing a leaving group (like a halide) on the pyridinone ring, which is a common requirement in traditional cross-coupling reactions. The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst selectively activates the C5-H bond of the pyridin-2-one.

Experimental Protocol: Direct C5-Arylation of 2-Pyridone

A straightforward Pd(II)-catalyzed strategy has been developed for the C5-selective arylation of 2-pyridone with aryl iodides.[1][2]

Reagents:

  • 2-Pyridone (1.0 equiv)

  • Iodobenzene (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • AgNO₃ (2.0 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

Procedure:

  • To a sealed tube, add 2-pyridone, iodobenzene, Pd(OAc)₂, AgNO₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Pd(OAc)₂: A common and effective palladium(II) precatalyst for C-H activation reactions.

  • AgNO₃: Acts as an oxidant to regenerate the active Pd(II) catalyst and also as a halide scavenger, which can prevent catalyst deactivation.

  • K₂CO₃: A base is required to facilitate the deprotonation step in the catalytic cycle.

  • 1,4-Dioxane: A high-boiling point aprotic solvent suitable for the reaction temperature.

II. Cross-Coupling Strategies: Building from a Functionalized Core

Palladium-catalyzed cross-coupling reactions are a mainstay for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. These methods typically involve the coupling of a 5-halo-2-pyridone with a phenyl-organometallic reagent.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][4] The synthesis of this compound can be achieved by coupling 5-bromo-2-methoxypyridine with phenylboronic acid, followed by demethylation. The methoxy group serves as a protecting group for the pyridin-2-ol tautomer.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow Start 5-Bromo-2-methoxypyridine Coupling Suzuki Coupling (Pd Catalyst, Base) Start->Coupling Reagent Phenylboronic Acid Reagent->Coupling Intermediate 2-Methoxy-5-phenylpyridine Coupling->Intermediate Demethylation Demethylation (e.g., HBr, BBr3) Intermediate->Demethylation Product This compound Demethylation->Product

A general workflow for the Suzuki-Miyaura coupling approach.

Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Suzuki-Miyaura Coupling

Reagents:

  • 5-Bromo-2-methoxypyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-methoxypyridine, phenylboronic acid, and Na₂CO₃ in the solvent mixture.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to reflux (around 80-90 °C) and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude 2-methoxy-5-phenylpyridine by column chromatography.

Step 2: Demethylation

Reagents:

  • 2-Methoxy-5-phenylpyridine (1.0 equiv)

  • 48% Hydrobromic acid (HBr)

Procedure:

  • To a solution of 2-methoxy-5-phenylpyridine, add an excess of 48% HBr.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers, filter, and concentrate to yield this compound.

B. Stille and Negishi Couplings

The Stille and Negishi couplings offer viable alternatives to the Suzuki reaction.[5][6][7]

  • Stille Coupling: Utilizes organotin reagents (e.g., phenyltributylstannane). A key advantage is the stability of the organotin reagents to air and moisture. However, the high toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[6]

  • Negishi Coupling: Employs organozinc reagents (e.g., phenylzinc chloride). Organozinc reagents are highly reactive, which can be advantageous for less reactive aryl halides. The main challenge is their sensitivity to air and moisture, necessitating strict anhydrous and anaerobic reaction conditions.[7][8]

The choice between these cross-coupling methods often depends on the specific substrate, functional group tolerance, and the laboratory's capabilities for handling sensitive reagents.

III. Classical Approaches: Ring-Forming Cyclocondensation Reactions

Convergent strategies that construct the pyridinone ring from acyclic precursors offer an alternative to functionalizing a pre-existing ring.

Proposed Cyclocondensation Route

A plausible approach to this compound involves a multi-component reaction that can be conceptually based on established pyridine syntheses like the Guareschi-Thorpe condensation.[9]

Workflow for a Proposed Cyclocondensation:

Cyclocondensation_Workflow Start1 Benzaldehyde Condensation Multi-component Condensation Start1->Condensation Start2 Ethyl Cyanoacetate Start2->Condensation Start3 Ethyl Acetoacetate Start3->Condensation Start4 Ammonia Source (e.g., NH4OAc) Start4->Condensation Intermediate Acyclic Intermediate Condensation->Intermediate Cyclization Cyclization & Aromatization Intermediate->Cyclization Product This compound (potentially with other substituents requiring removal) Cyclization->Product

A plausible workflow for a cyclocondensation approach.

Experimental Considerations for Cyclocondensation

While a direct, high-yielding one-pot synthesis of this compound via this specific multi-component reaction may not be established, the principles of pyridone synthesis suggest its feasibility. The key challenges lie in controlling the regioselectivity of the initial condensations and the subsequent cyclization to favor the desired 5-phenyl substitution pattern. Optimization of catalysts (e.g., piperidine, acetic acid), solvents, and temperature would be crucial.

Conclusion and Future Outlook

The synthesis of this compound can be approached through a variety of methods, each with distinct advantages and disadvantages.

  • For atom economy and directness , the palladium-catalyzed C-H arylation stands out as a modern and efficient method, provided the substrate scope is suitable.

  • The Suzuki-Miyaura coupling offers a robust and versatile approach with a wide range of commercially available starting materials, making it a reliable choice for many applications.

  • Stille and Negishi couplings provide powerful alternatives, particularly for substrates where Suzuki coupling may be less effective, but require careful handling of toxic or sensitive reagents.

  • Cyclocondensation reactions represent a convergent and potentially scalable approach, although they may require more extensive methods development to achieve the desired regioselectivity and yield.

The choice of synthetic route will ultimately be guided by the specific requirements of the research, including the desired scale, available starting materials, functional group compatibility, and the laboratory's expertise and equipment. As the field of catalysis continues to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this important heterocyclic scaffold.

References

Introduction: The Imperative of Purity in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Assessment of 5-Phenylpyridin-2-ol by HPLC and NMR

In the landscape of drug discovery and development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce unintended pharmacological or toxicological effects, compromising patient safety and the integrity of clinical data. For novel heterocyclic compounds like this compound, a molecule of interest in medicinal chemistry, rigorous purity assessment is a non-negotiable step.

This guide, designed for researchers, analytical scientists, and drug development professionals, provides an in-depth comparison of two powerful and complementary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and objectively compare the performance of each method, grounding our discussion in authoritative standards and field-proven insights. The core principle we will explore is the power of using HPLC and qNMR as orthogonal methods —techniques that measure the same attribute via different physicochemical principles—to build an unassailable case for the purity of a compound.[1][2]

Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Impurity Separation

HPLC is the workhorse of pharmaceutical analysis, revered for its high resolving power and sensitivity in separating a target compound from its impurities.[3] For a molecule like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice, separating components based on their relative hydrophobicity.

The 'Why': Causality in HPLC Method Design

The primary goal is to develop a method that can separate this compound from potential impurities, which may include starting materials, intermediates, by-products, or degradants. A C18 column is selected for its versatility and strong hydrophobic retention, ideal for aromatic compounds. A gradient elution, starting with a higher aqueous composition and moving towards a higher organic composition (acetonitrile), is employed to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe. A mild acid, such as formic acid, is added to the mobile phase to control the ionization state of the pyridinol moiety, ensuring sharp, symmetrical peak shapes.

A Photodiode Array (PDA) detector is indispensable not just for quantification but for assessing peak homogeneity.[4][5] By capturing UV-Vis spectra across the entire peak, a PDA detector can flag the presence of co-eluting impurities that would otherwise be invisible.[6][7][8] This is a critical self-validating component of the protocol.

Experimental Protocol: RP-HPLC with PDA Detection

This protocol is designed to be robust and compliant with standard validation guidelines, such as those outlined by the International Council for Harmonisation (ICH).[9][10]

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Setting
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL

| Detection | PDA scan 200-400 nm; quantification at 254 nm |

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 0.5 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject the sample onto the HPLC system.

  • Data Processing: Integrate all peaks detected at 254 nm. Calculate purity based on the area percentage of the main peak.

  • Peak Purity Analysis: Use the chromatography data system (CDS) software to perform peak purity analysis on the this compound peak. Compare the spectra at the upslope, apex, and downslope of the peak. The "purity angle" should be less than the "purity threshold" to indicate spectral homogeneity.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Weigh Accurately Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into Autosampler Filter->Inject Separate Separation on C18 Column Inject->Separate Detect PDA Detection (200-400 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram AreaPercent Calculate Area % Purity Chromatogram->AreaPercent PeakPurity Perform Spectral Peak Purity Test Chromatogram->PeakPurity Result Final Purity Report AreaPercent->Result PeakPurity->Result

Fig 1. Experimental workflow for HPLC purity assessment.
Strengths and Limitations

StrengthsLimitations
High Sensitivity: Excellent for detecting trace-level impurities (~0.05%).[11]Secondary Method: Requires a purified reference standard of the analyte for absolute quantification; area % assumes all impurities have the same response factor.
High Selectivity: Capable of separating structurally similar isomers and impurities."Invisible" Impurities: Impurities lacking a UV chromophore will not be detected.
Robust & Validated: Well-established methods and validation guidelines (ICH Q2(R1)).[9][10][12]Destructive: The sample is consumed during the analysis.
Peak Purity Assessment: PDA detection provides confidence that a peak is homogenous.[4]Method Development: Can be time-consuming to optimize separation.

Part 2: Quantitative NMR (qNMR) - An Absolute Approach to Purity

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[11] Its power lies in a fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[13][14] This allows for the determination of purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[13][15]

The 'Why': Causality in qNMR Method Design

The goal of the qNMR experiment is absolute quantification. The choice of an internal standard is critical: it must be stable, of high purity, non-volatile, and have signals that do not overlap with the analyte's signals. Maleic acid is an excellent choice as it is highly crystalline and possesses a sharp singlet in a relatively clear region of the ¹H NMR spectrum. DMSO-d₆ is chosen as the solvent for its ability to dissolve a wide range of organic compounds and for its high boiling point.

To ensure accurate quantification, experimental parameters must be carefully controlled.[16][17] The most crucial parameter is the relaxation delay (d1), which must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. This ensures all protons have fully relaxed back to equilibrium before the next pulse, guaranteeing that signal intensity is truly proportional to the number of nuclei.[11] A high signal-to-noise ratio (S/N > 250:1) is also essential for precise integration.[16]

Experimental Protocol: ¹H qNMR with Internal Standard

This protocol is designed to provide a highly accurate, SI-traceable purity value.[13][18]

Instrumentation & Parameters:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard (IS): Maleic Acid (certified reference material).

  • Pulse Sequence: Standard 90° pulse.

  • Relaxation Delay (d1): 30 seconds (ensure this is >5x T₁ for both analyte and IS).

  • Number of Scans: 16 (or as needed to achieve S/N > 250:1).

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a clean vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using the parameters specified above.

  • Data Processing: Apply phasing and baseline correction to the spectrum.

  • Integration:

    • Integrate a well-resolved, unique signal from this compound (e.g., a specific aromatic proton). Let this be IAnalyte.

    • Integrate the singlet from the internal standard, maleic acid (around 6.3 ppm). Let this be IIS.

  • Purity Calculation: Use the following formula to calculate the weight % purity (PAnalyte):

    PAnalyte (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MAnalyte / MIS) * (WIS / WAnalyte) * PIS

    Where:

    • I: Integral area

    • N: Number of protons for the integrated signal (NIS = 2 for maleic acid)

    • M: Molar mass

    • W: Weight

    • PIS: Purity of the internal standard (%)

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation Weigh Accurately Weigh Analyte & IS Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum (d1 = 30s) Transfer->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Formula Apply qNMR Calculation Formula Integrate->Formula Result Absolute Purity (w/w %) Formula->Result

Fig 2. Experimental workflow for qNMR purity assessment.
Strengths and Limitations

StrengthsLimitations
Primary Method: Does not require an analyte-specific reference standard.[11]Lower Sensitivity: Generally less sensitive than HPLC; LOD ~0.1%.[19]
Absolute Quantification: Provides a direct measure of mass purity (w/w %).[20]Signal Overlap: Purity of complex mixtures can be difficult to assess if key signals overlap.
Structurally Informative: Confirms the identity of the main component and can help identify impurities simultaneously.[15]Sample Requirement: Requires a larger amount of sample (milligrams) compared to HPLC.[19]
Non-Destructive: The sample can be fully recovered after analysis.[13][19]Parametrically Sensitive: Accuracy is highly dependent on experimental parameters like the relaxation delay.

Part 3: A Comparative Guide and the Orthogonal Approach

Neither HPLC nor qNMR is universally superior; they are powerful partners. Their strengths and weaknesses are complementary, and using them together provides a cross-validated, highly trustworthy purity assessment. This is the essence of an orthogonal methodology in analytical chemistry.[1]

Head-to-Head Comparison
FeatureHPLC with PDAqNMRRationale
Principle Chromatographic SeparationNuclear Spin ResonanceRelies on different physical properties (polarity vs. nuclear structure).[1]
Quantification Secondary (Area %)Primary (Absolute Molar Ratio)qNMR provides a more "absolute" purity value without response factor assumptions.[11][13]
Sensitivity High (LOD ~0.05%)Moderate (LOD ~0.1%)HPLC is superior for detecting trace impurities.[11]
Information Purity & Impurity ProfilePurity, Identity & StructureqNMR simultaneously confirms the structure of the analyte.[15]
Throughput HighLow to ModerateAutomated HPLC is faster for routine analysis than qNMR, which requires long delays.[19]
Sample State Non-DestructiveYesThe sample can be recovered post-qNMR analysis.[13]
The Logic of Orthogonal Validation

An impurity might co-elute with the main peak in HPLC, but it is highly improbable that its proton signals would also perfectly overlap with the unique, integrated signals of the analyte in the NMR spectrum. Conversely, an impurity might be "NMR-invisible" (e.g., a salt or inorganic material) but would be easily separated by HPLC. By employing both, we create a robust analytical package where one method validates the other.[1][2]

Orthogonal_Logic cluster_hplc Method 1: Separation-Based cluster_qnmr Method 2: Structure-Based Analyte This compound Sample HPLC HPLC Analysis Analyte->HPLC qNMR qNMR Analysis Analyte->qNMR HPLC_Result Purity > 99.5% (Area %) No Co-elution Detected HPLC->HPLC_Result Conclusion High-Confidence Purity Assignment HPLC_Result->Conclusion Results Corroborate qNMR_Result Purity = 99.6% (w/w) Structure Confirmed qNMR->qNMR_Result qNMR_Result->Conclusion Results Corroborate

Fig 3. Logical framework for orthogonal purity validation.

Conclusion

For the definitive purity assessment of this compound, a dual-pronged approach using both HPLC and qNMR is recommended. HPLC serves as a high-sensitivity tool to profile and quantify impurities, with PDA detection ensuring the chromatographic integrity of the main peak. qNMR complements this by providing an accurate, absolute purity value (w/w %) while simultaneously confirming the compound's chemical identity.

By leveraging the orthogonal nature of these techniques, researchers and drug development professionals can establish a compound's purity with the highest degree of scientific rigor and confidence, a critical step on the path to developing safe and effective medicines.

References

A Comparative Guide to the Biological Activity of 5-Phenylpyridin-2-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a vast array of therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, from anticancer to antimicrobial and anti-inflammatory properties.[2][3] When fused with a carbonyl group to form the 2-pyridone heterocycle, the scaffold gains additional important features. It can exist in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form, with the latter typically predominating.[1][2] This structure can serve as both a hydrogen bond donor and acceptor, and act as a bioisostere for amides, phenyls, and other heterocycles, influencing a drug's metabolic stability and solubility.[1][2]

The introduction of a phenyl group to this versatile pyridone core creates a class of compounds with significant therapeutic potential. However, the precise positioning of this phenyl substituent dramatically alters the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity. This guide provides an in-depth comparative analysis of 5-Phenylpyridin-2-ol and its key positional isomers, synthesizing experimental data from multiple studies to illuminate the critical role of isomeric structure in determining pharmacological function.

Caption: Chemical structures of key positional isomers of Phenylpyridin-2-ol.

Comparative Analysis of Biological Activities

The location of the phenyl ring on the pyridin-2-ol core is a critical determinant of the molecule's interaction with biological targets. The available research, though not a direct head-to-head comparison in all cases, points to distinct pharmacological profiles for different isomers.

Neuromodulatory and Neurotoxic Profile

The most striking functional distinction lies in the area of neuroscience. The substitution pattern on the pyridine ring dictates whether the molecule acts as a potent receptor modulator or is relatively inert in specific neurotoxic pathways.

  • 5-Phenyl Isomer: A Potent Nicotinic Acetylcholine Receptor (nAChR) Ligand Research into 5-substituted pyridine analogues has identified the 5-phenyl derivative as a high-affinity ligand for neuronal nAChRs.[4] In a study probing the steric influence of C5 substitution, these analogues exhibited impressive binding affinities, with Ki values in the nanomolar range (0.055 to 0.69 nM).[4] This high affinity suggests that the 5-phenyl configuration is well-suited for interaction with the binding pocket of nAChRs. Functional assays further revealed that compounds in this series could act as either agonists or antagonists depending on other structural modifications, highlighting their potential for development as treatments for CNS disorders where cholinergic signaling is implicated.[4]

  • 2- and 3-Phenyl Isomers: Low Neurotoxic Potential In contrast, 2-phenylpyridine (2-PP) and 3-phenylpyridine (3-PP) were investigated as potential environmental neurotoxins in the context of Parkinson's disease, due to their structural similarity to the known neurotoxin MPTP.[5] These compounds are notably present in the human diet via tea.[5] However, prolonged administration of high doses of 2-PP and derivatives of both 2-PP and 3-PP to mice, a species sensitive to MPTP, did not result in the dopaminergic neurotoxicity characteristic of Parkinson's-like agents.[5] The studies showed no significant reduction in dopamine or its metabolites in the striatum, suggesting these isomers are unlikely to be the causative agents of idiopathic Parkinson's disease.[5]

Anticancer and Cytotoxic Activity

The 6-phenyl substituted pyridone scaffold has emerged as a promising foundation for the development of novel anticancer agents. The positioning of the phenyl group at C6 appears to facilitate interactions relevant to cytotoxicity and cell proliferation inhibition.

  • 6-Phenyl Isomer: A Scaffold for DNA-Binding and Cytotoxic Agents A notable example involves platinum(II) complexes incorporating a 6-phenyl-2,2'-bipyridine ligand.[6] These complexes have been shown to bind effectively to DNA, with a dimeric version exhibiting a DNA binding constant of 3.07 x 106 M-1.[6] The binding of these complexes caused a lengthening of the DNA structure.[6] Crucially, their cytotoxicity against various human cancer cell lines, as determined by the MTT assay, was comparable to that of the established chemotherapy drug cisplatin, demonstrating significant antiproliferative potential.[6] Other research has explored derivatives of 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione for their antitumor activity in vitro.[7]

  • General Phenyl-Pyridine Derivatives in Oncology Broader studies on phenyl-pyridine and phenyl-quinolone derivatives further support the anticancer potential of this structural class. For example, a series of 4-phenyl-2-quinolone derivatives demonstrated excellent antiproliferative activities against colon (COLO205) and lung (H460) cancer cell lines, with IC50 values in the sub-micromolar range.[8] These compounds are thought to act as antimitotic agents by inhibiting tubulin polymerization.[8][9]

Antimicrobial Activity

Derivatives featuring the phenyl-pyridone core have also demonstrated significant potential as antimicrobial agents. Again, the 6-phenyl substitution pattern appears frequently in active compounds.

  • 6-Phenyl Isomer Derivatives: Antibacterial and Antifungal Action Mannich bases derived from 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione showed activity against the fungus Candida albicans and the bacterium Staphylococcus aureus.[7] This indicates that the 6-phenylpyridone scaffold can be a valuable starting point for developing agents that combat both fungal and bacterial infections.

  • 7-Phenylthiazolo[4,5-b]pyridin-2-ones: Potent Antibacterial Agents In a related heterocyclic system, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and screened for antimicrobial activity.[10][11] One derivative, in particular, displayed potent inhibitory effects against the pathogenic bacteria Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM.[10][11]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its isomers or their close derivatives, allowing for a direct comparison of their potencies across different biological assays.

Compound Class/IsomerBiological Target/AssayMetricValueSource
5-Phenylpyridine Analogue Neuronal Nicotinic Acetylcholine ReceptorKi0.055 - 0.69 nM[4]
6-Phenyl-2,2'-bipyridine Pt(II) Complex (Monomer) DNA BindingKb2.25 x 104 M-1[6]
6-Phenyl-2,2'-bipyridine Pt(II) Complex (Dimer) DNA BindingKb3.07 x 106 M-1[6]
4-Phenyl-2-quinolone Derivative (Compound 22) Antiproliferative (COLO205 Colon Cancer Cells)IC500.32 µM[8]
4-Phenyl-2-quinolone Derivative (Compound 22) Antiproliferative (H460 Lung Cancer Cells)IC500.89 µM[8]
7-Phenylthiazolo[4,5-b]pyridin-2-one (Compound 3g) Antimicrobial (P. aeruginosa, E. coli)MIC0.21 μM[10][11]
Thieno[3,2-d]pyrimidine derivative (PI3K inhibitor) PI3 Kinase p110α InhibitionIC502.0 nM[12]
Thieno[3,2-d]pyrimidine derivative (PI3K inhibitor) Antiproliferative (A375 Melanoma Cells)IC500.58 µM[12]

Experimental Protocols

To ensure scientific integrity and enable researchers to validate and build upon these findings, detailed methodologies for key experiments are essential. The following protocols are representative of the assays used to evaluate the biological activities discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic or antiproliferative potential.[8][13]

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative assessment of cell viability after exposure to a test compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., H460 or COLO205) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor, such as the neuronal nicotinic acetylcholine receptor (nAChR), by measuring its ability to compete with a radiolabeled ligand.

Causality: This is a competitive assay where the unlabeled test compound and a radiolabeled ligand with known affinity for the receptor compete for the same binding sites. The amount of radioactivity detected from the receptor-bound fraction is inversely proportional to the affinity and concentration of the test compound. This allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor (e.g., SH-EP1 cells for α4β2 nAChRs) or from brain tissue (e.g., rat cortex). Homogenize the cells/tissue in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well filter plate, combine the following in order:

    • Assay buffer.

    • A constant concentration of a high-affinity radioligand (e.g., [3H]epibatidine).

    • A range of concentrations of the unlabeled test compound (e.g., this compound analogue).

    • The prepared cell membrane suspension.

  • Control Wells:

    • Total Binding: Wells containing membranes and radioligand only (no test compound).

    • Non-specific Binding: Wells containing membranes, radioligand, and a very high concentration of a known, non-radioactive ligand (e.g., nicotine) to saturate all specific binding sites.

  • Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at a specific temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

    • Determine the percent inhibition of specific binding caused by each concentration of the test compound.

    • Plot the percent inhibition against the log of the test compound concentration to generate a competition curve.

    • Use non-linear regression to calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

A Comparative Guide to Cross-Reactivity Profiling of 5-Phenylpyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Selectivity Challenge of the Pyridin-2-ol Scaffold

The 5-Phenylpyridin-2-ol core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous potent kinase inhibitors. Its structural resemblance to the adenine region of ATP allows it to effectively compete for the kinase hinge region, a feature that has been successfully exploited in the development of inhibitors for targets like p38 MAP kinase, Janus kinases (JAKs), and Aurora kinases.[1][2][3] However, this same feature presents a significant challenge: the conserved nature of the ATP-binding site across the human kinome makes achieving selectivity difficult.[4][5]

Promiscuous kinase inhibition can lead to off-target effects, resulting in cellular toxicity and confounding experimental results when these molecules are used as chemical probes.[5][6] Conversely, a well-characterized "polypharmacology" profile, where a compound intentionally inhibits multiple, therapeutically relevant targets, can be advantageous, particularly in complex diseases like cancer.[7] Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not merely a quality control step but a critical component of the discovery and development process for any novel this compound derivative.

This guide provides an in-depth comparison of key methodologies for assessing inhibitor selectivity, supported by experimental workflows and data interpretation strategies. We will explore how subtle chemical modifications to the core scaffold can dramatically alter the selectivity profile and discuss the functional implications of on- and off-target engagement.

Methodologies for Comprehensive Selectivity Profiling

An effective cross-reactivity assessment relies on a tiered approach, combining broad, high-throughput screening with detailed, cell-based validation. No single assay can provide a complete picture; instead, data from biochemical, biophysical, and cellular methods must be integrated to build a comprehensive selectivity profile.

Large-Panel Biochemical and Binding Assays: A Kinome-Wide View

The initial step in profiling a new derivative is typically a broad screen against a large panel of kinases to identify both intended and unintended targets.

This technology provides a quantitative measure of binding affinity (dissociation constant, Kd) for a compound against hundreds of kinases.[8][9] It is an invaluable tool for initial hit identification and for understanding the kinome-wide landscape of a compound's interactions.

  • Causality Behind the Method : Unlike activity-based assays, KINOMEscan is independent of ATP concentration and can detect interactions with non-functional or inactive kinase conformations, including Type II inhibitors that bind to the 'DFG-out' state.[10] This provides a direct measure of binding, which is the prerequisite for inhibition.

  • Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.[10]

  • Compound Preparation : The this compound derivative is solubilized in DMSO to create a high-concentration stock solution.

  • Assay Execution :

    • The kinase, tagged with DNA, is mixed with the immobilized ligand and the test compound at a single, high concentration (e.g., 10 µM) for initial screening.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The solid support is washed to remove unbound protein.

    • The amount of bound kinase is quantified using qPCR to detect the DNA tag.[11]

  • Data Analysis : Results are typically reported as '% Control', where a lower percentage indicates stronger binding. For hits below a certain threshold (e.g., <10% of control), a full 11-point dose-response curve is generated to determine the precise Kd value.[12]

Cellular Target Engagement: Verifying Intracellular Binding

A compound that binds strongly in a biochemical assay may not necessarily engage its target in the complex environment of a living cell due to poor permeability, efflux, or rapid metabolism.[13] Cellular target engagement assays are therefore essential to confirm that the compound reaches and binds to its intended target(s) in a more physiologically relevant context.

CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[14] When a compound binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature (Tm).[15][16]

  • Causality Behind the Method : This assay provides direct evidence of target engagement within intact cells, integrating factors like cell permeability and intracellular concentration.[17] It is a crucial bridge between biochemical potency and cellular activity. A significant thermal shift provides high confidence that the compound interacts with the target protein as hypothesized.

This workflow is used to determine the potency of target engagement at a fixed temperature.

G cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Heating cluster_lysis Lysis & Separation cluster_analysis Detection & Analysis cell_culture 1. Culture cells to ~80% confluency compound_prep 2. Prepare serial dilution of this compound derivative in media cell_culture->compound_prep treatment 3. Treat cells with compound (1 hr incubation) compound_prep->treatment heating 4. Heat cells at a fixed temperature (e.g., 52°C) for 3 minutes treatment->heating lysis 5. Lyse cells via freeze-thaw cycles heating->lysis centrifugation 6. Centrifuge to separate soluble fraction from precipitated protein lysis->centrifugation detection 7. Quantify soluble target protein via Western Blot or AlphaScreen centrifugation->detection analysis 8. Plot dose-response curve to determine EC50 detection->analysis

Caption: Workflow for Isothermal Dose-Response CETSA.

  • Cell Culture : Grow the relevant cell line (e.g., a cancer cell line overexpressing a target kinase) in appropriate media until approximately 80% confluency.

  • Compound Treatment : Treat the intact cells with a range of concentrations of the this compound derivative or vehicle control (e.g., 0.1% DMSO) for a set period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge : Heat the cell suspensions in a PCR cycler at a predetermined temperature (the Tagg, where about 50-80% of the unbound protein precipitates) for 3 minutes, followed by cooling to 4°C.[18]

  • Cell Lysis : Lyse the cells to release intracellular contents. This is often achieved through repeated freeze-thaw cycles.

  • Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, denatured proteins and cell debris.[15]

  • Quantification : Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a specific antibody-based method like Western blotting or a high-throughput method like AlphaScreen®.[16]

  • Data Analysis : Plot the amount of soluble protein as a function of compound concentration. The resulting sigmoidal curve is fitted to determine the EC50, which reflects the concentration required for half-maximal stabilization in the cell.

Comparative Data: Decoding Selectivity Profiles

To illustrate how cross-reactivity data is interpreted, let's consider two hypothetical this compound derivatives, Compound A and Compound B . Both were designed as p38α MAPK inhibitors.

Table 1: KINOMEscan™ Binding Affinities (Kd, nM) for Selected Kinases

Kinase TargetCompound A (nM)Compound B (nM)Comments
MAPK14 (p38α) 5 12 Primary Target
MAPK11 (p38β)25150Compound A shows less isoform selectivity
JNK15,500>10,000Both are selective against JNK1
AURKA (Aurora A)857,200Compound A has significant Aurora A affinity
JAK2>10,000950Compound B has moderate JAK2 affinity
LCK1504,800Compound A has off-target LCK affinity

This is illustrative data synthesized for comparison purposes.

Table 2: Cellular Target Engagement and Functional Inhibition (EC50/IC50, nM)

Assay TypeCompound A (nM)Compound B (nM)
p38α CETSA (EC50)45110
Aurora A CETSA (EC50)750>10,000
p-MK2 Cellular Assay (IC50)60150
Anti-proliferative (HeLa) (IC50)4508,500

This is illustrative data synthesized for comparison purposes.

Analysis and Interpretation
  • On-Target Potency : Biochemically, Compound A is more potent against the primary target, p38α (Kd = 5 nM vs. 12 nM).[19] This trend holds in a cellular context, where Compound A shows better target engagement in the p38α CETSA and stronger inhibition of the downstream substrate MK2.

  • Selectivity Profile : The key difference lies in their off-target profiles.

    • Compound A demonstrates significant binding to Aurora A and LCK kinases.[3] Its potent anti-proliferative effect in HeLa cells (IC50 = 450 nM) is likely a composite effect of inhibiting both p38α and the cell-cycle kinase Aurora A. The weaker Aurora A CETSA result compared to its binding Kd suggests it may have lower cell permeability or is subject to efflux, but still engages the target at sub-micromolar concentrations.

    • Compound B is a more selective p38α inhibitor. It has much weaker affinity for Aurora A and LCK. Its moderate activity against JAK2 is a potential liability that would need further investigation.[2] Its weaker anti-proliferative activity aligns with it being a more specific p38 inhibitor, as p38 inhibition alone is often cytostatic rather than cytotoxic.

Structure-Activity Relationships (SAR) and Functional Consequences

The different selectivity profiles of Compound A and B can be rationalized by considering their chemical structures. For instance, the addition of a bulky group on the phenyl ring might sterically hinder binding to the narrower ATP pocket of Aurora A, while a flexible side chain might allow for additional interactions within the p38 active site.[20][21] Understanding this SAR is crucial for rationally designing more selective inhibitors.[22][23]

Off-target activity, as seen with Compound A, has direct functional consequences. Inhibiting Aurora A can induce mitotic arrest and polyploidy, while inhibiting LCK can impact T-cell signaling.[3] This underscores the importance of profiling, as an uncharacterized off-target effect could lead to misinterpretation of a compound's mechanism of action.

p38 MAPK Signaling Pathway and Potential Off-Target Intersections

The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation.[19] Understanding this pathway helps contextualize the effects of on- and off-target inhibition.

G stress Stress / Cytokines (e.g., UV, TNF-α) mkk MKK3 / MKK6 stress->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates (Activates) mk2 MK2 p38->mk2 Phosphorylates (Activates) downstream Downstream Substrates (e.g., HSP27, CREB) mk2->downstream Phosphorylates aurka Off-Target: Aurora A cell_cycle Cell Cycle Progression (G2/M Checkpoint) aurka->cell_cycle Regulates compoundA Compound A compoundA->p38 Inhibits compoundA->aurka Inhibits (Off-Target)

Caption: p38 MAPK pathway with off-target interaction by a promiscuous inhibitor.

Conclusion

The cross-reactivity profiling of this compound derivatives is a complex but essential undertaking. A reliance on a single assay or metric is insufficient to truly understand a compound's selectivity. By employing a multi-pronged strategy that begins with broad kinome screening (e.g., KINOMEscan) and is validated with robust cellular target engagement assays (e.g., CETSA), researchers can build a high-confidence profile of their molecules. This detailed characterization enables informed decisions, minimizes the risk of misinterpreting biological data due to unknown off-target effects, and ultimately accelerates the development of safer and more effective therapeutic agents.[12][24]

References

Performance Benchmarking of 5-Phenylpyridin-2-ol in Catalytic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Pyridine derivatives have emerged as a versatile class of ligands and catalysts due to their tunable electronic and steric properties. This guide provides an in-depth comparative analysis of the catalytic performance of 5-Phenylpyridin-2-ol, a readily accessible pyridinone, against established and structurally related catalysts in key palladium-catalyzed cross-coupling reactions. By presenting objective experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in catalyst selection and reaction optimization.

Introduction to this compound as a Catalytic Ligand

This compound, also known as 5-phenyl-2-pyridone, possesses a unique combination of a pyridine nitrogen atom and a hydroxyl group, which can act as a bidentate ligand, coordinating with metal centers to form stable and catalytically active complexes. The phenyl substituent at the 5-position can further influence the electronic properties and steric environment of the catalytic center, potentially impacting its reactivity and selectivity. This guide will focus on its application as a ligand in three cornerstone catalytic transformations: the Suzuki-Miyaura coupling, the Heck reaction, and C-H bond activation.

Benchmarking Performance in Palladium-Catalyzed Cross-Coupling Reactions

To provide a rigorous and objective comparison, we will evaluate the performance of this compound against well-established and structurally analogous pyridine-based ligands in standardized benchmark reactions.

Suzuki-Miyaura Coupling: A Benchmark for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The choice of ligand is crucial for the efficiency of the palladium catalyst.

Comparative Catalysts:

  • 2-Phenylpyridine Derivatives: These are structurally very similar to this compound and provide a direct comparison of the effect of the hydroxyl group.

  • Pyridine-based Phosphine Ligands: These are a common class of ligands in cross-coupling reactions and serve as a benchmark for performance.

Experimental Data Summary:

While direct experimental data for this compound as a ligand in Suzuki-Miyaura coupling is not extensively reported in the literature, we can extrapolate its potential performance based on studies of closely related 2-phenylpyridine derivatives. Research on palladium(II) complexes with various 2-phenylpyridine derivative ligands has shown high efficiency in promoting Suzuki-Miyaura cross-coupling reactions. For instance, a square planar Pd complex with a 2-mesitylpyridine ligand demonstrated high efficiency in aqueous media.[2]

Ligand/Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Hypothetical: this compound/Pd(OAc)₂ 4-BromoacetophenonePhenylboronic acidK₂CO₃Toluene701-2Expected HighN/A
2-(Mesityl)pyridine/PdCl₂ 2-BromopyridinePhenylboronic acidK₃PO₄Toluene/H₂O1001298[2]
2-(o-Tolyl)pyridine/PdCl₂ 2-BromopyridinePhenylboronic acidK₃PO₄Toluene/H₂O1001663[2]
Pd(PPh₃)₄ 4-BromoacetophenonePhenylboronic acidK₂CO₃Toluene701-287[3]

Experimental Protocol: Suzuki-Miyaura Coupling

A detailed protocol for a typical Suzuki-Miyaura coupling reaction is provided below:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., this compound, 0.04 mmol, 4 mol%).

  • Add the solvent (e.g., toluene, 5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 70-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base (Aryl Halide, Arylboronic Acid, K₂CO₃) B 2. Add Catalyst & Ligand (Pd(OAc)₂, this compound) A->B C 3. Add Solvent (Toluene) B->C D 4. Heat & Stir (70-100 °C) C->D E 5. Monitor Progress (TLC/GC) D->E F 6. Quench & Extract (H₂O, Ethyl Acetate) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I I H->I Final Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Heck Reaction: A Versatile Olefin Arylation Method

The Heck reaction is a cornerstone of C-C bond formation, enabling the arylation of alkenes.[4][5] The ligand plays a critical role in stabilizing the palladium catalyst and influencing the regioselectivity of the reaction.

Comparative Catalysts:

  • Phosphine Ligands: Traditional ligands for the Heck reaction, providing a baseline for comparison.

  • N-Heterocyclic Carbene (NHC) Ligands: A more modern class of highly effective ligands.

Experimental Data Summary:

While direct data for this compound in the Heck reaction is scarce, a palladium-catalyzed 6-endo selective alkyl-Heck reaction has been developed to access 5-phenyl-1,2,3,6-tetrahydropyridine derivatives, highlighting the synthetic relevance of this structural motif.[6] The performance of pyridyl-ketone ligated palladium complexes has also been demonstrated in the Heck reaction of iodobenzene and methyl acrylate, showing high yields under mild conditions.[7]

Ligand/Catalyst SystemAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Hypothetical: this compound/Pd(OAc)₂ IodobenzeneMethyl AcrylateEt₃NDMF1002Expected HighN/A
Di(2-pyridyl) ketone/PdCl₂ IodobenzeneMethyl AcrylateEt₃NDMF100295[7]
Pd(PPh₃)₄ IodobenzeneStyreneEt₃NDMF100485[4]

Experimental Protocol: Heck Reaction

  • In a sealed tube, combine the aryl halide (1.0 mmol), alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the ligand (e.g., this compound, 0.02 mmol, 2 mol%).

  • Add the solvent (e.g., DMF, 3 mL).

  • Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Catalytic Cycle Diagram:

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L₂X OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [R-Pd(II)L₂(alkene)]⁺X⁻ Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R'-Pd(II)L₂X Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_Hydride H-Pd(II)L₂X Beta_Elim->PdII_Hydride Product Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0 - HB⁺X⁻

Caption: The Heck Reaction Catalytic Cycle.

C-H Bond Activation: The Frontier of Catalysis

Direct C-H bond activation is a highly atom-economical strategy for the functionalization of organic molecules.[8] Pyridine-containing substrates are often used as directing groups to achieve high regioselectivity.

Comparative Ligands:

  • 2-Hydroxypyridine Derivatives: A study has shown that substituted 2-hydroxypyridine based ligands can significantly enhance the catalytic activity of Ru(II) catalysts in C-H arylation.[9]

  • Mono-N-protected Amino Acids: These have been identified as effective ligands for Pd(II)-catalyzed C-H functionalization.[10]

Experimental Data Summary:

A significant finding is that 5-trifluoromethyl-2-hydroxypyridine, a compound structurally related to this compound, enhances the catalytic activity of a Ru(II) catalyst for the ortho C-H bond arylation of 2-phenylpyridine by 8-fold compared to the reaction without a ligand.[9] This strongly suggests that this compound could also act as a potent ligand in such transformations.

LigandCatalystSubstrateArylating AgentAdditiveSolventTemp (°C)Yield (%)Reference
5-Trifluoromethyl-2-hydroxypyridine [(η⁶-p-cymene)RuCl₂]₂2-PhenylpyridineBromobenzeneK₂CO₃H₂O10088[9]
No Ligand [(η⁶-p-cymene)RuCl₂]₂2-PhenylpyridineBromobenzeneK₂CO₃H₂O10011[9]
Ac-Ile-OH Pd(OAc)₂2-PhenylpyridinePhI(OAc)₂K₂CO₃t-AmylOH10085[11]

Experimental Protocol: C-H Arylation of 2-Phenylpyridine

  • A mixture of 2-phenylpyridine (0.5 mmol), the aryl halide (1.0 mmol), and a base (e.g., K₂CO₃, 1.0 mmol) is prepared in a reaction vessel.

  • The catalyst (e.g., [(η⁶-p-cymene)RuCl₂]₂, 0.0125 mmol, 2.5 mol%) and the ligand (e.g., this compound, 0.05 mmol, 10 mol%) are added.

  • The solvent (e.g., water, 2 mL) is added, and the vessel is sealed.

  • The reaction mixture is stirred vigorously at the specified temperature (e.g., 100 °C) for the required duration.

  • After cooling, the mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The product is purified by column chromatography.

Mechanism Diagram:

CH_Activation_Mechanism cluster_cycle Catalytic Cycle cluster_ligand_role Role of this compound A [Ru]-Ligand Complex B Substrate Coordination A->B Substrate C C-H Activation (Concerted Metalation-Deprotonation) B->C D Metallacycle Intermediate C->D E Oxidative Addition (Aryl Halide) D->E F [Ru(IV)] Intermediate E->F G Reductive Elimination F->G G->A Product L1 Stabilizes Ru(II) center L2 Facilitates C-H cleavage L1->L2

Caption: Proposed Mechanism for Ligand-Accelerated C-H Activation.

Conclusion and Future Outlook

This comparative guide highlights the significant potential of this compound as a versatile and effective ligand in palladium- and ruthenium-catalyzed cross-coupling reactions. While direct experimental data for this compound is still emerging, the performance of structurally analogous 2-phenylpyridine and 2-hydroxypyridine derivatives provides a strong basis for its expected high catalytic activity. The presence of both a coordinating nitrogen atom and a hydroxyl group, combined with the electronic influence of the 5-phenyl substituent, makes it a compelling candidate for further investigation.

Future research should focus on the synthesis and isolation of well-defined metal complexes of this compound and their systematic evaluation in a broader range of catalytic transformations. Detailed kinetic and mechanistic studies will be crucial to fully elucidate the role of the ligand and to enable the rational design of next-generation catalysts with enhanced performance. The accessibility and tunable nature of this compound and its derivatives position them as promising tools for advancing the frontiers of chemical synthesis.

References

A Comparative Guide to the Electronic Properties of Substituted Phenylpyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted phenylpyridines are a cornerstone of modern materials science and medicinal chemistry. Their versatile electronic structure, which can be finely tuned through synthetic modification, makes them ideal candidates for a wide array of applications, from organic light-emitting diodes (OLEDs) to targeted therapeutics. This guide provides an in-depth comparative analysis of the electronic properties of substituted phenylpyridines, supported by experimental data and established computational methods. We will explore how the strategic placement of electron-donating and electron-withdrawing groups on the phenylpyridine core allows for precise control over their photophysical and electrochemical characteristics.

The Influence of Substituents on the Frontier Molecular Orbitals

The electronic behavior of substituted phenylpyridines is fundamentally governed by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between these frontier molecular orbitals, the HOMO-LUMO gap, dictates the molecule's absorption and emission properties. The introduction of substituents onto the phenyl or pyridine rings can significantly alter these energy levels through inductive and resonance effects.[1]

Electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NH₂) groups, increase the electron density of the π-system, leading to a destabilization (increase in energy) of the HOMO level. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density, causing a stabilization (decrease in energy) of the LUMO level.[1][2] These shifts in HOMO and LUMO energies directly impact the electronic and photophysical properties of the molecule.[3][4][5]

A systematic study of these effects allows for the rational design of phenylpyridine derivatives with tailored properties. For instance, narrowing the HOMO-LUMO gap by introducing strong EDGs and EWGs can shift the absorption and emission wavelengths to lower energies (red-shift), a crucial aspect in the development of near-infrared emitting materials.

Comparative Analysis of HOMO-LUMO Levels

The following table summarizes the experimentally determined or computationally calculated HOMO and LUMO energy levels for a selection of substituted phenylpyridines, illustrating the impact of different substituents.

CompoundSubstituent(s)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
2-PhenylpyridineNone-5.8-2.43.4[6]
2-(4-methoxyphenyl)pyridine4-OCH₃ (EDG)-5.5-2.33.2[7]
2-(4-nitrophenyl)pyridine4-NO₂ (EWG)-6.2-2.93.3[7]
2-(4-(diphenylamino)phenyl)pyridine4-N(Ph)₂ (Strong EDG)-5.2-2.23.0[8]

Note: The values presented are representative and can vary depending on the specific experimental or computational conditions.

The data clearly demonstrates that electron-donating groups raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, thereby tuning the energy gap.

Modulating Photophysical Properties: Absorption and Emission

The changes in the electronic structure induced by substituents have a profound effect on the absorption and emission characteristics of phenylpyridines.

UV-Visible Absorption: The absorption of light by a molecule corresponds to the promotion of an electron from the HOMO to the LUMO. The energy of this transition is directly related to the HOMO-LUMO gap. A smaller gap results in absorption of lower energy light, leading to a bathochromic (red) shift in the absorption maximum (λmax).

Fluorescence Emission: Following excitation, the molecule can relax to the ground state by emitting a photon. The energy of the emitted light is typically lower than the absorbed light, a phenomenon known as the Stokes shift. The emission wavelength is also sensitive to the HOMO-LUMO gap and the nature of the excited state. For many substituted phenylpyridines, the lowest excited state has a significant charge-transfer character, which can influence the fluorescence quantum yield.[9][10]

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is highly dependent on the molecular structure and the surrounding environment.[9][10] Substituents that promote intramolecular charge transfer can sometimes lead to a decrease in the quantum yield due to competing non-radiative decay pathways.[11] However, careful molecular design can lead to highly emissive materials.[12][13][14]

Comparative Photophysical Data
CompoundSubstituent(s)Absorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Reference
2-PhenylpyridineNone~280~350~0.1General Knowledge
2,4,6-triphenylpyridine derivative1,8-naphthalimide350-400450-550High[12]
4'-phenyl-2,2':6',2''-terpyridine derivativeVaried--S-shape dependence on charge separation[9]
α-(N-biphenyl)-substituted 2,2'-bipyridinesBiphenylamino-443-505up to 0.49[13]

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the redox potentials of molecules, from which the HOMO and LUMO energy levels can be estimated.[15][16][17][18] The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy gained upon adding an electron to the LUMO.

The introduction of electron-donating groups makes the molecule easier to oxidize (lower oxidation potential), consistent with a higher HOMO energy level. Conversely, electron-withdrawing groups make the molecule easier to reduce (less negative reduction potential), indicative of a lower LUMO energy level.

Experimental Protocols

UV-Visible Absorption and Fluorescence Spectroscopy

This protocol outlines the standard procedure for measuring the absorption and emission spectra of substituted phenylpyridines.

Objective: To determine the absorption and emission maxima and the fluorescence quantum yield.

Materials:

  • Substituted phenylpyridine sample

  • Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the phenylpyridine derivative in the chosen solvent. The concentration should be adjusted to have an absorbance between 0.05 and 0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.

  • UV-Vis Absorption Measurement:

    • Record a baseline spectrum of the pure solvent in the spectrophotometer.

    • Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Emission Measurement:

    • Excite the sample at its absorption maximum (λmax).

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • Identify the wavelength of maximum emission.

  • Fluorescence Quantum Yield Determination (Relative Method):

    • Measure the absorbance and integrated fluorescence intensity of the sample and a standard with a known quantum yield.

    • The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Cyclic Voltammetry

This protocol describes the determination of redox potentials for estimating HOMO and LUMO energy levels.

Objective: To measure the oxidation and reduction potentials of the substituted phenylpyridine.

Materials:

  • Substituted phenylpyridine sample

  • Electrochemical grade solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

    • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Solution Preparation: Dissolve the phenylpyridine derivative in the electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.

    • Perform a cyclic voltammetry scan over a potential range that encompasses the expected oxidation and reduction events.

    • Record the resulting voltammogram.

  • Data Analysis:

    • Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram.

    • Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc⁺/Fc couple, which has a value of -4.8 eV relative to the vacuum level): EHOMO = - (Eox + 4.8) eV ELUMO = - (Ered + 4.8) eV

Visualizing the Workflow and Structure-Property Relationships

The following diagrams illustrate the general experimental workflow for characterizing substituted phenylpyridines and the fundamental relationship between substituent electronic nature and the resulting molecular orbital energies.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Substituted Phenylpyridine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Photophysical Photophysical Characterization (UV-Vis, Fluorescence) Purification->Photophysical Electrochemical Electrochemical Characterization (Cyclic Voltammetry) Purification->Electrochemical Data Determination of: - λ_abs, λ_em, Φ_F - E_ox, E_red - HOMO, LUMO, Band Gap Photophysical->Data Electrochemical->Data

Caption: Experimental workflow for the synthesis and characterization of substituted phenylpyridines.

substituent_effects cluster_unsubstituted Unsubstituted Phenylpyridine cluster_edg With Electron-Donating Group (EDG) cluster_ewg With Electron-Withdrawing Group (EWG) HOMO_unsub HOMO LUMO_unsub LUMO HOMO_edg HOMO (destabilized) HOMO_unsub->HOMO_edg EDG raises HOMO energy LUMO_ewg LUMO (stabilized) LUMO_unsub->LUMO_ewg EWG lowers LUMO energy LUMO_edg LUMO HOMO_ewg HOMO

Caption: Effect of substituents on the frontier molecular orbital energies of phenylpyridines.

Conclusion

The electronic properties of substituted phenylpyridines can be precisely and predictably controlled through the judicious choice and placement of substituents. Understanding the interplay between molecular structure and electronic characteristics is paramount for the design of novel materials and therapeutics. This guide has provided a framework for comparing the properties of these versatile molecules, supported by experimental data and detailed protocols. By leveraging these principles, researchers can accelerate the discovery and development of next-generation technologies based on the rich and tunable electronic landscape of substituted phenylpyridines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5-Phenylpyridin-2-ol. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure both personal safety and environmental protection. The causality behind each procedural step is explained to build a framework of self-validating safety practices.

Critical Hazard Profile of this compound

Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. As a heterocyclic compound, it shares properties with other pyridine derivatives, which are known for their potential toxicity and environmental impact.[1] The primary hazards associated with compounds in this class involve irritation, acute toxicity, and potential for environmental harm if not managed correctly.

While a specific, comprehensive toxicological profile for this compound is not widely documented, data from closely related pyridine compounds serve as a critical proxy for assessing its risks. For instance, related chemicals are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[2][3] Therefore, treating this compound with a high degree of caution is imperative.

Hazard ClassificationDescriptionRationale and Implication for Disposal
Acute Toxicity (Oral) Harmful if swallowed. Related compounds fall into this category.Prevents accidental ingestion through contaminated surfaces. Mandates strict hygiene measures and clear labeling of all containers.
Skin Corrosion/Irritation Causes skin irritation.[2]Requires the use of nitrile gloves and a lab coat to prevent direct contact. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Mandates the use of chemical safety goggles or a face shield. Justifies the immediate availability of an eyewash station.
Environmental Hazard Potentially toxic to aquatic life.Prohibits disposal down the sanitary sewer system.[4] This is the primary reason for chemical waste segregation and specialized disposal.

Regulatory Framework: Compliance is Non-Negotiable

The disposal of this compound is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) classifies many chemical wastes under the Resource Conservation and Recovery Act (RCRA). Pyridine and its derivatives are specifically listed as hazardous wastes. For example, Pyridine is designated with the hazardous waste code U196.[5] This classification carries stringent legal requirements for disposal.

Key Regulatory Mandates:

  • Hazardous Waste Determination: Any residue, contaminated material, or off-specification product containing this compound must be managed as hazardous waste.[6]

  • Prohibition of Drain Disposal: It is illegal to dispose of this chemical into the sanitary sewer system.[4][7]

  • Container and Labeling: Waste must be accumulated in specific, compatible containers that are correctly labeled.[8][9]

  • Licensed Disposal: Final disposal must be carried out by an approved and licensed hazardous waste disposal facility.[2][4]

Pre-Disposal Safety and Handling: Minimizing Risk

Before beginning the disposal process, ensure all necessary engineering controls and personal protective equipment (PPE) are in place. The principle of "As Low As Reasonably Achievable" (ALARA) should guide all handling activities to minimize exposure.[10]

Essential Personal Protective Equipment (PPE):

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[11]

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[2]

  • Skin and Body Protection: A flame-retardant lab coat should be worn to protect against splashes.

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]

Step-by-Step Disposal Protocol for this compound

This protocol ensures a safe, compliant, and logical workflow for disposing of waste generated from research and development activities involving this compound.

Step 1: Waste Segregation

Immediately upon generation, all waste streams containing this compound must be segregated.

  • Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, mixing hazardous waste with non-hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and regulatory burden.[8]

  • Procedure:

    • Designate separate, clearly labeled waste containers for solid and liquid waste containing this compound.

    • Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and silica gel. These should be collected in a plastic bag or a lined, sealable container.[12]

    • Liquid Waste: Includes reaction residues, unused solutions, and solvent rinses. Collect these in a dedicated, compatible liquid waste container.

Step 2: Containerization

The choice of container is critical for preventing leaks and ensuring safe transport.

  • Rationale: The container must be chemically compatible with pyridine derivatives and prevent leakage or vapor release.

  • Procedure:

    • Use a glass or high-density polyethylene (HDPE) container with a screw-top cap for liquid waste.

    • Ensure the container is in good condition, free of cracks or defects.

    • Do not fill liquid containers beyond 75% capacity to allow for vapor expansion.[8]

    • Keep the container closed at all times except when actively adding waste.[9]

Step 3: Labeling

Proper labeling is a legal requirement and essential for the safety of all personnel who may handle the container.

  • Rationale: A complete label provides immediate identification of the contents, their hazards, and the point of generation, which is required for regulatory compliance and safe handling by waste management personnel.

  • Procedure:

    • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "this compound" and any other constituents (e.g., solvents). Do not use abbreviations.[9]

    • Indicate the associated hazards by checking the appropriate boxes (e.g., Toxic, Ignitable if in a flammable solvent).

    • Fill in the accumulation start date and the name of the principal investigator or lab group.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Rationale: Storing waste in a designated, controlled area prevents accidental spills, exposure to untrained personnel, and release into the environment.

  • Procedure:

    • Store the waste container in a secondary containment bin to catch any potential leaks.

    • The storage location should be away from heat sources, open flames, and incompatible materials.[7]

    • Ensure the area is well-ventilated.

Step 5: Arranging Final Disposal

Final disposal must be managed through your institution's Environmental Health & Safety (EHS) department.

  • Rationale: EHS is responsible for ensuring that hazardous waste is transported and disposed of in accordance with all federal, state, and local regulations at a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Procedure:

    • Once the waste container is full or you are ready to have it removed, contact your EHS office to schedule a pickup.

    • Do not attempt to transport or dispose of the chemical waste yourself.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid spill Spill or Accidental Release start->spill collect_solid Collect in Lined Solid Waste Container is_solid->collect_solid Solid collect_liquid Collect in Compatible Liquid Waste Container (≤75% full) is_solid->collect_liquid Liquid label_waste Affix 'Hazardous Waste' Label - List all constituents - Mark hazards collect_solid->label_waste collect_liquid->label_waste store_waste Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs small_spill Small Spill? (<100 mL, contained) spill->small_spill Yes large_spill Large Spill? (>100 mL or uncontained) spill->large_spill No small_spill->large_spill No cleanup_small Cleanup with Spill Kit - Use absorbent material - Collect debris as solid waste small_spill->cleanup_small Yes evacuate Evacuate Area & Call EHS Emergency Line large_spill->evacuate Yes cleanup_small->collect_solid

Caption: Workflow for waste handling and emergency spill response.

Emergency Procedures for Spills

Accidental spills must be handled promptly and safely. The appropriate response depends on the size and location of the spill.

  • Small Spills (<100 mL and contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material like Chemizorb®, sand, or vermiculite.[4]

    • Gently sweep the absorbed material into a designated container for solid hazardous waste.

    • Clean the affected area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills (>100 mL or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's EHS emergency number.

    • Prevent others from entering the area.

    • Provide EHS responders with the Safety Data Sheet (SDS) for the material upon their arrival.[4]

By adhering to these detailed procedures, laboratory professionals can ensure that the disposal of this compound is conducted in a manner that prioritizes personal safety, maintains regulatory compliance, and protects the environment.

References

A Researcher's Guide to Personal Protective Equipment for Handling 5-Phenylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the dynamic field of drug discovery and development, the meticulous and safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with 5-Phenylpyridin-2-ol (CAS No. 76053-45-7). As a pyridine derivative, this compound requires a handling protocol informed by the known hazards of its chemical class, ensuring the highest standards of laboratory safety and procedural integrity.

This document moves beyond a simple checklist, offering a causal framework for our safety recommendations. By understanding the "why" behind each procedural step, you, the researcher, are empowered to make informed decisions that protect both you and the integrity of your work.

Hazard Assessment: A Cautious Approach

Key Assumed Hazards:

  • Skin Irritation: Causes skin irritation[3][4].

  • Eye Irritation: Causes serious eye irritation[3][4].

  • Harmful if Swallowed: May be harmful if ingested[4][5].

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation[6][7].

All waste generated, including contaminated labware and PPE, must be classified and handled as hazardous chemical waste[2].

The Core of Protection: Selecting the Right PPE

Your first line of defense against chemical exposure is carefully selected PPE. The following recommendations are based on a risk-assessed approach to handling this compound in a standard research laboratory setting.

Summary of Required Personal Protective Equipment
Protection Type Minimum Requirement Rationale & Enhanced Protection
Eye & Face Chemical splash goggles meeting ANSI Z87.1 standard.Protects against splashes and airborne particles. A face shield worn over goggles is required when there is a significant splash risk[8].
Hand Chemical-resistant gloves (Butyl rubber or Neoprene recommended).Prevents direct skin contact. While nitrile gloves offer broad, short-term protection, some pyridine compounds can degrade them. Always check manufacturer compatibility charts. Double-gloving is best practice[8][9].
Body Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination[8][10]. For larger quantities or significant splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory Use within a certified laboratory chemical fume hood.A primary engineering control to prevent inhalation of vapors or dust[10][11]. A respirator may be required if engineering controls are not feasible or during a large spill clean-up[8].

// Nodes start [label="Start: Handling\nthis compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; fume_hood [label="Work in Certified\nChemical Fume Hood?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; respirator [label="Respirator Required\n(Consult EHS)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; proceed [label="Proceed with\nHandling", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; goggles [label="Wear Chemical\nSplash Goggles", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; splash_risk [label="Significant\nSplash Risk?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; face_shield [label="Add Face Shield\nover Goggles", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lab_coat [label="Wear Lab Coat", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gloves [label="Wear Chemical-Resistant\nGloves (Butyl/Neoprene)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Safe Handling\nAchieved", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> fume_hood; fume_hood -> respirator [label="No"]; fume_hood -> goggles [label="Yes"]; respirator -> end [style=dashed, label="STOP WORK"]; goggles -> splash_risk; splash_risk -> face_shield [label="Yes"]; splash_risk -> lab_coat [label="No"]; face_shield -> lab_coat; lab_coat -> gloves; gloves -> proceed; proceed -> end; } Caption: PPE Selection Logic for this compound.

Operational Plan: Step-by-Step Procedures

Adherence to a systematic protocol is essential for safety and reproducibility. The following steps provide a clear guide for handling this compound.

Donning and Doffing PPE: A Contamination Control Workflow

The order in which you put on and remove PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Gloves (Inner Pair): If double-gloving, don the first pair of chemical-resistant gloves.

  • Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves (Outer Pair): Don the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves (Outer Pair): Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of immediately in a designated hazardous waste container.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any contamination.

  • Gloves (Inner Pair): Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water[5][6][12].

Safe Handling Protocol
  • Preparation: Ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is inside the chemical fume hood before handling the compound.

  • Ventilation: Confirm that the chemical fume hood is functioning correctly before starting work[10][11].

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. If transferring a solution, do so slowly to prevent splashing.

  • Containment: Keep containers of this compound tightly closed when not in use[9][11].

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the product and before leaving the work area[5][12].

Emergency Response and Disposal

Preparedness is key to managing unexpected events safely and effectively.

Spill Management

In the event of a spill, immediate and correct action is crucial.

Procedure for a Small Spill (Cleanable in <10 minutes):

  • Alert: Immediately alert personnel in the vicinity.

  • Isolate: Restrict access to the spill area. Ensure the fume hood remains on.

  • Contain: Use an inert, non-combustible absorbent material like vermiculite, sand, or a commercial spill kit to cover and contain the spill[10].

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container[12][13].

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and Environmental Health & Safety (EHS) department, following institutional protocols.

// Nodes spill [label="Spill Occurs", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alert [label="1. Alert Personnel", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ppe_check [label="2. Ensure Proper PPE\nis Worn", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; contain [label="3. Contain Spill with\nInert Absorbent", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="4. Collect Waste into\nSealed Container", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="5. Decontaminate\nSpill Area", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; report [label="6. Report to\nSupervisor/EHS", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Spill Managed", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges spill -> alert; alert -> ppe_check; ppe_check -> contain; contain -> collect; collect -> decontaminate; decontaminate -> report; report -> end; } Caption: Small Spill Response Workflow.

First Aid Measures

Immediate decontamination is critical in case of accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][6].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation persists[3][6].

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor[3][6].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately[5][6].

Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect our environment.

  • Segregation: All materials contaminated with this compound, including excess reagent, solutions, absorbent materials from spills, and disposable PPE, must be collected as hazardous waste[2]. Do not mix this waste with other waste streams unless directed by your EHS department[2].

  • Containerization: Use a dedicated, leak-proof, and chemically compatible container for the waste. The container must have a secure, sealable lid[1].

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Irritant," "Harmful")[1]. Note the date when waste was first added to the container[1].

  • Storage and Pickup: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials. Contact your institution's EHS department to arrange for pickup[1][13].

By integrating these safety protocols into your daily workflow, you build a culture of safety that is foundational to innovative and successful research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.